Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Description
Properties
IUPAC Name |
octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDSCDGVMJFTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027456 | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID] | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5560 | |
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CAS No. |
2082-79-3 | |
| Record name | Antioxidant 1076 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
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| Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J661G2P | |
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| Record name | HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Introduction: Beyond Stabilization, A Molecular Guardian
In the landscape of material science and formulation development, the battle against oxidative degradation is relentless. Heat, light, and atmospheric oxygen conspire to generate highly reactive free radicals, initiating a cascade of chemical reactions that compromise the integrity, function, and lifespan of organic materials.[1] Within the arsenal of protective agents, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, widely recognized by trade names such as Irganox 1076, stands as a cornerstone stabilizer.[2][3][4] It is a high-molecular-weight, sterically hindered phenolic antioxidant engineered for exceptional performance and durability.[5][6]
This guide moves beyond a superficial overview to provide a detailed deconstruction of its core mechanism of action. We will explore the elegant relationship between its molecular architecture and its function as a primary "chain-breaking" antioxidant. For researchers, scientists, and drug development professionals, understanding this mechanism is not merely academic; it is fundamental to leveraging its protective capabilities, whether in stabilizing a polymer matrix for a medical device or protecting an oxidation-sensitive active pharmaceutical ingredient (API) in a novel formulation.[1][5]
Part 1: Molecular Architecture and its Mechanistic Implications
The efficacy of this compound is not accidental but a deliberate consequence of its tripartite chemical structure. Each component serves a distinct and vital purpose.
-
The Phenolic Hydroxyl Group (-OH): The Reactive Center. At the heart of its antioxidant capability lies the phenolic hydroxyl group. The hydrogen atom on this group is the payload; it is readily donated to neutralize aggressive free radicals, thereby terminating the destructive oxidative cycle.[7][8] The acidity of this proton is key to its function as a hydrogen donor.[8]
-
The Di-tert-butyl Groups: The Steric Shield. Flanking the hydroxyl group are two bulky tertiary-butyl groups. This arrangement, known as steric hindrance, is the molecule's strategic genius.[7][9] It serves a dual purpose:
-
Facilitating Donation: It electronically influences the hydroxyl group, making the hydrogen atom more available for donation to a radical species.[7]
-
Stabilizing the Aftermath: After donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical. The bulky tert-butyl groups shield this new radical, preventing it from reacting further and propagating new oxidative chains.[1][7] This resonance-stabilized phenoxy radical is significantly less reactive than the free radicals it neutralizes.[7][10]
-
-
The Octadecyl Propionate Chain: The Anchor. The long C18 octadecyl (stearyl) tail provides no direct antioxidant activity.[3] Instead, it acts as a lipophilic anchor, ensuring high compatibility and solubility within organic substrates like polymers and oils.[3][11] This high molecular weight chain confers low volatility and high resistance to extraction, meaning the antioxidant remains within the material matrix during high-temperature processing and throughout the product's service life.[3][5][11][12]
Physicochemical Properties
| Property | Value |
| CAS Number | 2082-79-3[13] |
| Molecular Formula | C₃₅H₆₂O₃[5][13] |
| Molecular Weight | 530.86 g/mol [13] |
| Appearance | White crystalline powder[13] |
| Melting Point | 50-52 °C[3] |
| Solubility | Insoluble in water (2.85 µg/L); Soluble in chloroform, slightly soluble in methanol.[3][13] |
Part 2: The Core Mechanism - Free Radical Scavenging
Oxidative degradation of organic materials is a chain reaction. It begins with an initiation step where free radicals (R•) are formed. These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then attack the polymer or organic substrate (P-H) in the propagation step, stealing a hydrogen atom to form a hydroperoxide (ROOH) and creating a new polymer radical (P•). This new radical continues the destructive cycle.
This compound acts as a chain-breaking antioxidant by intervening directly in the propagation step.[13]
Step 1: Hydrogen Atom Transfer (HAT) The antioxidant (ArOH) intercepts the peroxy radical (ROO•) before it can damage the substrate. The phenolic hydroxyl group donates its hydrogen atom to the peroxy radical, neutralizing it into a stable hydroperoxide (ROOH).[1][5][8]
ArOH + ROO• → ArO• + ROOH
Step 2: Formation of a Stabilized Phenoxy Radical The antioxidant is now a phenoxy radical (ArO•). Due to the steric hindrance from the adjacent tert-butyl groups and resonance stabilization across the aromatic ring, this radical is exceptionally stable and unreactive.[7][10] It is unable to abstract a hydrogen atom from the polymer substrate, effectively terminating the chain reaction.[1] This stable radical can then react with a second free radical to form a non-radical, stable product.[8]
ArO• + ROO• → Stable, Non-Radical Products
This two-step process efficiently halts the propagation of oxidative damage, preserving the molecular integrity and physical properties of the material.[1][11]
Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.
Part 3: Empirical Validation - Quantifying Antioxidant Efficacy
Theoretical understanding of the mechanism must be validated by empirical data. The antioxidant capacity of a compound is commonly quantified using in-vitro assays that measure its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable spectrophotometric method for this purpose.[14][15][16]
The principle is based on the antioxidant's ability to donate a hydrogen atom to the stable DPPH free radical.[15] DPPH is a deep violet-colored radical that, upon reduction by an antioxidant, becomes the pale yellow, non-radical DPPH-H.[14][15] The degree of color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[15]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format, enabling high-throughput analysis of multiple concentrations.
1. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.2 mM): Accurately weigh the required amount of DPPH powder and dissolve it in a suitable solvent like methanol or ethanol.
-
Causality: Methanol/ethanol are used because they readily dissolve both the DPPH radical and many organic antioxidants.
-
-
DPPH Working Solution: Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.
-
Causality: This absorbance range ensures the measurement falls within the linear range of the spectrophotometer, providing accurate and reproducible results. This solution must be prepared fresh and kept in the dark as DPPH is light-sensitive.[14]
-
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Serial Dilutions: Prepare a series of dilutions from the test compound stock solution to determine the concentration-dependent activity.
-
Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox, to validate the assay's performance.[14][15]
2. Assay Procedure:
-
Plate Setup: In a 96-well microplate, pipette 100 µL of each dilution of the test compound and positive control into separate wells.
-
Blank/Control: Add 100 µL of the solvent (e.g., methanol) to control wells. This serves as the 'Acontrol' for the calculation.[15]
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.
-
Causality: Adding the DPPH solution initiates the scavenging reaction. Equal volumes ensure consistent starting concentrations.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Causality: Incubation allows the reaction to reach a stable endpoint. Darkness is critical to prevent the light-induced degradation of DPPH, which would lead to inaccurate results.[14]
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]
3. Data Analysis:
-
Calculate Percent Scavenging Activity: The radical scavenging activity is calculated using the following formula:[15] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determine IC₅₀ Value: Plot the % Scavenging Activity against the concentration of the test compound. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant potency.[14]
Caption: Experimental workflow for the DPPH antioxidant assay.
Part 4: Applications and Toxicological Context
The primary application of this compound is as a highly effective thermal stabilizer in a wide range of polymers, including polyolefins, styrenics, and engineering plastics.[4][11][12] Its role is to protect the polymer during high-temperature melt processing and to extend the service life of the final product by preventing long-term thermo-oxidative degradation.[7][11][17]
In the context of pharmaceuticals and drug development, its properties are highly relevant. It can be used as an excipient to protect sensitive APIs from oxidative degradation, thereby enhancing the stability and shelf-life of drug formulations.[5] Its high molecular weight and low volatility are advantageous in preventing loss during manufacturing processes.[3][5]
From a toxicological standpoint, it is characterized by very low acute toxicity.[6] It has received approval for use in food contact applications in numerous countries, which speaks to its favorable safety profile at typical exposure levels.[2][3][4] However, like many substances, studies involving high doses in animal models have noted some effects, including on the liver, indicating that dose and exposure context are important considerations.[18][19]
Conclusion
The mechanism of action of this compound is a masterful example of molecular engineering. It is not merely a generic antioxidant but a highly specialized molecule where each structural component—the reactive phenolic hydroxyl, the stabilizing steric shields, and the anchoring alkyl chain—works in concert. By efficiently donating a hydrogen atom to neutralize destructive free radicals and then forming a stable, unreactive radical itself, it effectively terminates the oxidative chain reaction. This deep mechanistic understanding empowers scientists and researchers to confidently employ this molecular guardian to protect a vast array of organic materials, from everyday plastics to sophisticated pharmaceutical formulations.
References
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.
- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024.
- Benchchem. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- NINGBO INNO PHARMCHEM CO.,LTD.
- ScienceOpen. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds.
- Benchchem. Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Neal-Kluever, A., et al. (2015). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)
- G-Biosciences.
- OECD Existing Chemicals Database. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Mhadgut, S. C., et al. (2020). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers.
- Misha, K., & Sharma, A. (2014). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
- Lookchem. Cas 2082-79-3, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ResearchGate. (2025, August 7). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)
- EPA.
- Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins.
- SpecialChem. (2024, July 18). Irganox® 1076 (Antioxidant)
- Sigma-Aldrich. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Echemi. Octadecyl3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- The Good Scents Company.
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Introduction: The Role of a Primary Antioxidant
An In-depth Technical Guide to Irganox 1076: Chemical Properties, Structure, and Mechanism
Irganox 1076 is a high-performance, sterically hindered phenolic primary antioxidant, renowned for its efficiency and versatility in stabilizing organic materials against thermo-oxidative degradation.[1][2][3][4] In industries ranging from plastics and elastomers to adhesives and lubricants, preventing the degradation of materials caused by heat and oxygen is critical for ensuring product longevity, performance, and safety.[1][2] Irganox 1076 functions as a chain-breaking antioxidant, effectively neutralizing the free radicals that propagate the degradation process.[1] Its high molecular weight, excellent compatibility with a wide range of polymers, low volatility, and resistance to extraction make it a preferred choice for demanding applications.[1][2][3][5] This guide provides a detailed examination of its chemical structure, physical properties, mechanism of action, and the analytical methodologies used for its characterization.
Chemical Identity and Molecular Structure
A molecule's function is intrinsically linked to its structure. Irganox 1076's efficacy as an antioxidant is directly attributable to the specific arrangement of its functional groups.
-
IUPAC Name: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[2][6][7]
-
Molecular Formula: C₃₅H₆₂O₃[6]
The structure consists of three key components:
-
The Sterically Hindered Phenolic Group: This is the active core of the molecule. The hydroxyl (-OH) group attached to the benzene ring is the hydrogen donor that neutralizes free radicals. It is "sterically hindered" by two bulky tertiary-butyl groups at the ortho positions (3 and 5). This hindrance is crucial as it enhances the stability of the resulting phenoxy radical, preventing it from participating in further undesirable reactions.
-
The Propionate Ester Linker: This flexible chain connects the active phenolic head to the long alkyl tail.
-
The Octadecyl (C18) Tail: This long, non-polar alkyl chain provides excellent compatibility with polymer matrices and significantly reduces the additive's volatility and extractability, ensuring it remains within the material during high-temperature processing and throughout the product's service life.[1][2]
Caption: Chemical Structure of Irganox 1076.
Physicochemical Properties
The physical properties of Irganox 1076 are critical for its handling, processing, and performance in various substrates. It is typically supplied as a white, odorless crystalline powder or in free-flowing pastilles.[2]
| Property | Value | Source(s) |
| Appearance | White, fine granules or powder | [2][3] |
| Melting Range | 50 - 55 °C | [2][3][8] |
| Flashpoint | 273 °C | [2][3] |
| Vapor Pressure (20 °C) | 2.5 x 10⁻⁷ Pa | [2][3] |
| Specific Gravity (20 °C) | 1.02 g/mL | [2][3] |
| Volatility (TGA, air) | ||
| Temperature at 1% weight loss | 230 °C | [2][3] |
| Temperature at 10% weight loss | 288 °C | [2][3] |
| Solubility ( g/100 g solution at 20 °C) | ||
| Water | < 0.01 | [2][3][9] |
| Ethanol | 1.5 | [2][3][9] |
| Acetone | 19 | [2][3][9] |
| n-Hexane | 32 | [2][3][9] |
| Toluene | 50 | [2][3][9] |
| Chloroform | 57 | [2][3][9] |
Table 1: Key Physicochemical Properties of Irganox 1076.
The extremely low water solubility makes it highly resistant to extraction in applications involving contact with aqueous environments.[2] Its high thermal stability, evidenced by the TGA data, allows it to withstand demanding processing temperatures common in polymer extrusion and molding.[1][2][3]
Mechanism of Action: Radical Scavenging
Irganox 1076 protects organic materials by interrupting the auto-oxidation cycle, a free-radical chain reaction that occurs in the presence of oxygen and is accelerated by heat and light.
The Auto-Oxidation Process:
-
Initiation: Polymer chains (R-H) form highly reactive alkyl radicals (R•) under stress (e.g., heat, UV light).
-
Propagation: The alkyl radical (R•) rapidly reacts with oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.
-
Termination: Radicals combine to form stable, non-radical products.
The Role of Irganox 1076: Irganox 1076 acts as a primary antioxidant by intervening in the propagation step. The phenolic hydroxyl group donates its hydrogen atom to the highly reactive peroxy radical (ROO•), converting it into a stable hydroperoxide (ROOH) and terminating the kinetic chain.[1]
Caption: Mechanism of Radical Scavenging by Irganox 1076.
The resulting phenoxy radical (Ar-O•) is significantly stabilized by two factors:
-
Resonance: The unpaired electron is delocalized across the benzene ring.
-
Steric Hindrance: The bulky tert-butyl groups physically block the radical center, preventing it from abstracting hydrogen from other polymer chains and initiating a new degradation cycle. This non-reactivity of the antioxidant-derived radical is the cornerstone of its effectiveness.
Applications and Performance
Irganox 1076 is utilized across a broad spectrum of organic materials to provide long-term thermal stability.[2][3][4] Its effectiveness, compatibility, and durability make it suitable for numerous applications.
-
Polyolefins: Widely used in polyethylene (PE), polypropylene (PP), and polybutene-1 to protect them during processing and end-use.[2][3][4]
-
Styrenic Polymers: Applied in styrene homo- and copolymers such as polystyrene (PS) and acrylonitrile butadiene styrene (ABS).[2][3]
-
Elastomers and Adhesives: Enhances the longevity and performance of synthetic rubbers, sealants, and both hot-melt and solvent-based adhesives.[2][3][10]
-
Engineering Plastics & Other Substrates: Also used in polyurethanes, polyamides, polyesters, and to stabilize waxes, oils, and fats.[2][4][5]
Typical concentration levels range from 0.05% to 1.0%, depending on the substrate, processing conditions, and the required level of long-term stability.[2][3] For polyolefins, levels are often between 0.1% and 0.4%, while for hot melt adhesives, they can range from 0.2% to 1.0%.[3][4]
For enhanced performance, Irganox 1076 is often used in synergistic blends with secondary antioxidants, such as phosphites (e.g., Irgafos® 168) or thioethers.[2][3][4] These secondary stabilizers function by decomposing hydroperoxides (ROOH)—the stable byproducts of the primary antioxidant's action—into non-radical products, preventing them from later breaking down into new radicals under thermal stress.
Analytical Methodologies
For quality control and research purposes, accurate determination of Irganox 1076 in a polymer matrix is essential. Several analytical techniques can be employed.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantitative analysis of polymer additives.[11]
1. Sample Preparation (Solvent Extraction): a. Weigh approximately 1-5 grams of the polymer sample into a Soxhlet extraction thimble. b. Extract the sample with a suitable solvent (e.g., chloroform or acetonitrile) for 6-8 hours. Chloroform is effective, but acetonitrile can simplify the process by also serving as the mobile phase.[12] c. After extraction, evaporate the solvent to a small volume and then dilute to a precise final volume (e.g., 10 mL) with the mobile phase. d. Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: Isocratic elution with acetonitrile or a gradient of acetonitrile/water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 280 nm, where the phenolic chromophore exhibits strong absorbance.[12]
- Quantification: Prepare a calibration curve using standards of known Irganox 1076 concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Protocol 2: Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid method for the qualitative or semi-quantitative analysis of additives, especially at higher concentrations.
1. Sample Preparation: a. For bulk analysis, a thin film of the polymer can be prepared by hot pressing. b. Alternatively, the extracted residue from Protocol 1 can be analyzed as a thin film on a salt plate (e.g., KBr) after solvent evaporation.
2. Data Acquisition: a. Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. b. Identify the characteristic absorption peak for Irganox 1076. A strong, sharp peak around 1738 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration.[13] c. For quantitative analysis, a calibration curve can be developed by plotting the absorbance of the 1738 cm⁻¹ peak against the concentration of Irganox 1076 in prepared standards.[13]
Protocol 3: Analysis by Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)
This powerful technique allows for the direct analysis of additives in a polymer sample with minimal preparation, ideal for identifying and quantifying volatile and semi-volatile compounds.[14][15]
1. Sample Preparation: a. A small, precisely weighed amount of the polymer (typically in micrograms or low milligrams) is placed directly into a sample cup.[14]
2. TD-GC/MS Conditions:
- Thermal Desorption: The sample is heated rapidly in the thermal desorption unit (e.g., to 320 °C) to volatilize the Irganox 1076 from the polymer matrix.[15]
- Gas Chromatography: The volatilized compounds are transferred to a GC column, where they are separated based on their boiling points and interaction with the stationary phase.
- Mass Spectrometry: The separated components are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For Irganox 1076, the molecular ion peak at m/z 530 is a key identifier.[15]
- Quantification: Quantification is achieved using the standard addition method or an external calibration curve.[14]
Conclusion
Irganox 1076 stands as a cornerstone additive in the field of material stabilization. Its molecular architecture, featuring a sterically hindered phenolic active site coupled with a long alkyl chain, provides an optimal balance of reactivity, stability, and physical properties. Through its efficient radical-scavenging mechanism, it affords excellent protection against thermo-oxidative degradation, thereby extending the functional lifetime of a vast array of polymeric and organic materials. The well-established analytical protocols for its detection and quantification further solidify its role in both industrial quality control and advanced materials research.
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Foreword: A Scientist's Perspective on Material Integrity
An In-depth Technical Guide to the Physicochemical Properties of Antioxidant 1076
In the realm of materials science and drug development, the long-term stability of organic substrates is not merely a desirable attribute but a cornerstone of product efficacy, safety, and reliability. The silent, relentless process of thermo-oxidative degradation can compromise everything from the mechanical integrity of a polymer-based medical device to the shelf-life of a sensitive formulation. It is in this context that primary antioxidants, such as the sterically hindered phenolic compound Antioxidant 1076, become critical enabling molecules.
This guide is structured to provide researchers, scientists, and development professionals with a comprehensive understanding of the core physicochemical properties of Antioxidant 1076. We will move beyond a simple recitation of data points to explore the causal relationships between these properties and the antioxidant's performance. The methodologies detailed herein are presented not just as instructions, but as self-validating systems designed to ensure robust and reproducible characterization. By understanding the 'why' behind the 'how,' we can more effectively harness the protective capabilities of this versatile stabilizer.
Molecular Identity and Core Characteristics
Antioxidant 1076, known chemically as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3][4] Its structure is fundamental to its function, featuring a reactive phenolic hydroxyl group responsible for its antioxidant activity, bulky tert-butyl groups that provide steric hindrance and stability, and a long octadecyl tail that enhances its compatibility and reduces volatility in organic substrates.[5]
| Property | Value | Source(s) |
| IUPAC Name | octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | [6] |
| Synonyms | Irganox 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | [1][6][7] |
| CAS Number | 2082-79-3 | [8][9][10] |
| Molecular Formula | C₃₅H₆₂O₃ | [8][9] |
| Molecular Weight | 530.86 g/mol | [2][6][8] |
| Appearance | White to off-white crystalline powder or granules | [1][8][11][12] |
The Mechanism of Action: A Radical Interruption
Antioxidant 1076 functions as a primary, or chain-breaking, antioxidant.[5][13] Its primary role is to intercept and neutralize the highly reactive peroxy free radicals (ROO•) that are the primary propagators of the auto-oxidation cycle in organic materials.
The causality of its efficacy is rooted in the following steps:
-
H-Atom Donation: When a peroxy radical is formed within the substrate, the phenolic hydroxyl (-OH) group of Antioxidant 1076 donates its labile hydrogen atom to this radical.[13] This reaction converts the aggressive peroxy radical into a more stable hydroperoxide (ROOH) and, in the process, terminates that specific chain reaction.[13]
-
Formation of a Stabilized Radical: The Antioxidant 1076 molecule is transformed into a sterically hindered phenoxyl radical (ArO•).[13] Crucially, this resulting radical is non-reactive. The unpaired electron is delocalized across the aromatic ring through resonance, and the large tert-butyl groups sterically shield it, preventing it from initiating new oxidation chains.[5][13] This stability is the key to its function as a chain terminator rather than a chain propagator.
This mechanism is often enhanced through synergy with secondary antioxidants, such as phosphites (e.g., Irgafos 168) or thioesters (e.g., DLTP), which function by decomposing the hydroperoxides (ROOH) into non-radical, stable products.[8][14][15]
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Synthesis pathway for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
An In-depth Technical Guide to the Synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Introduction: The Quintessential Hindered Phenolic Antioxidant
This compound, widely recognized in the industry by trade names such as Irganox 1076 and Antioxidant 1076, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2] Its primary function is to protect organic materials, particularly polymers like polyolefins, against thermo-oxidative degradation.[3][4] The molecule's efficacy stems from the sterically hindered hydroxyl group on the phenyl ring, which is highly effective at scavenging free radicals, thereby terminating the chain reactions responsible for material degradation. The long octadecyl (stearyl) chain provides excellent compatibility with polymer matrices, low volatility, and high resistance to extraction, making it an indispensable stabilizer during high-temperature processing and for long-term service life.[1][4]
This guide provides a comprehensive overview of the predominant industrial synthesis pathway for this critical additive, delving into the reaction mechanisms, detailed experimental protocols, and the scientific rationale behind the process choices.
The Industrial Synthesis Pathway: A Two-Stage Approach
The most common and economically viable route for the production of this compound is a two-step process. This method is favored for its high yield, purity, and the use of readily available starting materials.
-
Step 1: Michael Addition: The synthesis begins with the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. This reaction forms the key intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[1][5][6]
-
Step 2: Transesterification: The methyl ester intermediate is then transesterified with octadecyl alcohol (stearyl alcohol) in the presence of a catalyst to yield the final product, this compound, and methanol as a byproduct.[1][7]
This sequential approach is illustrated in the workflow diagram below.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Causality and Rationale: The first step is a classic Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the phenoxide ion, generated from 2,6-di-tert-butylphenol by a strong base, acts as the nucleophile. Sodium methoxide is a common and effective catalyst for this transformation.[6] The reaction proceeds via a 1,5-hydrogen migration to re-aromatize the ring and form the stable phenolic product.[6]
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere, preventing oxidation of the phenol.
-
Reagent Charging: Charge the flask with 2,6-di-tert-butylphenol (1.0 eq). A solvent such as dimethyl sulfoxide (DMSO) can be used to facilitate the reaction.[5]
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the reaction mixture. The base deprotonates the phenol, generating the active nucleophile.
-
Reactant Addition: Slowly add methyl acrylate (1.1 eq) to the mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 70-90°C) and stir vigorously.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., HCl).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove impurities.[8]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol or hexane) to yield the pure methyl ester intermediate as a white solid.
-
Part 2: Synthesis of this compound
Causality and Rationale: This step is a transesterification reaction, which is an equilibrium process. To drive the reaction to completion, the methanol byproduct must be continuously removed from the reaction mixture, in accordance with Le Châtelier's principle.[9] This is typically achieved by performing the reaction at elevated temperatures, often under vacuum.[7] A variety of catalysts can be employed, including solid bases, organotin compounds like monobutyltin oxide, or zinc salts, to facilitate the nucleophilic attack of octadecyl alcohol on the methyl ester's carbonyl carbon.[7][10][11]
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, and a distillation apparatus is required to facilitate the removal of methanol.
-
Reagent Charging: Charge the vessel with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1.0 eq), octadecyl alcohol (1.0-1.2 eq), and the chosen catalyst (e.g., 0.1-0.5 mol% zinc acetate).[10][11]
-
Reaction Conditions:
-
Monitoring: The reaction is monitored by measuring the amount of methanol collected in the distillation receiver. The reaction is considered complete when methanol evolution ceases.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture. The crude product often solidifies upon cooling.
-
If a solid catalyst is used, it can be removed by filtration after dissolving the product in a suitable solvent.[7]
-
The final product is purified by recrystallization from a solvent such as ethanol or isopropanol. This step removes unreacted starting materials and catalyst residues.
-
The purified this compound is obtained as a white, crystalline solid.[12]
-
Quantitative Data and Physicochemical Properties
The properties of the key compounds involved in this synthesis are summarized below for easy reference.
| Parameter | 2,6-di-tert-butylphenol | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | This compound |
| Molecular Formula | C₁₄H₂₂O | C₁₈H₂₈O₃ | C₃₅H₆₂O₃ |
| Molecular Weight | 206.32 g/mol | 292.41 g/mol [8] | 530.86 g/mol [13] |
| CAS Number | 128-39-2 | 6386-38-5 | 2082-79-3[1] |
| Appearance | White to off-white solid | White solid | White, crystalline powder[12] |
| Melting Point | 36-38 °C | 62-64 °C[8] | 50-52 °C[1] |
| Reaction Parameters | Step 1: Michael Addition | Step 2: Transesterification |
| Catalyst | Sodium Methoxide | Solid Base, Organotin, Zinc Acetate[7][11] |
| Temperature | 70-90 °C | 100-175 °C[7][11] |
| Pressure | Atmospheric | Atmospheric to Vacuum |
| Typical Yield | >90% | >92%[14] |
| Purity (Post-Purification) | >98% | >99%[11] |
Mechanism of Action: Free Radical Scavenging
The antioxidant activity of this compound is central to its industrial application. It functions as a primary antioxidant, meaning it directly intercepts and neutralizes destructive free radicals (R•).
The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. This process terminates the radical and forms a very stable phenoxy radical. The key to its high efficiency is the steric hindrance provided by the two bulky tert-butyl groups positioned ortho to the hydroxyl group. These groups sterically shield the radical center on the oxygen atom, preventing it from participating in further undesirable side reactions that could propagate the degradation process.[5]
Conclusion
The synthesis of this compound via a two-step pathway involving Michael addition and subsequent transesterification represents a robust and highly optimized industrial process. The selection of catalysts and reaction conditions, particularly the removal of the methanol byproduct in the final step, are critical for achieving high yields and purity. Understanding the underlying chemical principles of each step allows for effective process control and troubleshooting. The final product's unique molecular structure, combining a potent radical-scavenging moiety with a long, solubilizing alkyl chain, solidifies its position as a cornerstone antioxidant in the polymer and materials industry.
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Molecular weight and formula of Irganox 1076
An In-Depth Technical Guide to Irganox 1076: Molecular Properties, Mechanism, and Analysis
Introduction
Irganox 1076, chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, is a high-performance primary antioxidant widely utilized across the polymer, adhesives, and coatings industries.[1][2][3] As a sterically hindered phenolic antioxidant, it plays a critical role in protecting organic substrates from thermo-oxidative degradation during processing and end-use, thereby extending the material's lifespan and preserving its physical properties.[4][5] This guide provides a detailed examination of its fundamental chemical properties, mechanism of action, and relevant analytical protocols for researchers and development professionals.
Core Chemical Identity
Accurate identification of a compound is foundational to its application in research and development. Irganox 1076 is identified by its specific molecular formula, weight, and internationally recognized registry number.
Molecular Formula and Weight
The chemical formula for Irganox 1076 is C₃₅H₆₂O₃ .[6][7][8][9] Based on this composition, its molecular weight is approximately 530.9 g/mol .[1][6][8][10] The structure consists of a long C18 alkyl chain (octadecyl group) ester-linked to a propionate group, which in turn is attached to a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. This long alkyl chain enhances its compatibility with and reduces its volatility within non-polar polymer matrices.[11]
Chemical Nomenclature and Identifiers
While "Irganox 1076" is a common trade name, the compound is systematically named Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate .[1][12] For unambiguous identification in scientific literature and databases, the Chemical Abstracts Service (CAS) number is essential.
| Identifier | Value | Source(s) |
| Chemical Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | [1][12][13] |
| Molecular Formula | C₃₅H₆₂O₃ | [6][7][9] |
| Molecular Weight | ~530.9 g/mol | [1][8][9] |
| CAS Number | 2082-79-3 | [1][6][14] |
| Synonyms | Antioxidant 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | [7][8][11][13] |
graph "Chemical_Structure_of_Irganox_1076" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for the structure// Phenolic Ring C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1.732!"]; C3 [label="C", pos="2.5,1.732!"]; C4 [label="C", pos="3.5,0!"]; C5 [label="C", pos="2.5,-1.732!"]; C6 [label="C", pos="1,-1.732!"]; OH [label="OH", pos="4.5,0!"];
// Tert-butyl groups tBu1_C [label="C", pos="0,3.464!"]; tBu1_CH3_1 [label="CH₃", pos="-1,4.464!"]; tBu1_CH3_2 [label="CH₃", pos="0,4.464!"]; tBu1_CH3_3 [label="CH₃", pos="1,4.464!"]; tBu2_C [label="C", pos="0,-3.464!"]; tBu2_CH3_1 [label="CH₃", pos="-1,-4.464!"]; tBu2_CH3_2 [label="CH₃", pos="0,-4.464!"]; tBu2_CH3_3 [label="CH₃", pos="1,-4.464!"];
// Propionate chain Prop_C1 [label="CH₂", pos="-1.5,0!"]; Prop_C2 [label="CH₂", pos="-3,0!"]; Prop_C3 [label="C", pos="-4.5,0!"]; Prop_O1 [label="O", pos="-5,1!"]; Prop_O2 [label="O", pos="-5.5,-1!"];
// Octadecyl chain Oct_Chain [label="—(CH₂)₁₇—CH₃", pos="-7,-1!"];
// Draw edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- OH; C2 -- tBu1_C; tBu1_C -- tBu1_CH3_1; tBu1_C -- tBu1_CH3_2; tBu1_C -- tBu1_CH3_3; C6 -- tBu2_C; tBu2_C -- tBu2_CH3_1; tBu2_C -- tBu2_CH3_2; tBu2_C -- tBu2_CH3_3; C1 -- Prop_C1; Prop_C1 -- Prop_C2; Prop_C2 -- Prop_C3; Prop_C3 -- Prop_O1 [label="="]; Prop_C3 -- Prop_O2; Prop_O2 -- Oct_Chain; }
Caption: 2D representation of the Irganox 1076 molecule.
Mechanism of Action: Radical Scavenging
The efficacy of Irganox 1076 stems from its function as a primary antioxidant. Organic materials, particularly polymers, degrade via free-radical chain reactions initiated by heat, light, or mechanical stress.[15] Irganox 1076 interrupts this destructive cycle.
Causality of Action:
-
Initiation: A polymer chain (P-H) exposed to an initiator forms a highly reactive alkyl radical (P•).
-
Propagation: This alkyl radical reacts with oxygen to form a peroxy radical (P-OO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (P-OOH) and another alkyl radical (P•), propagating the degradation.
-
Intervention: The phenolic hydroxyl group on Irganox 1076 donates its labile hydrogen atom to the peroxy radical (P-OO•).[16] This neutralizes the radical, converting it into a stable hydroperoxide (P-OOH) and terminating the chain reaction.[4][16]
-
Stabilization: The resulting Irganox 1076 radical is resonance-stabilized by the aromatic ring. Furthermore, the two bulky tert-butyl groups provide steric hindrance, which shields the radical center, preventing it from initiating new degradation chains and making it a highly effective stabilizer.[1][16]
Caption: Radical scavenging mechanism of Irganox 1076.
Applications and Recommended Use
Irganox 1076 is valued for its low volatility, excellent color retention, and high resistance to extraction.[1][3] It is approved in many countries for use in food contact applications, further broadening its utility.[3][17]
-
Polymers: It is widely applied in polyolefins (polyethylene, polypropylene), styrenic polymers, engineering plastics, and elastomers.[1][2][10] Recommended concentration levels typically range from 0.05% to 0.4%, depending on the substrate and the thermal stability requirements of the application.[1][2]
-
Adhesives and Sealants: In hot-melt adhesives and tackifier resins, concentrations can range from 0.1% to 1.0%.[1]
-
Coatings and Inks: It serves as a stabilizer in solvent-based coatings and other organic systems.[2]
For enhanced performance, Irganox 1076 is often used in synergistic blends with other additives, such as secondary antioxidants (e.g., phosphites like Irgafos 168) and light stabilizers.[1][18]
Experimental Protocol: Quantitative Analysis via FTIR
For quality control and research, it is often necessary to determine the concentration of Irganox 1076 within a polymer matrix. Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid and reliable method for this purpose.[15] The methodology leverages the unique carbonyl (C=O) stretching vibration of the ester group in Irganox 1076.
Objective: To quantify the concentration of Irganox 1076 in a polyethylene (PE) sample.
Principle: The carbonyl group of Irganox 1076 exhibits a characteristic absorption peak around 1738 cm⁻¹.[15] The intensity of this peak is proportional to the concentration of the antioxidant, following the Beer-Lambert law.
Methodology:
-
Preparation of Standards: a. Prepare a series of PE standards with known concentrations of Irganox 1076 (e.g., 0.05%, 0.1%, 0.2%, 0.4% by weight). b. This is typically achieved by melt-blending the components in a controlled extruder or mixer. c. Press each standard into a thin film of uniform and known thickness (e.g., 100-200 µm) using a hydraulic press at a suitable temperature (e.g., 160-180°C).
-
Sample Preparation: a. Press the unknown PE sample into a film of the same thickness as the standards to ensure consistency.
-
FTIR Analysis: a. Record the infrared spectrum of each standard film and the unknown sample film using an FTIR spectrometer, typically in transmission mode. b. Set the spectral range from 4000 to 400 cm⁻¹.
-
Data Processing and Calibration: a. For each spectrum, identify the absorption peak at approximately 1738 cm⁻¹. b. Measure the absorbance (height or area) of this peak. c. Plot a calibration curve of peak absorbance versus the known concentration of Irganox 1076 for the standard samples. The relationship should be linear.[15]
-
Quantification of Unknown Sample: a. Measure the absorbance of the 1738 cm⁻¹ peak for the unknown sample. b. Use the linear regression equation from the calibration curve to calculate the concentration of Irganox 1076 in the unknown sample.
Caption: Workflow for quantitative analysis of Irganox 1076.
Physical and Chemical Properties
A summary of key physical and chemical properties is crucial for handling, processing, and formulation development.
| Property | Value | Source(s) |
| Appearance | White, free-flowing granules or powder | [1][13] |
| Melting Range | 50 – 55 °C | [1][13] |
| Flash Point | 273 °C | [1][10] |
| Volatility (TGA, 1% wt loss) | 230 °C | [1][2] |
| Water Solubility (20 °C) | < 0.01 g / 100 g (practically insoluble) | [1][10] |
| Solubility in Solvents ( g/100g at 20°C) | - Acetone: 19- Chloroform: 57- Ethanol: 1.5- n-Hexane: 32- Toluene: 50 | [1][10] |
Conclusion
Irganox 1076 is a cornerstone antioxidant in the stabilization of organic materials due to its highly effective radical-scavenging mechanism, excellent compatibility, and low volatility. A thorough understanding of its molecular weight, chemical formula, and physical properties is fundamental for its correct application. The analytical methods, such as the FTIR protocol detailed herein, provide researchers and quality control professionals with a robust tool for verifying its concentration in finished products, ensuring optimal performance and material longevity.
References
- BASF SE. (2010). Irganox® 1076.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131711658, TNPP Irganox 1076. PubChem.
- Alfa Chemistry. (n.d.). CAS 2082-79-3 Irganox 1076.
- CymitQuimica. (n.d.). Irganox 1076.
- LookChem. (n.d.). Cas 2082-79-3, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- National Center for Biotechnology Information. (n.d.).
- BASF. (2019). Irganox® 1076.
- Wellt Chemicals. (2024). Irganox 1076 Antioxidant: Your Complete Guide in 2024.
- SpecialChem. (2024). Irganox® 1076 (Antioxidant) by BASF.
- Santa Cruz Biotechnology, Inc. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- SpecialChem. (2023). Irganox® 1076 - BASF.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19979679, Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)
- ChemicalBook. (n.d.).
- Baoxu Chemical. (n.d.). ANTIOXIDANT 1076 / IRGANOX 1076.
- CymitQuimica. (n.d.). CAS 2082-79-3: Antioxidant 1076.
- U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.
- Martin, C., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers (Basel).
- European Chemicals Agency. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Echemi. (n.d.). Octadecyl3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- BASF. (n.d.). IRGANOX® 1076.
- Zhang, L., et al. (2018). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- Oums. (2024). Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Antioxidant 1076
Abstract
This technical guide provides a comprehensive analysis of the essential spectroscopic techniques used for the structural verification and quality control of Antioxidant 1076 (also known as Irganox® 1076 or Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate). Intended for researchers, analytical scientists, and formulation experts, this document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting reference data, this guide emphasizes the causal reasoning behind methodological choices and offers an integrated workflow for unambiguous compound identification, aligning with the principles of scientific expertise and trustworthiness.
Introduction: The Role and Structure of Antioxidant 1076
Antioxidant 1076 is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2] Its molecular structure, featuring a bulky tert-butyl-substituted phenol head and a long octadecyl tail, makes it highly effective at preventing thermo-oxidative degradation in a wide range of organic substrates, including plastics, elastomers, and adhesives.[1][2] The long alkyl chain ensures low volatility and high compatibility within polymer matrices, making it a stabilizer of choice for high-temperature processing applications.[1]
Given its critical function in preserving material integrity, rigorous and unambiguous identification of Antioxidant 1076 in raw materials and finished products is paramount. Spectroscopic methods provide the necessary tools for this, offering a detailed fingerprint of the molecule's structure and functional groups. This guide establishes the foundational datasets and methodologies for achieving this with confidence.
Figure 1: Chemical Structure of Antioxidant 1076 Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, C₃₅H₆₂O₃, MW: 530.86 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information on the chemical environment, connectivity, and relative abundance of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise in Action: Experimental Protocol Design
The choice of solvent and sample concentration is critical for acquiring high-quality NMR data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for Antioxidant 1076. Its moderate polarity effectively dissolves the molecule, and its residual proton signal at ~7.26 ppm provides a reliable internal reference without interfering with key analyte signals.[3]
-
Concentration: For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent provides an excellent signal-to-noise ratio in a short acquisition time. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is recommended to achieve adequate signal intensity within a reasonable timeframe.
Standard Protocol: ¹H & ¹³C NMR Sample Preparation
-
Weighing: Accurately weigh 10-20 mg (for ¹H) or 30-50 mg (for ¹³C) of the Antioxidant 1076 sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: Prepare a filter pipette by tightly packing a small piece of glass wool or cotton into a Pasteur pipette. Transfer the sample solution through the filter into a clean, 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The final sample height in the tube should be at least 4.5 cm to ensure it is properly positioned within the instrument's detection coil.
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum of Antioxidant 1076 provides a clear and diagnostic fingerprint. Each signal corresponds to a unique set of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for Antioxidant 1076 (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| A | ~7.00 | Singlet | 2H | Ar-H (Aromatic protons) |
| B | ~5.07 | Singlet | 1H | Ar-OH (Phenolic proton) |
| C | ~4.07 | Triplet | 2H | -O-CH₂ - (Ester alkyl chain) |
| D | ~2.87 | Triplet | 2H | Ar-CH₂ - (Propanoate chain) |
| E | ~2.60 | Triplet | 2H | -CH₂ -C=O (Propanoate chain) |
| F | ~1.61 | Multiplet | 2H | -O-CH₂-CH₂ - |
| G | ~1.43 | Singlet | 18H | -C(CH₃ )₃ (tert-Butyl protons) |
| K | ~1.26 | Multiplet | ~30H | -(CH₂ )n- (Bulk octadecyl chain) |
| L | ~0.88 | Triplet | 3H | -CH₃ (Terminal methyl) |
Data sourced from ChemicalBook.[3]
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for Antioxidant 1076 (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172.5 | C =O (Ester carbonyl) |
| ~152.2 | Ar-C -OH (Phenolic carbon) |
| ~135.8 | Ar-C -C(CH₃)₃ |
| ~127.9 | Ar-C -CH₂ |
| ~125.1 | Ar-C H |
| ~64.4 | -O-C H₂- |
| ~35.9 | Ar-C H₂- |
| ~34.4 | C (CH₃)₃ (Quaternary tert-butyl) |
| ~31.9 | -C H₂- (Alkyl chain, specific shifts vary) |
| ~30.3 | -C (CH₃)₃ |
| ~29.7 | -C H₂- (Bulk alkyl chain) |
| ~29.3 | -C H₂- (Bulk alkyl chain) |
| ~28.7 | -C H₂- (Bulk alkyl chain) |
| ~25.9 | -C H₂- (Bulk alkyl chain) |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ (Terminal methyl) |
Assignments based on typical chemical shift ranges and data from chemical databases.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For Antioxidant 1076, it quickly confirms the presence of the phenolic hydroxyl, ester carbonyl, and extensive aliphatic chains.
Expertise in Action: The Power of ATR
While traditional methods like KBr pellets are effective, modern Attenuated Total Reflectance (ATR) is the preferred technique. It requires virtually no sample preparation—the solid powder can be analyzed directly—and provides high-quality, reproducible spectra in under a minute. This makes it ideal for rapid quality control and material identification.
Standard Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.
-
Sample Application: Place a small amount of Antioxidant 1076 powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation: Characteristic Absorption Bands
The FTIR spectrum of Antioxidant 1076 is dominated by a few key, high-intensity peaks that serve as a unique identifier.
Table 3: FTIR Spectroscopic Data for Antioxidant 1076
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3640 | O-H Stretch | Sterically Hindered Phenol | Sharp, Medium |
| 2914 - 2848 | C-H Stretch | -CH₃, -CH₂- (Alkyl) | Strong |
| 1738 | C=O Stretch | Ester Carbonyl | Very Strong |
| 1460 - 1360 | C-H Bending | Alkyl & Aromatic | Medium |
| ~1230 | C-O Stretch | Ester / Phenol | Medium |
Data sourced from multiple references.[3][6][7] The O-H stretch in a sterically hindered phenol is notably sharper and at a higher wavenumber than in non-hindered phenols (which are typically broad and centered around 3300-3500 cm⁻¹) due to reduced intermolecular hydrogen bonding.[8][9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two essential pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern.
Expertise in Action: Ionization Technique Selection
Antioxidant 1076 is a relatively non-polar, thermally labile molecule. Therefore, "soft" ionization techniques are required.
-
Electrospray Ionization (ESI): While direct protonation ([M+H]⁺) is inefficient for this molecule, ESI readily forms cation adducts. It is common to observe the ammoniated adduct ([M+NH₄]⁺) at m/z 548 or the sodiated adduct ([M+Na]⁺) at m/z 553, which are both excellent indicators of the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): This is another suitable technique, particularly effective in negative ion mode, where it can produce the deprotonated molecule ([M-H]⁻) at m/z 529.[8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is also highly effective and can detect both the molecular ion radical (M⁺˙) at m/z 530 and adducts like [M+Na]⁺.[3]
Standard Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Antioxidant 1076 (e.g., 0.1 mg/mL) in a suitable solvent like methanol or a methanol/chloroform mixture.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe all potential ionic species. The mass range should be set to scan beyond the expected molecular weight (e.g., 100-800 m/z).
Data Interpretation: Key Mass-to-Charge Ratios (m/z)
The mass spectrum provides clear evidence for the identity and structure of Antioxidant 1076.
Table 4: Mass Spectrometry Data for Antioxidant 1076
| m/z Value | Ion Species | Interpretation |
|---|---|---|
| 548 | [M+NH₄]⁺ | Molecular ion (ammoniated adduct) |
| 553 | [M+Na]⁺ | Molecular ion (sodiated adduct) |
| 530 | [M]⁺˙ | Molecular ion radical |
| 515 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a tert-butyl moiety |
| 278 | C₁₇H₂₆O₃ | Cleavage of the ester, retaining the phenolic propanoate moiety |
| 219 | C₁₅H₂₃O | Characteristic fragment of the 3,5-di-tert-butyl-4-hydroxyphenyl group |
Data sourced from multiple references.[3][8]
Integrated Workflow for Structural Confirmation
Workflow Diagram
The following diagram illustrates a self-validating system for the complete spectroscopic identification of a sample suspected to be Antioxidant 1076.
Caption: A logical workflow for the definitive identification of Antioxidant 1076.
This integrated approach is authoritative. The FTIR provides rapid confirmation of the required functional groups. The MS confirms the exact molecular weight. Finally, the NMR provides the definitive, high-resolution blueprint of the molecular structure, where every atom's position is accounted for. When the data from all three analyses are consistent with the reference tables provided in this guide, the identity of the material as Antioxidant 1076 is confirmed beyond doubt.
References
- Identification and analysis of polymer additives using packed-column supercritical fluid chromatography with APCI mass spectrometry. Analyst, 1998, 123, 1827–1833. [Link]
- FTIR spectra in the OH stretching region of phenol.
- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- 1H NMR (400 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]
- A guide to 13C NMR chemical shift values. Compound Interest. [Link]
- Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Infrared spectra of the O– H stretching mode of phenol in carbon...
- 13C NMR Chemical Shifts.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube. [Link]
- Polymorphism of Irganox 1076: Discovery of new forms and direct characterization of the polymorphs on a medical device by Raman microspectroscopy. PubMed. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 1H NMR Chemical Shift.
- 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. [Link]
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene.
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Solubility of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in organic solvents
An In-depth Technical Guide to the Solubility of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in Organic Solvents
Executive Summary
This compound, commonly known by the CAS Number 2082-79-3 and trade names such as Irganox 1076 and Antioxidant 1076, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] It is a crucial stabilizer used to protect organic materials like plastics, synthetic fibers, and lubricants against thermo-oxidative degradation.[3][4] A comprehensive understanding of its solubility in various organic solvents is paramount for professionals in research and development, as it directly impacts formulation design, processing efficiency, material compatibility, and the performance of the final product. This guide provides a detailed examination of the compound's solubility profile, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. It includes quantitative solubility data, a validated experimental protocol for solubility determination, and visual aids to elucidate key concepts for researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility for a Key Stabilizer
The efficacy of a polymer stabilizer like this compound is contingent on its homogeneous dispersion within the host material. Inadequate dissolution during processing can lead to localized degradation, reduced product lifespan, and inconsistent performance. Therefore, selecting an appropriate solvent system is a critical first step in many applications, from creating masterbatches and solvent-based coatings to laboratory-scale testing and quality control.[4][5]
This compound's structure, featuring a large, non-polar octadecyl "tail" and a sterically hindered phenolic "head," dictates a unique solubility behavior.[1][6] Its high molecular weight and low volatility make it ideal for high-temperature applications such as polymer extrusion, where it must remain within the material to provide protection.[1] This guide aims to provide the technical insights necessary to predict and leverage its solubility characteristics effectively.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its intrinsic physical and chemical properties. For this compound, its large, predominantly non-polar nature is the defining factor.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 2082-79-3 | [7][8] |
| Molecular Formula | C₃₅H₆₂O₃ | [9][10] |
| Molecular Weight | 530.87 g/mol | [1][7] |
| Appearance | White crystalline powder | [10] |
| Melting Point | 50 - 55 °C | [4][7][11] |
| LogP (o/w) | ~13.8 | [6][9] |
| Water Solubility | <0.01% w/w; Very low (e.g., 2.85 µg/L at 20°C) |[3][7][10][12] |
-
Molecular Structure & Polarity: The molecule is dominated by two features: a long C18 alkyl (octadecyl) chain and two bulky tert-butyl groups on the phenolic ring. These components are highly non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. The presence of a hydroxyl (-OH) group and an ester (-COO-) linkage introduces a minor degree of polarity, but their influence is significantly outweighed by the extensive hydrocarbon structure.
-
LogP: The octanol-water partition coefficient (LogP) is exceptionally high (~13.8), quantitatively confirming the compound's extreme lipophilicity and hydrophobicity.[6][9] This predicts excellent solubility in non-polar, organic solvents and negligible solubility in water.
-
Melting Point: The relatively low melting point (50-55°C) is an important consideration for solubility.[4] According to thermodynamic principles, the solubility of a solid is influenced by its crystal lattice energy. While not directly detailed here, this melting range is relevant for hot-melt applications and indicates that the intermolecular forces in the solid state can be overcome by suitable solvents without excessive energy input.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for understanding the solubility of this antioxidant.[13] This rule states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.
-
Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): These solvents primarily exhibit weak van der Waals dispersion forces. The large, non-polar structure of the antioxidant can interact favorably with these solvents, allowing solvent molecules to effectively surround and solvate the solute molecules. This leads to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole-dipole interactions. While the antioxidant's ester group can participate in such interactions, the dominant non-polar bulk of the molecule still drives the dissolution process. Solubility is generally good but may be slightly lower than in purely non-polar solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to form strong hydrogen bonds. The antioxidant has a single hydrogen bond donor (the phenolic -OH) which is sterically hindered by the adjacent tert-butyl groups, and two hydrogen bond acceptors (the hydroxyl and carbonyl oxygens). This limited and hindered capacity for hydrogen bonding, combined with its large non-polar structure, results in weak interactions with highly polar, protic solvents, leading to very low solubility.[14][15]
-
Water: As a highly polar, hydrogen-bonding solvent, water has virtually no affinity for the lipophilic antioxidant molecule, resulting in extremely low, near-insoluble behavior.[3][16]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents at ambient temperature (20°C). The data is compiled from multiple technical data sheets and is presented in a standardized format for ease of comparison.
Table 2: Solubility in Common Organic Solvents at 20°C
| Solvent | Solvent Class | Solubility ( g/100g solvent) | Source(s) |
|---|---|---|---|
| Benzene | Non-Polar Aromatic | 57 | [4][7][11] |
| Toluene | Non-Polar Aromatic | 50 | [4][7][11] |
| Chloroform | Halogenated | 57 | [4][7][11] |
| Cyclohexane | Non-Polar Aliphatic | 40 | [4][7][11] |
| n-Hexane | Non-Polar Aliphatic | 32 | [4][7][11] |
| Ethyl Acetate | Polar Aprotic | 38 | [4][7] |
| Acetone | Polar Aprotic | 19 | [4][7][11] |
| Ethanol | Polar Protic | 1.5 | [4][7][11] |
| Methanol | Polar Protic | 0.6 | [4][7][11] |
| Water | Polar Protic | < 0.01 |[3][4][7] |
Analysis of Solubility Across Solvent Classes
The quantitative data in Table 2 strongly validates the theoretical framework.
-
High Solubility: The highest solubility is observed in non-polar aromatic and halogenated solvents like benzene, chloroform, and toluene.[4][7][11] This is due to the excellent compatibility between the solute's large hydrocarbon structure and the solvent's nature.
-
Good Solubility: Non-polar aliphatic solvents (cyclohexane, n-hexane) and moderately polar aprotic solvents (ethyl acetate) also serve as effective solvents, dissolving a significant amount of the compound.[4][7][11]
-
Low to Poor Solubility: A sharp drop in solubility is seen with the transition to polar protic solvents. The solubility in ethanol is poor (1.5 g/100g ), and it is even lower in the more polar methanol (0.6 g/100g ).[4][7][11] This highlights the inability of the largely non-polar solute to disrupt the strong hydrogen-bonding network of the alcohols. This is a common observation for phenolic compounds, where solubility is highly dependent on the polarity of the extracting solvent.[14][15]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To ensure trustworthy and reproducible data, a standardized protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the solubility of solids in liquids.[17]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials & Equipment:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer
-
Solvent of choice (e.g., Toluene)
-
This compound (analytical standard grade)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution (Causality: To ensure equilibrium is reached from saturation):
-
Add an excess amount of the solid antioxidant to a vial (e.g., add ~2 g to 10 mL of toluene). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for statistical validity.
-
-
Equilibration (Causality: To allow the dissolution process to reach a thermodynamic steady state):
-
Place the vials in the isothermal shaker set to the desired temperature (e.g., 20.0 ± 0.5 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours).[17] A preliminary time-course study can be run to confirm the time required to reach a plateau in concentration.
-
-
Phase Separation (Causality: To isolate the saturated liquid phase without disturbing the equilibrium):
-
Stop agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and filter the solution into a clean, tared vial. This step is critical to remove any undissolved micro-particles.
-
-
Quantification (Causality: To accurately measure the concentration of the dissolved solute):
-
Gravimetric Method (for lower volatility solvents): Weigh the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. Calculate the solubility as (mass of solute / mass of solvent) * 100.
-
Chromatographic/Spectroscopic Method (Preferred):
-
Accurately weigh the filtered saturated solution and dilute it quantitatively with the pure solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of the antioxidant with known concentrations.
-
Analyze the standards and the diluted sample using HPLC (e.g., C18 column, UV detection at an appropriate wavelength) or UV-Vis spectroscopy.
-
Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration in the original saturated solution, accounting for all dilutions and densities.
-
-
-
Data Reporting:
-
Report the average solubility and standard deviation from the replicate measurements.
-
Clearly state the solvent, temperature, and analytical method used.
-
Visualization of Key Concepts
Visual diagrams help to conceptualize both the practical workflow and the underlying molecular principles.
Caption: Molecular Interactions Governing Solubility.
Conclusion
The solubility of this compound is dictated by its predominantly non-polar, lipophilic molecular structure. It exhibits high solubility in non-polar aromatic and aliphatic solvents and poor solubility in polar protic solvents like alcohols, with virtually no solubility in water. This predictable behavior, based on the "like dissolves like" principle, allows scientists and formulators to make informed decisions when selecting solvents for processing, formulation, and analysis. The provided quantitative data serves as a practical reference, while the detailed experimental protocol offers a reliable method for generating further data under specific conditions. A thorough understanding of these solubility characteristics is essential for optimizing the use of this critical antioxidant and ensuring the long-term stability of the materials it is designed to protect.
References
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- ANTIOXIDANT 1076 / IRGANOX 1076 Chemical name: Octadecyl β - (3,5-di- tert -butyl-4-hydroxy phenyl). (n.d.). Dongguan Baoxu Chemical Technology.,ltd.
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The Biological Activity of Irganox 1076: A Technical Guide for Researchers
An In-Depth Examination of a Widely Used Phenolic Antioxidant
Introduction
Irganox 1076, chemically known as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[1] It is extensively utilized as a stabilizer in a wide array of organic materials, including plastics, elastomers, adhesives, and waxes, to protect them against thermo-oxidative degradation.[2][3] Its primary industrial application lies in preventing the degradation of polymers during processing and end-use, thereby extending product lifespan.[4] While its role in materials science is well-documented, its interactions with biological systems are of increasing interest to researchers in toxicology, drug development, and the broader life sciences. This is particularly relevant due to its presence in food contact materials, medical devices, and the potential for human exposure through migration.[5][6]
This technical guide provides a comprehensive overview of the biological activity of Irganox 1076, moving beyond its industrial function to explore its metabolic fate, cellular effects, and toxicological profile. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand the implications of Irganox 1076 exposure in biological contexts.
Physicochemical Properties and Bioavailability
Understanding the fundamental properties of Irganox 1076 is crucial for interpreting its biological activity. Its large size and lipophilic nature govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 2082-79-3 | [1] |
| Molecular Weight | 530.9 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility | Practically insoluble in water; soluble in organic solvents like acetone, chloroform, and toluene. | [7] |
Due to its high lipophilicity, the oral bioavailability of Irganox 1076 is limited. Studies in rats have shown that a significant portion of the ingested compound is not absorbed from the gastrointestinal tract and is excreted unchanged in the feces.
Mechanism of Antioxidant Action
The primary biological activity of Irganox 1076 stems from its function as a phenolic antioxidant. Its mechanism of action is centered on its ability to act as a free radical scavenger.
Free Radical Scavenging
The core of Irganox 1076's antioxidant capability lies in the sterically hindered phenolic group. The hydrogen atom on the hydroxyl group can be readily donated to a free radical, thereby neutralizing it and terminating the radical chain reaction that leads to oxidative damage.[4] The bulky tert-butyl groups adjacent to the hydroxyl group enhance the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains.
Caption: Primary metabolic pathway of Irganox 1076.
The biological activity of fenozan acid itself warrants further investigation, as it retains the phenolic antioxidant moiety.
Toxicological Profile
The toxicological profile of Irganox 1076 has been primarily evaluated in the context of its use in food contact materials and other consumer products.
Acute and Chronic Toxicity
Irganox 1076 exhibits low acute oral toxicity. [7]Long-term studies in rodents have not shown evidence of carcinogenicity. [8]A review by the US Food and Drug Administration (USFDA) concluded that the dietary exposure from its use in food contact articles provides an adequate margin of safety. [6]
Dermal Sensitization
While generally considered to have low toxicity, there are case reports of allergic contact dermatitis in humans resulting from exposure to Irganox 1076 in products such as non-woven fabrics. [9][10]This indicates a potential for dermal sensitization in susceptible individuals.
| Toxicological Endpoint | Result | Source |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | [8] |
| Carcinogenicity | Not carcinogenic in long-term rodent studies | [8] |
| Mutagenicity | No mutagenic effect in various tests | [8] |
| Reproductive/Developmental Toxicity | No indications of fertility impairment or teratogenic effects in animal studies | [8] |
| Dermal Sensitization | Case reports of allergic contact dermatitis in humans | [9][10] |
Endocrine Disruption Potential
The potential for Irganox 1076 to act as an endocrine disruptor is an area of ongoing scientific discussion. While some screening lists of potential endocrine-disrupting chemicals may include Irganox 1076, comprehensive toxicological assessments have generally not indicated a risk of reproductive or developmental toxicity. [8]To date, there is a lack of specific, publicly available studies that have definitively characterized the binding affinity of Irganox 1076 for estrogen or androgen receptors using standardized assays. Therefore, while a direct hormonal effect appears unlikely based on current toxicological data, this remains an area with limited specific research.
Interaction with Cellular Pathways
The interaction of Irganox 1076 with specific cellular signaling pathways is a key area of interest for understanding its broader biological effects beyond simple antioxidant activity.
Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes. While it is plausible that a phenolic antioxidant like Irganox 1076 or its metabolites could modulate this pathway, direct evidence from studies specifically investigating this interaction is currently lacking in the peer-reviewed literature. This represents a significant knowledge gap and a potential avenue for future research.
Experimental Protocols for Assessing Antioxidant Activity
For researchers investigating the antioxidant properties of Irganox 1076 or similar lipophilic compounds, several in vitro assays are available.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common, rapid, and simple method to assess the free radical scavenging activity of a compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of Irganox 1076 in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the Irganox 1076 solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Caption: Workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge free radicals within a cellular environment. [11] Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well microplate until confluent. [12]2. Loading with Probe:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
-
Treatment with Antioxidant:
-
Wash the cells to remove excess DCFH-DA.
-
Incubate the cells with various concentrations of Irganox 1076.
-
-
Induction of Oxidative Stress:
-
Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells. AAPH generates peroxyl radicals upon thermal decomposition.
-
-
Measurement:
-
Measure the fluorescence of the wells at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission for dichlorofluorescein, DCF) over time using a microplate reader. The oxidation of DCFH by intracellular radicals produces the highly fluorescent DCF.
-
-
Calculation:
-
The antioxidant activity is determined by the ability of Irganox 1076 to suppress the AAPH-induced fluorescence compared to control cells. The results can be expressed as quercetin equivalents. [11]
-
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
Irganox 1076 is a highly effective sterically hindered phenolic antioxidant with a well-established safety profile for its intended industrial applications. Its primary biological activity is centered on its ability to scavenge free radicals, a mechanism that is well-understood. Toxicological data indicate low acute toxicity and no significant concerns regarding carcinogenicity, mutagenicity, or reproductive toxicity. However, the potential for dermal sensitization exists and should be considered in relevant exposure scenarios.
From a research perspective, several key areas warrant further investigation:
-
Metabolite Activity: The biological activity of fenozan acid and other potential metabolites of Irganox 1076 is largely unknown. Studies on the antioxidant capacity, cytotoxicity, and other biological effects of these metabolites would provide a more complete picture of the in vivo consequences of Irganox 1076 exposure.
-
Cellular Pathway Interactions: The potential for Irganox 1076 or its metabolites to modulate key cellular signaling pathways, such as the Nrf2 antioxidant response pathway, remains to be elucidated.
-
Endocrine Disruption: While broad toxicological studies are reassuring, specific in vitro receptor binding and transactivation assays for estrogen and androgen receptors would provide more definitive data on its endocrine disruption potential.
-
Cytotoxicity: A more detailed characterization of the cytotoxic potential of Irganox 1076 in various cell lines relevant to human exposure (e.g., skin, liver, and immune cells) would be beneficial.
By addressing these research gaps, the scientific community can build a more comprehensive understanding of the biological activity of Irganox 1076, enabling a more nuanced assessment of its potential impacts on human health.
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An In-depth Technical Guide to the Toxicological Profile of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 2082-79-3), a sterically hindered phenolic antioxidant, is widely utilized as a stabilizer in various polymers and is also found in food contact materials.[1][2] Its primary function is to prevent thermo-oxidative degradation during the processing and service life of these materials.[3] This guide provides a comprehensive overview of the toxicological data for this compound, offering insights for researchers, scientists, and professionals in drug development who may encounter this substance.
Mechanism of Antioxidant Action
The antioxidant activity of this compound is attributed to its ability to act as a free radical scavenger. The sterically hindered phenolic group can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reactions that lead to the degradation of polymeric materials.[4] This mechanism is crucial for its function as a stabilizer in plastics and other organic substrates.[3][4]
Caption: Mechanism of radical scavenging by the antioxidant.
Toxicokinetics
Studies in rats have shown that this compound can be absorbed from the gastrointestinal tract, with an absorption rate of 23-35%.[5][6] Following absorption, the substance is metabolized and subsequently eliminated. After 168 hours, approximately 96% of the administered radioactivity was reported to be eliminated.[5][6]
Acute Toxicity
The acute toxicity of this compound is low across various routes of exposure.
| Endpoint | Species | Route | Value | Observations | Reference |
| LD50 | Rat | Oral | >5000 mg/kg bw | Diarrhoea, sedation, dyspnoea, ruffled fur, hunched posture.[5][6] | [5][6] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | Piloerection and hunched posture.[5][6] | [5][6] |
| LC50 | Rat | Inhalation | >1811 mg/m³ | Ruffled fur and ventral posture during exposure.[5][6] | [5][6] |
Skin and Eye Irritation and Sensitization
Based on studies in rabbits, this compound is not considered to be a skin or eye irritant.[5] Furthermore, a Maurer optimisation test in guinea pigs and a human patch test both indicated no sensitization potential.[5]
Repeated Dose Toxicity
Repeated oral exposure to this compound has been shown to primarily affect the liver. The observed effects, such as increased liver weight and hypertrophy, are likely related to the induction of microsomal enzymes.[5]
| Study Duration | Species | NOAEL | Key Findings | Reference |
| 28-day | Rat | 30 mg/kg bw/day | Liver effects (increased weight, hypertrophy).[5] | [5] |
| 90-day | Dog | 32-37 mg/kg bw/day | Liver effects.[5] | [5] |
| 2-year | Rat | 64-81 mg/kg bw/day | Liver effects.[1][5] | [1][5] |
| 21-day (Inhalation) | Rat | 543 mg/m³ | Highest concentration tested with no adverse effects.[5][6] | [5][6] |
Genotoxicity
A battery of tests has been conducted to assess the genotoxic potential of this compound. The compound was found to be negative in an Ames test and an in vivo micronucleus test, indicating no evidence of genotoxic properties.[5][6]
Experimental Protocol: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[7][8]
Caption: A simplified workflow of the Ames test protocol.
Carcinogenicity
In a 2-year dietary carcinogenicity study in mice, there was no increased tumor incidence at any of the tested dose levels (0, 0.6, 5.4, and 56 mg/kg bw/day).[5][6] Based on the available data, this compound is not considered to be carcinogenic.[6]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats and mice.
| Study Type | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental/Reproductive Toxicity) | Key Findings | Reference |
| Two-generation | Rat | - | 32-39 mg/kg bw/day (based on reduced pup growth and survival at higher doses).[5][6] | No adverse effects on mating, pregnancy, or gestation at 96-111 mg/kg bw/day.[6] | [5][6] |
| Teratogenicity | Rat | 1000 mg/kg bw/day | 1000 mg/kg bw/day | Decreased fetal weight and delayed ossification at 500 and 1000 mg/kg bw/day, not considered toxicologically relevant.[5] | [5] |
| Teratogenicity | Mouse | 1000 mg/kg bw/day | 1000 mg/kg bw/day | No treatment-related adverse effects on maternal and fetal parameters.[9] | [9] |
Ecotoxicity
Short-term aquatic toxicity tests on three trophic levels have shown no effects at the water solubility level of the substance.[5][6] However, a stable metabolite, 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid, was identified in a biodegradation study, suggesting a need for further assessment of its aquatic hazard.[5][6]
Conclusion
This compound exhibits a low order of acute toxicity and is not a skin or eye irritant or a sensitizer. Repeated oral exposure primarily targets the liver, likely through enzyme induction. The compound is not genotoxic or carcinogenic. Reproductive and developmental toxicity studies indicate effects only at high doses, with a clear No-Observed-Adverse-Effect-Level established. While the parent compound shows low ecotoxicity, the potential environmental impact of its metabolites warrants further investigation. This comprehensive toxicological profile supports the safe use of this compound in its intended applications when potential exposures are controlled.
References
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- Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS Reg. No. 2082-79-3). (2006). U.S. Environmental Protection Agency. [Link]
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- Animal and In Vitro Toxicity Testing. (n.d.). National Academies of Sciences, Engineering, and Medicine. [Link]
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- Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)
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- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid octadecyl ester. (n.d.). ZORA (Zurich Open Repository and Archive). [Link]
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- This compound. (n.d.). OEL Fastrac with ADE. [Link]
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Environmental fate and impact of Antioxidant 1076
An In-Depth Technical Guide to the Environmental Fate and Impact of Antioxidant 1076
Abstract
Antioxidant 1076 (AO-1076), chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant. It is a cornerstone stabilizer in the polymer industry, prized for its efficacy in preventing thermo-oxidative degradation in a vast array of organic substrates, including polyolefins, styrenics, elastomers, and adhesives.[1][2][3] Its low volatility and high resistance to extraction make it ideal for ensuring the longevity and color stability of materials during high-temperature processing and throughout their service life.[3][4][5] Despite its widespread use and classification as non-polluting and non-toxic, its introduction into the environment, primarily through the lifecycle of plastic products, necessitates a thorough understanding of its environmental behavior, persistence, and potential ecological impact.[6] This guide provides a comprehensive technical analysis of the environmental fate of AO-1076, synthesizing data on its physicochemical properties, degradation pathways, bioaccumulation potential, and ecotoxicity to support informed research and risk assessment.
Physicochemical Profile: The Foundation of Environmental Behavior
The environmental journey of any chemical is dictated by its intrinsic physicochemical properties. For AO-1076, its high molecular weight and pronounced lipophilicity are the defining characteristics that govern its distribution and persistence. Its extremely low water solubility indicates that it will not remain in the aqueous phase but will instead partition to more lipophilic compartments such as sediment, soil organic matter, and biota.
| Property | Value | Source |
| Chemical Name | This compound | [4][7] |
| CAS Number | 2082-79-3 | [4][8] |
| Molecular Formula | C₃₅H₆₂O₃ | [8][9] |
| Molecular Weight | 530.86 g/mol | [4][8][9] |
| Appearance | White to off-white powder/crystals | [7][8] |
| Melting Point | 50-55 °C | [8][9][10] |
| Water Solubility | < 0.01% w/w; 2.85 µg/L at 20°C | [1][7][9][10] |
| Vapor Pressure | 2.5 x 10⁻⁷ Pa at 20°C | [10] |
| Log Kow (Octanol-Water Partition Coeff.) | > 12 (Estimated) | - |
Note: The Log Kow value is estimated based on the high lipophilicity and extremely low water solubility; experimental values are difficult to obtain for substances this hydrophobic.
Environmental Release and Distribution
The primary pathway for AO-1076 entering the environment is not through direct discharge during manufacturing, where modern facilities have systems to capture waste, but rather through the lifecycle of the consumer and industrial products it stabilizes.[11]
-
Leaching from Plastics: The most significant release mechanism is the slow migration and leaching of AO-1076 from the polymer matrix of finished goods.[11][12] This occurs in landfills, where plastics are disposed of, and directly in aquatic and terrestrial environments through plastic pollution. Studies have demonstrated that AO-1076 can migrate from plastic films, especially under conditions of elevated temperature.[13]
-
Wastewater Treatment Plants (WWTPs): While direct industrial discharge is limited, AO-1076 has been detected at low, ng/L levels in the effluent of WWTPs, indicating that it can be washed off products or released from industrial processes and enter the wastewater stream.[14] Its hydrophobic nature means it will preferentially adsorb to sewage sludge.
Once released, AO-1076's low water solubility and low volatility dictate its partitioning into solid and organic phases. It will not persist in the atmosphere but will rapidly associate with soil and sediment.
Environmental Fate: Degradation and Persistence
The stability that makes AO-1076 an excellent antioxidant also contributes to its environmental persistence. Degradation occurs slowly through both abiotic and biotic pathways.
Abiotic Degradation
AO-1076 is stable under normal environmental conditions.[8][9]
-
Hydrolysis: As an ester, AO-1076 has the potential to undergo hydrolysis. However, studies suggest that under environmental pH conditions, this process is very slow. Some research indicates that hydrolysis may occur, leading to the formation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and octadecanol, especially in water-based systems, though this is not considered a primary degradation route in the environment.[15]
-
Photolysis: The molecule is generally stable to light.[1][4] Direct photolysis in the environment is not expected to be a significant degradation pathway.
Biotic Degradation
The large, sterically hindered structure of AO-1076 presents a challenge for microbial degradation.
-
Aerobic Biodegradation: It is not readily biodegradable. However, under aerobic conditions, biodegradation can occur, leading to the formation of the corresponding carboxylic acid metabolite, 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.[11] The long octadecyl chain is expected to biodegrade more readily than the sterically hindered phenolic ring.
-
Overall Persistence: While some degradation occurs, the overall rate is slow. However, one safety data sheet indicates that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT).[16] This suggests that while degradation is not rapid, it is sufficient to prevent it from meeting the strict criteria for "persistent."
Bioaccumulation and Ecotoxicity
Bioaccumulation Potential
Given its high lipophilicity (hydrophobicity) and low water solubility, AO-1076 has a theoretical potential to bioaccumulate in organisms. However, its high molecular weight ( > 530 g/mol ) may limit its ability to pass through biological membranes, a key factor in bioaccumulation. Regulatory assessments and safety data sheets have concluded that AO-1076 is not considered to be bioaccumulative.[16]
Ecotoxicological Profile
A significant body of evidence indicates that AO-1076 has a very low order of toxicity to aquatic organisms. A critical factor in its ecotoxicological profile is that its toxicity thresholds are consistently higher than its maximum water solubility. This means that under realistic environmental conditions, it is not possible to dissolve enough AO-1076 in water to reach concentrations that would cause acute harm to aquatic life.
| Organism Group | Test Type | Endpoint | Result (mg/L) | Key Finding | Source |
| Fish | Acute (96 h) | LC50 | > 100 | Tested above maximum solubility | |
| Aquatic Invertebrates (Daphnia magna) | Acute (48 h) | EC50 | > 100 | Tested above maximum solubility | |
| Aquatic Invertebrates (Daphnia magna) | Chronic (21 d) | NOEC | ≥ 2 | No toxic effects within solubility range | |
| Algae (Scenedesmus sp.) | Acute (72 h) | EC50 | > 30 | - | |
| Microorganisms (Activated Sludge) | - | - | - | Inhibition not anticipated at low concentrations |
Analytical Methodologies
The accurate quantification of AO-1076 in complex environmental matrices is essential for exposure and risk assessment. Due to its low concentrations and the complexity of matrices like sediment and wastewater, sophisticated analytical protocols are required. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[17]
Experimental Protocol: Determination of AO-1076 in Industrial Wastewater
This protocol outlines a generalized workflow based on established methods for analyzing phenolic antioxidants in aqueous samples.[14][18]
Objective: To quantify the concentration of Antioxidant 1076 in an industrial wastewater sample.
Methodology:
-
Sample Collection: Collect a 1 L representative wastewater sample in an amber glass bottle to prevent photodegradation. Store at 4°C until analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids. b. Condition an SPE cartridge (e.g., modified styrene-divinylbenzene polymer) by passing methanol followed by deionized water. c. Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min. AO-1076 will be retained on the sorbent. d. Wash the cartridge with deionized water to remove interferences. e. Dry the cartridge thoroughly under a stream of nitrogen. f. Elute the retained AO-1076 from the cartridge using a small volume (e.g., 5-10 mL) of a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and isopropanol.
-
Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). b. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase to be used for HPLC analysis.
-
Instrumental Analysis (HPLC-UV): a. Instrument: High-Performance Liquid Chromatograph with a UV detector. b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Mobile Phase: A gradient of acetonitrile and water is typically used to achieve good separation.[17] d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10-20 µL. f. Detection: UV detector set at a wavelength of ~277 nm.
-
Quantification: a. Prepare a series of calibration standards of AO-1076 in the mobile phase. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the AO-1076 concentration in the sample by comparing its peak area to the calibration curve.
Conclusion and Outlook
Antioxidant 1076 is a highly effective and widely used polymer stabilizer with a favorable toxicological profile. Its environmental fate is characterized by low water solubility, leading to partitioning into soil and sediment. While it is not readily biodegradable, it is not considered to meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance. Crucially, its potential for ecotoxicity is significantly mitigated by its extremely low water solubility, which prevents aqueous concentrations from reaching levels that are acutely harmful to aquatic organisms.
The primary environmental concern associated with AO-1076 is its persistence and potential for release from the vast global stock of plastic products. Future research should focus on:
-
Long-term fate in sediments and soils: Understanding the ultimate fate of AO-1076 and its degradation products in these environmental sinks.
-
Leaching rates from microplastics: Quantifying the release of AO-1076 from weathered microplastics to better model environmental exposure.
-
Chronic, low-dose exposure effects: Investigating potential subtle, long-term effects on sediment-dwelling organisms.
For researchers and drug development professionals, this guide underscores that while AO-1076 is a substance of low direct toxicological concern, its environmental presence is intrinsically linked to the broader issue of plastic pollution. Understanding its behavior is a key piece in the comprehensive risk assessment of chemicals in the modern world.
References
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- Akrochem Corporation.
- ChemBK. Antioxidant 1076 - Physico-chemical Properties.
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- PubMed. Assessment of the environmental behaviour of antioxidants in folios. Comparative risk analysis for the use of folios in agriculture.
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- DiVA portal. Determination of antioxidants and UV- stabilizers in the environment.
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- ResearchGate.
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- Ciba.
- SpecialChem. (2023, January 4).
- investigating the migration and bloom of antioxidant in finished products. (2025, May 22). investigating the migration and bloom of antioxidant in finished products.
- SIDS Initial Assessment Profile. (2006, April). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ResearchGate. (2025, August 5). Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene | Request PDF.
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- BASF.
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- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Irganox 1076 as a Polymer Stabilizer
Introduction: Combating Polymer Degradation with Sterically Hindered Phenolic Antioxidants
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation can lead to a loss of mechanical properties, discoloration, and ultimately, failure of the polymeric material. To counteract these effects, stabilizers are incorporated into the polymer matrix. Among the most effective of these are primary antioxidants, which function as radical scavengers to interrupt the auto-oxidation cycle of polymers.
Irganox 1076, a sterically hindered phenolic antioxidant, is a highly efficient and versatile stabilizer used in a wide range of organic substrates, including plastics, elastomers, adhesives, and synthetic fibers.[1][2] Its chemical structure, octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, provides excellent compatibility with most substrates, low volatility, and high resistance to extraction.[3][4] This document provides detailed application notes and protocols for the effective use of Irganox 1076 as a polymer stabilizer, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of Irganox 1076
A thorough understanding of the physical and chemical properties of Irganox 1076 is crucial for its effective application. These properties dictate its compatibility with various polymer systems and its performance under different processing conditions.
| Property | Value | Source |
| Chemical Name | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | [3] |
| CAS Number | 2082-79-3 | [3] |
| Molecular Weight | 531 g/mol | [3] |
| Appearance | White, crystalline powder or granules | [3][5] |
| Melting Range | 50 - 55 °C | [3] |
| Flashpoint | 273 °C | [3] |
| Volatility (TGA, air at 20°C/min) | ||
| Temperature at 1% weight loss | 230 °C | [3][6] |
| Temperature at 10% weight loss | 288 °C | [3][6] |
| Solubility ( g/100 g solution at 20°C) | ||
| Water | < 0.01 | [3][6] |
| Ethanol | 1.5 | [3][6] |
| Acetone | 19 | [3] |
| Toluene | 50 | [3][6] |
Mechanism of Action: Radical Scavenging by a Hindered Phenol
Irganox 1076 functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to terminate radical chain reactions that lead to polymer degradation. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxy radical, preventing it from participating in further detrimental reactions and ensuring its stability.
Caption: Radical scavenging mechanism of Irganox 1076.
Applications and Recommended Dosage
Irganox 1076 is compatible with a wide array of polymers, making it a versatile choice for stabilization.[4][5] The optimal concentration depends on the specific polymer, processing conditions, and the desired level of long-term thermal stability.[3][6]
| Polymer System | Recommended Concentration (% w/w) | Key Benefits | Source |
| Polyolefins (PE, PP, PB) | 0.1 - 0.4 | Provides long-term thermal stability. | [3][6][7] |
| Styrene Homo- and Copolymers | 0.1 - 0.3 | Excellent color retention and light stability. | [3][6][7] |
| Engineering Plastics | Application specific | Maintains physical properties during high-temperature processing. | [5][8] |
| Polyurethanes | Application specific | Prevents thermo-oxidative degradation. | [5][8] |
| Elastomers | Application specific | Enhances durability and longevity. | [5][8] |
| Adhesives (Hot-melt) | 0.2 - 1.0 | Provides excellent processing stability. | [3][6] |
| Solvent-based Coatings | 0.2 - 1.0 | Prevents discoloration during baking cycles. | [6] |
Note: These are general guidelines. It is highly recommended to perform laboratory trials to determine the optimum concentration for a specific application.[3][6]
Protocols for Incorporation and Evaluation
Protocol 1: Incorporation of Irganox 1076 into a Polymer Matrix via Melt Blending
This protocol describes a standard procedure for incorporating Irganox 1076 into a thermoplastic polymer using a laboratory-scale twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., polyethylene, polypropylene)
-
Irganox 1076 powder or granules
-
Laboratory twin-screw extruder with a temperature controller
-
Gravimetric or volumetric feeder
-
Strand pelletizer or film casting unit
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-drying: Dry the polymer resin according to the manufacturer's recommendations to remove any residual moisture.
-
Premixing (Optional): For small batches, pre-mix the desired amount of Irganox 1076 with the polymer resin in a plastic bag to ensure a more uniform distribution before feeding.
-
Extruder Setup: Set the temperature profile of the extruder zones appropriate for the specific polymer being processed.
-
Feeding: Introduce the polymer resin (or the premix) into the main hopper of the extruder using a calibrated feeder.
-
Additive Introduction: Irganox 1076 can be introduced either by premixing with the polymer or by using a separate side feeder that introduces the additive directly into the melt zone of the extruder.
-
Melt Blending: The polymer and Irganox 1076 are melted, mixed, and conveyed through the extruder. The screw design should provide sufficient shear for uniform dispersion.
-
Extrusion and Pelletizing/Casting: The stabilized polymer melt is extruded through a die to form strands, which are then cooled in a water bath and cut into pellets by a pelletizer. Alternatively, the melt can be cast into a film.
-
Sample Collection: Collect the stabilized polymer pellets or film for subsequent analysis.
Caption: Workflow for incorporating Irganox 1076 via melt blending.
Protocol 2: Evaluation of Thermo-oxidative Stability by Oven Aging
This protocol provides a method to assess the long-term thermal stability of polymers stabilized with Irganox 1076.
Materials and Equipment:
-
Stabilized and unstabilized polymer samples (e.g., plaques, films)
-
Forced-air convection oven with precise temperature control
-
Mechanical testing equipment (e.g., tensile tester, impact tester)
-
Colorimeter
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare standardized test specimens from both the stabilized and unstabilized polymer materials.
-
Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color of the specimens before aging.
-
Oven Aging: Place the specimens in the forced-air oven at a predetermined temperature (e.g., 120°C, 150°C). The temperature should be chosen to accelerate degradation without causing immediate melting.
-
Periodic Removal and Testing: At regular intervals (e.g., 24, 48, 96, 168 hours), remove a set of specimens from the oven.
-
Post-Aging Analysis: After cooling to room temperature, measure the mechanical properties and color of the aged specimens.
-
Data Analysis: Plot the change in mechanical properties and color as a function of aging time. The time to failure is often defined as the time at which a key property (e.g., elongation at break) decreases by 50% of its initial value.
-
Comparison: Compare the performance of the stabilized samples to the unstabilized control to determine the effectiveness of Irganox 1076.
Protocol 3: Quantification of Irganox 1076 in Polymers by HPLC
This protocol outlines a method for the quantitative analysis of Irganox 1076 in a polymer matrix using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Solvent delivery system
-
Autosampler
-
Data acquisition and processing software
-
Polymer sample containing Irganox 1076
-
Irganox 1076 analytical standard
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Irganox 1076 of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., toluene, chloroform) with heating and stirring.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the filtrate to dryness and redissolve the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature, UV detection wavelength).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Identify the peak corresponding to Irganox 1076 in the sample chromatogram based on its retention time.
-
Quantify the amount of Irganox 1076 in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of Irganox 1076 in the original polymer sample.
-
Synergistic Combinations
The performance of Irganox 1076 can be significantly enhanced when used in combination with other types of stabilizers.[6][7][8]
-
Secondary Antioxidants (e.g., Phosphites, Thioethers): These additives decompose hydroperoxides, which are formed during the oxidation process, into non-radical, stable products. This synergistic effect provides comprehensive protection during both processing and long-term use. A common combination is with Irgafos® 168.[1][3]
-
Light Stabilizers (e.g., HALS, UV Absorbers): For applications requiring UV stability in addition to thermal stability, Irganox 1076 should be used in conjunction with hindered amine light stabilizers (HALS) or UV absorbers.[9]
Handling and Safety
When handling Irganox 1076, it is important to observe standard safety precautions for chemicals.[6] This includes working in a well-ventilated area, using appropriate personal protective equipment such as gloves and safety goggles, and avoiding the formation of dust, which can be a potential explosion hazard.[10][11] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[6][10]
Conclusion
Irganox 1076 is a highly effective and versatile primary antioxidant for the stabilization of a wide range of polymers. Its unique chemical structure provides excellent performance in preventing thermo-oxidative degradation, thereby extending the service life of polymeric materials. By following the guidelines and protocols outlined in this document, researchers and professionals can effectively utilize Irganox 1076 to enhance the stability and durability of their polymer formulations.
References
- BASF Corporation. (2019). Irganox® 1076 Technical Data Sheet.
- Wellt Chemicals. (2024). Irganox 1076 Antioxidant: Your Complete Guide in 2024.
- BASF SE. (2010). Irganox® 1076 Technical Information.
- SpecialChem. (2023). Irganox® 1076 - BASF - Technical Datasheet.
- SpecialChem. (2024). Irganox® 1076 (Antioxidant) by BASF - Technical Datasheet.
- BASF. (2019). Irganox® 1076 Technical Data Sheet.
- BASF. IRGANOX® 1076.
- SpecialChem. Irganox® brand by BASF - Polymer additives.
- BASF. (2021). Irganox® 1076 - Safety Data Sheet.
- BASF. (2025). Irganox® 1076 - Safety Data Sheet.
- LCGC International. Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS.
- Scribd. SDS Irganox 1076 Ex-BASF (Expiry 2024).
- BASF SE. Irganox® 1076 Phenolic primary antioxidant for processing and long-term thermal stabilization.
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- National Institutes of Health. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- Polivinil Plastik. IRGANOX 1076.
- MDPI. (2023). The Effect of Stereoregularity and Adding Irganox 1076 on the Physical Aging Behavior of Poly(1-trimetylsilyl-1-propyne).
- Frontier-Lab. Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis.
- U.S. Food and Drug Administration. Finding of No Significant Impact for Food Contact Notification No. 1935.
- ResearchGate. Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene.
- PubMed Central. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS.
- ACS Publications. Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography.
- PubMed. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications.
- Dongguan Baoxu Chemical Technology Co., Ltd. ANTIOXIDANT 1076 / IRGANOX 1076.
- MATEC Web of Conferences. Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene.
- ResearchGate. Thermal ageing of a silane-crosslinked polyethylene stabilised with an excess of Irganox 1076.
- Google Patents. Process for addition of additives to polymer particles.
- PubChem. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate.
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HPLC analysis method for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, detailed protocol for the quantitative analysis of this compound, a widely used hindered phenolic antioxidant known by trade names such as Irganox 1076.[1][2][3] As a critical stabilizer in various polymers and plastics, its accurate quantification is essential for quality control, stability studies, and regulatory compliance, especially in food contact materials.[2] This application note details a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. We delve into the causality behind methodological choices, from sample extraction strategies to chromatographic conditions, and present a full framework for method validation to ensure trustworthiness and scientific integrity.
Introduction and Analytical Principle
This compound is a large, non-polar molecule (Molar Mass: 530.87 g/mol ) characterized by a long octadecyl (C18) aliphatic tail and a sterically hindered phenolic headgroup.[1] This structure makes it highly effective at scavenging free radicals but also renders it sparingly soluble in water and highly soluble in organic solvents and polymer matrices.[1]
The analytical method of choice is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is ideally suited for separating non-polar to moderately polar compounds. The stationary phase, typically a C18 (octadecylsilyl) bonded silica, provides a non-polar environment. The analyte, dissolved in a comparatively more polar mobile phase, partitions between the two phases. Due to its significant non-polar character, this compound interacts strongly with the C18 stationary phase, necessitating a mobile phase with a high organic solvent content for efficient elution.[4][5] Detection is achieved using a UV-Vis spectrophotometer, as the phenolic ring in the molecule exhibits strong absorbance in the ultraviolet spectrum, typically around 277-280 nm.[6][7]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or isocratic pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.2 or 0.45 µm, PTFE membrane recommended for organic solvents).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
Chemicals and Standards
-
Reference Standard: n-Octadecyl 3-(3',5'-Di-t-butyl-4'-hydroxyphenyl)propionate, ≥98.0% purity.[8]
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Isopropanol (IPA), HPLC grade (for sample extraction).
-
Dichloromethane (DCM), HPLC grade (for sample extraction).
Experimental Protocols
Standard Solution Preparation
The accuracy of the quantification relies heavily on the precise preparation of standard solutions.
Protocol: Standard Preparation
-
Stock Standard Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of acetonitrile (ACN).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with ACN and mix thoroughly by inversion. This solution should be stored under refrigeration (2-8 °C) and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For a typical calibration range of 1-100 µg/mL, standards can be prepared as shown in the table below.
-
| Target Concentration (µg/mL) | Volume of Stock (500 µg/mL) | Final Volume (with Mobile Phase) |
| 100 | 2.0 mL | 10 mL |
| 50 | 1.0 mL | 10 mL |
| 25 | 0.5 mL | 10 mL |
| 10 | 0.2 mL | 10 mL |
| 5 | 1.0 mL (of 50 µg/mL standard) | 10 mL |
| 1 | 0.2 mL (of 50 µg/mL standard) | 10 mL |
Sample Preparation (from Polymer Matrix)
Extracting the analyte from a complex polymer matrix is the most critical step and often the largest source of error.[9] The chosen solvent must effectively dissolve the analyte while minimizing dissolution of the polymer itself.[10]
Protocol: Solvent Extraction from Polyolefin Pellets
-
Sample Comminution: If the polymer sample is in large pellets or pieces, cryo-mill or grind it to a fine powder to maximize the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1-2 g of the powdered polymer into a glass vial with a PTFE-lined cap.
-
Add a precise volume (e.g., 20 mL) of an appropriate extraction solvent. A mixture like Dichloromethane/Isopropanol (1:1 v/v) is often effective.
-
Tightly cap the vial and place it in an ultrasonic bath at a controlled temperature (e.g., 50-60 °C) for 1-2 hours. Alternatively, use reflux extraction.
-
-
Polymer Precipitation & Analyte Isolation:
-
After extraction, cool the mixture to room temperature.
-
Add an anti-solvent like methanol to precipitate the dissolved polymer.
-
Centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the polymer.
-
-
Final Preparation:
-
Carefully decant the supernatant (the extract) into a clean vial.
-
Filter the extract through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[11] If the analyte concentration is expected to be low, an evaporation step to concentrate the sample followed by reconstitution in the mobile phase may be necessary.[9][11]
-
Causality Note: The choice of extraction solvent is paramount. Dichloromethane is a good solvent for the analyte, while isopropanol helps to wet the polymer surface. The use of heat and sonication accelerates the diffusion of the analyte out of the polymer matrix. Precipitating the polymer before injection is crucial to prevent clogging of the HPLC column and tubing.[12]
Chromatographic Conditions
The following isocratic conditions are a robust starting point for analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of non-polar molecules. Provides excellent retention and resolution. |
| Mobile Phase | Acetonitrile : Water (95:5 v/v) | The high percentage of organic solvent (ACN) is necessary to elute the highly non-polar analyte from the C18 column in a reasonable time with good peak shape.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry and efficiency.[6] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on analyte concentration and instrument sensitivity. |
| Detector | UV-Vis or DAD | |
| Detection Wavelength | 277 nm | This is near the absorbance maximum for the hindered phenolic chromophore, providing high sensitivity while minimizing interference from other components.[6] |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Method Validation Framework
To ensure the method is trustworthy and fit for its intended purpose, a validation protocol must be executed.[14][15]
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Caption: Logical framework for HPLC method validation.
-
Specificity: Analyze a blank matrix (polymer extract without the antioxidant) and a spiked matrix to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Construct a calibration curve using at least five concentration levels (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform spike-recovery experiments. Add known amounts of the standard to a blank polymer matrix and perform the entire extraction and analysis protocol. Recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate preparations of a sample at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be <2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine experimentally based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.[6][15]
-
Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Data Analysis and System Suitability
System Suitability Testing (SST)
Before analyzing samples, inject a working standard (e.g., 25 µg/mL) five or six times. The results must meet the following criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
Quantification
Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Remember to account for all dilution factors and the initial sample weight to report the final concentration in the appropriate units (e.g., mg/kg or % w/w).
// Nodes Start [label="Sample Receipt\n(e.g., Polymer Pellets)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Grinding, Extraction, Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SST [label="System Suitability Test\n(Pass/Fail)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="HPLC Analysis\n(Inject Standards & Samples)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Integration & Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calc [label="Final Calculation\n(Account for Dilutions & Weight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Report Final Concentration\n(% w/w or mg/kg)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prep [label="Step 1"]; Prep -> SST [label="Step 2"]; SST -> Analysis [label="If Pass"]; Analysis -> Data [label="Step 3"]; Data -> Calc [label="Step 4"]; Calc -> Result [label="Step 5"]; }
Caption: General analytical workflow from sample to result.
Conclusion
The described isocratic RP-HPLC method provides a reliable, efficient, and robust means for the quantification of this compound. The simple mobile phase and isocratic elution make it ideal for routine quality control environments. Proper execution of the sample preparation and method validation protocols outlined herein will ensure the generation of scientifically sound and defensible data for researchers, scientists, and drug development professionals.
References
- Proestos, C., Kapsokefalou, M., & Komaitis, M. (2006). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 54(12), 4437-4445. [Link]
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Snow, N. H. (2020). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers.
- Proestos, C., Kapsokefalou, M., & Komaitis, M. (2006). RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. PubMed. [Link]
- Wagentristl, H., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Plant Science. [Link]
- Viñas, P., et al. (2004). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n‐Propanol Mobile Phases.
- Stalikas, C. D. (2007). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 45(8), 515-520. [Link]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC.
- Wang, F., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry. [Link]
- Wikipedia. (n.d.). This compound.
- Schabron, J. F., & Fenska, L. E. (1980). Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. Analytical Chemistry, 52(9), 1411-1415. [Link]
- Waters Corporation. (2011). Rapid Analysis of 25 Common Polymer Additives. Technical Note. [Link]
- Han, S., & Smet, M. (1997). HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent.
- Emnéus, J., et al. (1995).
- Organomation. (n.d.). HPLC Sample Preparation.
- Neal-Kluever, A. P., et al. (2015). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. Food and Chemical Toxicology, 86, 1-10. [Link]
- U.S. Environmental Protection Agency. (2006).
- Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. Technical Note. [Link]
- Kim, K. B., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1823-1828. [Link]
- Peixoto, J. A. L. S., et al. (2018). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 17(2), 133-143. [Link]
- Silva, M., et al. (2021).
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Application Notes and Protocols for the Utilization of Irganox 1076 in Polyethylene and Polypropylene Formulations
Introduction: The Critical Role of Primary Antioxidants in Polyolefin Stabilization
Polyethylene (PE) and polypropylene (PP), collectively known as polyolefins, are two of the most widely utilized thermoplastics in the world. Their versatility, low cost, and excellent processability have led to their ubiquitous presence in applications ranging from packaging and automotive components to medical devices and textiles. However, the inherent chemical structure of polyolefins makes them susceptible to degradation during high-temperature melt processing and over their service life when exposed to heat, light, and oxygen.[1][2] This degradation, primarily an auto-oxidative chain reaction, leads to a loss of mechanical properties, discoloration, and ultimately, failure of the end-product.[1] To mitigate these effects and ensure the long-term performance and durability of polyolefin-based materials, the incorporation of antioxidants is essential.[2][3][4]
Irganox 1076, with the chemical name Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, is a high-efficiency, non-discoloring, sterically hindered phenolic primary antioxidant.[5][6][7] As a primary antioxidant, its fundamental role is to interrupt the free-radical chain reactions that drive oxidative degradation.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Irganox 1076 in polyethylene and polypropylene formulations. It covers the mechanistic principles, practical formulation protocols, and robust testing methodologies to validate the performance of the stabilized polymer.
Mechanistic Understanding: The Function of Irganox 1076
The efficacy of Irganox 1076 as an antioxidant is rooted in its unique molecular structure, specifically the sterically hindered phenolic group.[6] The bulky tert-butyl groups adjacent to the hydroxyl group play a crucial role in its function.[8]
Free Radical Scavenging Mechanism
The primary antioxidant action of Irganox 1076 involves the donation of a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (e.g., peroxy radicals, ROO•) that are formed during the oxidation of the polymer.[9] This donation neutralizes the highly reactive free radicals, thus terminating the oxidative chain reaction.[8] The resulting phenoxy radical from Irganox 1076 is resonance-stabilized and sterically hindered, making it significantly less reactive and unable to propagate the degradation process.[9]
Caption: Mechanism of Irganox 1076 as a free radical scavenger.
Key Attributes of Irganox 1076
Several key characteristics of Irganox 1076 make it a preferred choice for polyolefin stabilization:
-
High Efficiency: It is effective at low concentrations.[5]
-
Low Volatility: This ensures it remains in the polymer matrix during high-temperature processing.[5][10]
-
High Resistance to Extraction: It is not easily removed from the final product by contact with liquids.[5][10]
-
Non-discoloring: It offers excellent color retention, which is critical for many applications.[5][6]
-
Good Compatibility: It is readily compatible with most polyolefins and other additives.[6][10]
-
Odorless: It does not impart any undesirable odor to the final product.[5][7]
Formulation and Dosing Recommendations
The optimal concentration of Irganox 1076 depends on several factors, including the specific type of polyolefin, processing conditions, and the desired long-term thermal stability of the end application.[10][11][12]
Typical Dosage Levels
| Polymer Type | Recommended Concentration Range (% by weight) | Application Notes |
| Polyethylene (PE) | 0.1 - 0.4% | Provides long-term thermal stability. The exact level should be determined by performance testing.[5][10][12] |
| Polypropylene (PP) | 0.1 - 0.4% | PP is more susceptible to thermal oxidation than PE, often requiring dosages at the higher end of the range.[5][10][12] |
| General Polymer Use | 0.05 - 0.2% | For applications requiring basic processing and long-term thermal stability.[5][11][12] |
Note: These are starting point recommendations. It is crucial to conduct experimental trials to determine the optimal loading for a specific application.[11][12]
Synergistic Blends
For enhanced performance, Irganox 1076 is often used in combination with other types of additives, known as co-stabilizers.[5][10][12]
-
Secondary Antioxidants (e.g., Phosphites, Thioethers): These function by decomposing hydroperoxides (ROOH), which are formed during the initial stages of oxidation, into non-radical, stable products.[1] A common synergistic blend is Irganox 1076 with a phosphite antioxidant like Irgafos 168.[7] This combination provides comprehensive protection during both processing and long-term use.
-
Light Stabilizers: For applications involving exposure to UV light, hindered amine light stabilizers (HALS) can be used in conjunction with Irganox 1076 to protect against photo-oxidation.
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating the performance of Irganox 1076 in polyethylene and polypropylene.
Protocol 1: Incorporation of Irganox 1076 into Polyolefins
This protocol describes the preparation of stabilized polyolefin formulations using a twin-screw extruder.
Materials and Equipment:
-
Polyethylene or polypropylene resin (powder or pellet form)
-
Irganox 1076 (powder or free-flowing granule form)[10]
-
Co-stabilizers (if required)
-
Precision balance
-
Twin-screw extruder with a suitable temperature profile
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polyolefin resin according to the manufacturer's recommendations to remove any residual moisture.
-
Pre-blending: Accurately weigh the required amounts of polyolefin resin, Irganox 1076, and any other additives. Tumble blend the components for 15-20 minutes to ensure a homogenous mixture.
-
Extrusion: Set the temperature profile of the twin-screw extruder appropriate for the specific polyolefin. The temperature should be high enough to ensure complete melting and mixing but not so high as to cause significant degradation.
-
Feeding: Feed the pre-blended mixture into the extruder at a constant rate.
-
Melt Compounding: The screw design of the extruder will ensure thorough mixing of the Irganox 1076 and other additives into the molten polymer.
-
Pelletizing: The extrudate is cooled in a water bath and then pelletized.
-
Post-Drying: Dry the pellets to remove surface moisture before further processing or testing.
-
Control Sample: Prepare a control batch of the same polyolefin without any antioxidant for comparison.
Caption: Workflow for incorporating Irganox 1076 into polyolefins.
Protocol 2: Evaluation of Thermo-Oxidative Stability by Oxidative Induction Time (OIT)
The Oxidative Induction Time (OIT) test is a rapid and widely used method to assess the thermo-oxidative stability of a stabilized polymer.[13][14][15] It measures the time until the onset of oxidation at a specified temperature in an oxygen atmosphere. A longer OIT indicates better stability. This protocol is based on the principles of ASTM D3895.[13][14][15][16]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Stabilized and unstabilized polymer samples (pellets or films)
-
Sample pans (aluminum)
-
High-purity nitrogen and oxygen gas supplies
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the polymer into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Heating Phase: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Isothermal Phase and Gas Switching: Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: Record the heat flow as a function of time. The onset of oxidation is marked by a sharp exothermic peak.
-
OIT Determination: The OIT is the time interval from the introduction of oxygen to the onset of the exothermic oxidation.[17]
-
Analysis: Compare the OIT values of the stabilized samples with the unstabilized control. Higher OIT values for the Irganox 1076-containing samples demonstrate its effectiveness.
Caption: OIT test procedure for evaluating antioxidant performance.
Protocol 3: Long-Term Thermal Stability Evaluation by Accelerated Oven Aging
This protocol provides a method for assessing the long-term thermal stability of polyolefin formulations by exposing them to elevated temperatures in an air-circulating oven. This method is based on the principles of ASTM D5510.[18][19]
Materials and Equipment:
-
Compression molding press
-
Tensile testing machine
-
Air-circulating oven with precise temperature control
-
Stabilized and unstabilized polymer pellets
Procedure:
-
Specimen Preparation: Compression mold the polymer pellets into sheets of a defined thickness. Cut dumbbell-shaped tensile test specimens from the sheets according to the relevant ASTM standard (e.g., ASTM D638).
-
Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of un-aged specimens from each formulation.
-
Oven Aging: Place the remaining specimens in the air-circulating oven at a constant, elevated temperature (e.g., 110°C, 135°C, or 150°C for polypropylene). The temperature chosen will depend on the polymer and the desired acceleration factor.[20][21]
-
Periodic Testing: At regular intervals, remove a set of specimens from the oven and allow them to cool to room temperature.
-
Property Measurement: Measure the mechanical properties of the aged specimens.
-
Data Analysis: Plot the retained mechanical property (e.g., % elongation at break) as a function of aging time for each formulation. The time to failure is often defined as the time at which a key property (e.g., elongation) drops to 50% of its initial value.
-
Comparison: Compare the time to failure for the stabilized and unstabilized formulations. A longer time to failure for the Irganox 1076-containing samples indicates superior long-term thermal stability.
Analytical Characterization of Irganox 1076 in Formulations
It is often necessary to confirm the presence and concentration of Irganox 1076 in a formulated product. Several analytical techniques can be employed for this purpose.
-
Liquid Chromatography (LC): ASTM D6953 and ASTM D6042 describe methods for the determination of antioxidants, including Irganox 1076, in polyethylene and polypropylene, respectively, using liquid chromatography.[22][23][24][25][26] These methods typically involve solvent extraction of the additive from the polymer matrix followed by LC analysis with UV detection.[22][24]
-
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): This technique can be used for the qualitative and quantitative determination of Irganox 1076 in polyolefins.[27][28] It involves heating the polymer sample to desorb the additive, which is then analyzed by GC-MS.[27]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used for the rapid determination of Irganox 1076 content in polyolefins by identifying its characteristic absorption peak.[29][30]
Regulatory and Safety Considerations
-
Food Contact Applications: Irganox 1076 is approved in many countries for use in food contact applications.[6][10] The U.S. Food and Drug Administration (FDA) has evaluated its use and concluded that it provides an adequate margin of safety for regulated uses in food contact articles.[31][32] However, it is the responsibility of the user to ensure compliance with all applicable regulations for the specific application.[33][34]
-
Handling and Safety: Standard safety precautions for handling chemicals should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment such as gloves and safety goggles, and good skin care.[11][12] For detailed safety information, refer to the Safety Data Sheet (SDS) for Irganox 1076.[11][12]
Conclusion
Irganox 1076 is a highly effective and versatile primary antioxidant for the stabilization of polyethylene and polypropylene. A thorough understanding of its mechanism of action, combined with proper formulation and testing, is crucial for achieving optimal performance and ensuring the long-term durability of polyolefin-based products. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to effectively utilize Irganox 1076 in their formulations and to validate its performance through established and reliable testing methodologies.
References
- Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]
- WJE. D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]
- ASTM International. (2007). ASTM D3895-07 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]
- Ningbo Innopharma Chemical Co., Ltd.
- Polivinil Plastik. IRGANOX 1076. [Link]
- ASTM International. (2023, August 21). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]
- National Center for Biotechnology Information. (n.d.). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
- Mettler Toledo.
- Scribd. Astm D 3895-98 PDF. [Link]
- Tintoll. Hindered Phenol Antioxidant HPAO. [Link]
- Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. [Link]
- BASF. (2010, September). Irganox® 1076. [Link]
- ASTM International. (2018, November 29).
- Intertek Inform. (2018, January 11).
- Infinita Lab. ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives. [Link]
- U.S. Food and Drug Administration.
- ASTM International.
- ASTM International. (2016, September 5).
- Spectroscopy Online. (2016, October 1). Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. [Link]
- Frontier-Lab. Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. [Link]
- ANSI Webstore. ASTM D5510-94(2001)
- BIT Mesra. 7 Additives for Plastics. [Link]
- ResearchGate. Chapter 4. ADDITIVES IN POLYMERS. [Link]
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- ARDL.
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. [Link]
- ResearchGate. (2025, August 6). Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. [Link]
- downloadpdfstandard.in.
- Parsa Polymer Sharif. (2024, July 6). Additives in the polymer compounding industry. [Link]
- Quora. (2017, March 17). What are the most used additives in the polypropylene and LDPE industry?[Link]
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- Reed Rubber Products.
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- U.S. Food and Drug Administration. (2018, February 21).
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Application of Antioxidant 1076 in Cell Culture Media: A Technical Guide for Researchers
Introduction: The Role of Antioxidant 1076 in Mitigating Oxidative Stress in Vitro
In the intricate environment of cell culture, maintaining cellular health is paramount for reproducible and reliable experimental outcomes. A key challenge in this endeavor is the management of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense mechanisms to neutralize them.[1] Oxidative stress can lead to cellular damage, apoptosis, and senescence, thereby confounding experimental results and impacting the quality of cell-based products in biopharmaceutical manufacturing.
Antioxidant 1076, chemically known as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[2][3][4] While extensively utilized as a stabilizer in the polymer industry for its excellent thermal stability and low volatility, its application in biological systems, particularly in cell culture, is an emerging area of interest.[2][3] The core functionality of Antioxidant 1076 lies in its ability to act as a potent free radical scavenger. The sterically hindered phenolic group can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[5] This mechanism of action suggests its potential utility in protecting cultured cells from oxidative damage induced by various experimental conditions or inherent metabolic processes.
This comprehensive guide provides detailed application notes and protocols for the use of Antioxidant 1076 in cell culture media. It is designed for researchers, scientists, and drug development professionals seeking to leverage the protective effects of this antioxidant in their in vitro studies. The protocols outlined herein are grounded in established methodologies and provide a framework for determining optimal working concentrations, assessing cytotoxicity, and evaluating the efficacy of Antioxidant 1076 in mitigating oxidative stress and modulating cellular signaling pathways.
Chemical and Physical Properties of Antioxidant 1076
A thorough understanding of the physicochemical properties of Antioxidant 1076 is crucial for its effective application in a biological context.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| Synonyms | Irganox 1076 | [3] |
| CAS Number | 2082-79-3 | [3][4] |
| Molecular Formula | C₃₅H₆₂O₃ | [3] |
| Molecular Weight | 530.86 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 50-55 °C | [3] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene. | [4][6][7] |
Mechanism of Action: A Cellular Perspective
The primary antioxidant mechanism of Antioxidant 1076 is its function as a free radical scavenger, a characteristic of sterically hindered phenols.[5] In a cellular environment, this translates to the direct neutralization of ROS, thereby protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage.
Beyond direct ROS scavenging, phenolic antioxidants are known to modulate key cellular signaling pathways involved in the oxidative stress response. Of particular interest are the Nrf2 and NF-κB pathways.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system.[8][9] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9][10] The activation of the Nrf2-ARE pathway by phenolic compounds has been documented, suggesting that Antioxidant 1076 may exert its protective effects not only by direct ROS scavenging but also by upregulating the cell's endogenous antioxidant capacity.[8][9][10]
Caption: Nrf2 signaling pathway activation by Antioxidant 1076.
The NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical regulator of the inflammatory response.[1] Oxidative stress is a known activator of the NF-κB pathway, leading to a pro-inflammatory state.[11] Some antioxidants have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory role.[11] By reducing the overall oxidative burden, Antioxidant 1076 may indirectly suppress the activation of the NF-κB pathway, thereby mitigating inflammatory responses in cell culture models.
Caption: Potential modulation of the NF-κB pathway by Antioxidant 1076.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the preparation, application, and evaluation of Antioxidant 1076 in a cell culture setting.
Protocol 1: Preparation of Antioxidant 1076 Stock Solution
Rationale: Due to its insolubility in aqueous solutions, a stock solution of Antioxidant 1076 must be prepared in a cell culture-compatible organic solvent. Ethanol is a common choice as it is relatively less toxic to cells at low final concentrations. It is crucial to prepare a concentrated stock solution to minimize the final concentration of the organic solvent in the cell culture medium.
Materials:
-
Antioxidant 1076 powder
-
Ethanol (200 proof, sterile)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a desired amount of Antioxidant 1076 powder. For a 10 mM stock solution, weigh 5.31 mg of Antioxidant 1076.
-
Dissolving: Transfer the powder to a sterile conical centrifuge tube. Add a small volume of sterile ethanol to dissolve the powder. For a 10 mM stock, add 1 mL of sterile ethanol to the 5.31 mg of powder.
-
Vortexing: Vortex the solution thoroughly until the Antioxidant 1076 is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of ethanol in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. This should be taken into account when preparing working dilutions. A vehicle control (media with the same final concentration of ethanol) should always be included in experiments.
Protocol 2: Determination of Optimal Working Concentration and Cytotoxicity (MTT Assay)
Rationale: Before evaluating the antioxidant efficacy of Antioxidant 1076, it is essential to determine its cytotoxic profile and a safe working concentration range for the specific cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Antioxidant 1076 stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of the Antioxidant 1076 stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the highest concentration of ethanol used in the dilutions).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of Antioxidant 1076 to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Evaluation of Intracellular ROS Scavenging Activity (DCFH-DA Assay)
Rationale: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Antioxidant 1076 stock solution
-
DCFH-DA solution (10 mM in DMSO, stored at -20°C)
-
An inducer of oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment with Antioxidant 1076: Remove the medium and pre-treat the cells with various non-toxic concentrations of Antioxidant 1076 (determined from Protocol 2) for a specific duration (e.g., 1-4 hours). Include a vehicle control.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of working solution of DCFH-DA (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells once with warm PBS to remove excess DCFH-DA. Add 100 µL of the oxidative stress inducer (e.g., 100-500 µM H₂O₂) in serum-free medium to the wells. Include a control group without the inducer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the percentage of ROS inhibition for each concentration of Antioxidant 1076 compared to the cells treated with the oxidative stress inducer alone.
Protocol 4: Assessment of Nrf2 Pathway Activation
Rationale: To investigate whether Antioxidant 1076 can activate the Nrf2 signaling pathway, two common methods can be employed: a luciferase reporter assay for Nrf2 transcriptional activity and Western blotting for the protein expression of Nrf2 and its downstream target, HO-1.
A. Nrf2-ARE Luciferase Reporter Assay
Materials:
-
A cell line stably or transiently transfected with an Nrf2-ARE luciferase reporter construct
-
Antioxidant 1076 stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the Nrf2-ARE reporter cell line in a white, clear-bottom 96-well plate. After 24 hours, treat the cells with various concentrations of Antioxidant 1076 for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle-treated control.
B. Western Blotting for Nrf2 and HO-1
Materials:
-
Cell line of interest
-
Antioxidant 1076 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2 and HO-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Antioxidant 1076 as described above. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2 and HO-1 overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
Antioxidant 1076 presents a promising tool for researchers to mitigate oxidative stress in cell culture systems. Its potent free radical scavenging ability, coupled with its potential to modulate key cellular defense pathways, makes it a valuable additive for a wide range of in vitro applications. The protocols provided in this guide offer a comprehensive framework for the successful implementation of Antioxidant 1076 in your research. It is imperative for researchers to perform initial validation experiments, such as determining the optimal non-toxic working concentration for their specific cell lines and experimental conditions.
Future research should focus on elucidating the precise molecular targets of Antioxidant 1076 within the cell and exploring its efficacy in more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems. A deeper understanding of its long-term stability in culture media and its effects on a broader range of cellular processes will further enhance its utility in both basic research and biopharmaceutical development.
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- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
Application Notes & Protocols: Determining Optimal Working Concentrations of Irganox 1076 for Antioxidant Studies
Introduction
Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-performance, sterically hindered phenolic primary antioxidant.[1][2] With a high molecular weight of approximately 530.86 g/mol , it exhibits low volatility and high resistance to extraction, making it an effective stabilizer in a wide array of organic substrates.[1][3] It is widely employed in the polymer, adhesives, and coatings industries to protect materials from thermo-oxidative degradation during processing and end-use.[4][5][6] For researchers, scientists, and drug development professionals, understanding the fundamental antioxidant mechanism and establishing appropriate working concentrations are critical first steps for leveraging its properties in experimental studies or when assessing its effects in various systems.
This guide provides a detailed overview of the mechanism of Irganox 1076, recommended concentration ranges for various applications, and step-by-step protocols for its evaluation in common in vitro antioxidant assays.
Pillar 1: The Scientific Rationale - Mechanism of Action
The efficacy of Irganox 1076 as an antioxidant stems from its sterically hindered phenolic structure. The core function is to interrupt the auto-oxidation cycle of organic materials, which proceeds via a free-radical chain reaction.[7][8]
The Free Radical Scavenging Process:
-
Initiation: Heat, light, or mechanical stress can cause the formation of free radicals (R•) in a substrate.
-
Propagation: These radicals react with oxygen to form highly reactive peroxyl radicals (ROO•), which then abstract a hydrogen atom from the polymer or lipid backbone, creating a hydroperoxide (ROOH) and another free radical (R•), thus propagating the degradation chain.[8]
-
Termination (The Role of Irganox 1076): Irganox 1076 intervenes by donating the hydrogen atom from its phenolic hydroxyl group to the peroxyl radical.[1] This action neutralizes the aggressive radical, converting it into a stable hydroperoxide and forming a resonance-stabilized antioxidant radical.[8]
-
Stabilization: The bulky tert-butyl groups adjacent to the hydroxyl group sterically hinder the resulting antioxidant radical, making it very stable and unable to initiate new oxidation chains.[7] This efficient termination of the propagation cycle is the key to its protective effect.
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Samples: Prepare a series of working solutions of Irganox 1076 by diluting the primary stock (from Protocol 1) in methanol, ranging from 1 mM down to 1 µM.
-
Positive Control: Prepare a similar dilution series of a known antioxidant like Trolox or Gallic Acid. [9] * Solvent Control: The highest concentration of DMSO used for sample dilution.
-
Blank: Pure methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each test sample dilution, positive control, solvent control, or blank to respective wells.
-
Add 180 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently by pipetting or on a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [ (Absorbance_Blank - Absorbance_Sample) / Absorbance_Blank ] * 100
-
Plot % Inhibition versus the logarithm of the antioxidant concentration.
-
Determine the IC₅₀ value, which is the concentration of Irganox 1076 required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.
-
Considerations for Biological & Drug Development Applications
While Irganox 1076 is approved for food contact applications, its use as a direct pharmaceutical agent is not its intended purpose and requires rigorous evaluation. [1][10]
-
Cytotoxicity Assessment: Before any cell-based antioxidant study, the cytotoxicity of Irganox 1076 on the specific cell line must be determined. Standard assays like MTT, MTS, or LDH release are essential to identify the non-toxic concentration range. [11][12]* Biocompatibility: For any application involving biological systems, a comprehensive biocompatibility assessment is crucial, following established standards such as ISO 10993. [12][13]This includes evaluating hemocompatibility, immunotoxicity, and systemic toxicity. [12][14]* Analytical Characterization: In complex biological matrices or long-term studies, it is important to monitor the stability and potential degradation of Irganox 1076. [15]Analytical methods like HPLC or GC-MS can be used for quantification and identification of metabolites or degradation products. [15][16]
References
- Wellt Chemicals. (2024). Irganox 1076 Antioxidant: Your Complete Guide in 2024.
- BASF. (2019). Irganox® 1076 Technical Data Sheet.
- BASF. IRGANOX® 1076.
- BenchChem. Application Notes and Protocols for Antioxidant Activity Assays of Phenolic Compounds.
- SpecialChem. (2023). Irganox® 1076 - BASF - Technical Datasheet.
- Polivinil Plastik. IRGANOX 1076.
- LCGC International. Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS.
- MATEC Web of Conferences. (2022). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- PMC - NIH. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- Dongguan Baoxu Chemical Technology. ANTIOXIDANT 1076 / IRGANOX 1076.
- ResearchGate. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
- Energiforsk. (2022). Reaction kinetics of antioxidants for polyolefins.
- ChemicalBook. Antioxidant 1076.
- SpecialChem. (2024). Irganox® 1076 (Antioxidant) by BASF - Technical Datasheet.
- MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- BASF. (2019). Irganox® 1076 Technical Data Sheet.
- PMC - PubMed Central. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion.
- BASF. (2010). Irganox® 1076 Phenolic primary antioxidant for processing and long-term thermal stabilization.
- PMC. Biocompatibility of nanomaterials and their immunological properties.
- PMC - NIH. Biocompatibility and colorectal anti-cancer activity study of nanosized BaTiO3 coated spinel ferrites.
- MDPI. (2023). Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics.
- ResearchGate. (2015). Biocompatibility and Toxicity of Nanoparticles and Nanotubes.
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. download.basf.com [download.basf.com]
- 6. santplas.com [santplas.com]
- 7. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. energiforsk.se [energiforsk.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. polivinilplastik.com [polivinilplastik.com]
- 11. Biocompatibility and colorectal anti-cancer activity study of nanosized BaTiO3 coated spinel ferrites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics [mdpi.com]
- 13. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as a standard for antioxidant assays
Application Note & Protocol Guide
Topic: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as a Reference Standard for In Vitro Antioxidant Assays
Introduction: The Need for a Stable Phenolic Antioxidant Standard
In the fields of pharmaceutical development, food science, and materials science, the quantitative assessment of antioxidant capacity is paramount. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are fundamental tools for this evaluation. The reliability of these methods hinges on the use of a stable, well-characterized reference standard. This compound, a sterically hindered phenolic antioxidant, serves as an exemplary standard for these applications.[1]
Commercially known by trade names such as Irganox 1076, this molecule is widely utilized as a primary antioxidant for stabilizing organic materials like plastics and synthetic fibers due to its high efficiency and non-discoloring properties.[2][3] Its large octadecyl (C18) tail confers low volatility and excellent solubility in organic solvents, making it ideal for high-temperature processing and stable storage.[2][4] These same properties—high purity, stability, and a well-defined antioxidant mechanism—make it a superior reference compound for calibrating and validating antioxidant assays. This guide provides a detailed overview of its properties, mechanism, and step-by-step protocols for its use as a standard.
Physicochemical Properties & Structure
A thorough understanding of the standard's physical and chemical properties is critical for its correct handling, storage, and application in quantitative assays. The compound is a white, odorless crystalline powder.[5][6]
| Property | Value | Source |
| CAS Number | 2082-79-3 | [5] |
| Molecular Formula | C₃₅H₆₂O₃ | [5] |
| Molecular Weight | 530.86 g/mol | |
| Melting Point | 50-52 °C | [5] |
| Solubility | Insoluble in water (2.85 µg/L at 20°C). Soluble in chloroform, slightly soluble in ethyl acetate and methanol. | [3][5] |
| Appearance | White crystalline powder | [5] |
| Purity | Available as >98% or as a certified reference material. | [7][8] |
Mechanism of Antioxidant Action: A Chain-Breaking Donor
This compound belongs to the class of primary, chain-breaking antioxidants.[3] Its function is rooted in the sterically hindered phenolic group. The two bulky tert-butyl groups flanking the hydroxyl (-OH) group serve two purposes: they enhance stability and modulate the reactivity of the phenol.
The core antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[9][10] The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it. This process converts the antioxidant itself into a resonance-stabilized phenoxyl radical, which is significantly less reactive and unable to propagate the oxidative chain reaction.[9][11]
Protocol 1: DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining antioxidant capacity. It relies on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[12] The degree of color change is proportional to the amount of antioxidant present.
Principle
The antioxidant standard donates a hydrogen atom to the DPPH radical, causing a decrease in absorbance at 517 nm. The percentage of inhibition is calculated and plotted against the standard's concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Reagents and Equipment
-
This compound (Standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol. This high concentration is necessary due to the high molecular weight.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C. Before use, adjust the absorbance of the DPPH solution with methanol to ~1.0 ± 0.02 at 517 nm.
Experimental Procedure
-
Pipette 0.5 mL of each working standard solution into separate test tubes.
-
Add 2.5 mL of the 0.1 mM DPPH solution to each tube.
-
For the control sample (A_control), pipette 0.5 mL of methanol and add 2.5 mL of the DPPH solution.
-
For the blank sample, use 3.0 mL of methanol.
-
Vortex all tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of each solution at 517 nm using the spectrophotometer.[12]
Calculation of Results
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control reaction.
-
A_sample is the absorbance of the reaction with the standard.
Plot the % Inhibition against the concentration of the standard. Determine the IC₅₀ value from the graph using linear regression.
Protocol 2: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. This method is applicable to both hydrophilic and lipophilic antioxidants.
Principle
ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant standard, the radical is reduced back to the colorless ABts form, and the decrease in absorbance at 734 nm is measured.[13]
Reagents and Equipment
-
This compound (Standard)
-
ABTS (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol or Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
All equipment listed in section 4.2
Preparation of Solutions
-
Standard Stock and Working Solutions: Prepare as described in section 4.3.
-
ABTS•+ Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13] This is the working solution.
-
Experimental Procedure
-
Pipette 10 µL of each working standard solution into separate cuvettes or microplate wells.
-
Add 1.0 mL of the ABTS•+ working solution.
-
For the control, pipette 10 µL of the solvent (methanol) and add 1.0 mL of the ABTS•+ solution.
-
Mix and allow the reaction to proceed for 6 minutes.
-
Measure the absorbance at 734 nm.
Calculation of Results
Calculate the percentage of ABTS•+ scavenging activity using the same formula as in the DPPH assay (section 4.5). The results can be expressed as IC₅₀ or, if comparing to a Trolox standard curve, as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Interpretation and Best Practices
-
Linear Range: Ensure that the concentrations of the standard used fall within the linear range of the assay. A standard curve with an R² value >0.99 is essential for accurate IC₅₀ determination.
-
Solvent Effects: This standard is lipophilic. When testing unknown samples that are aqueous, ensure solvent compatibility or use an appropriate emulsifier. Always run a solvent blank.
-
Stability: While the solid standard is very stable, solutions (especially the DPPH radical solution) should be freshly prepared or stored appropriately (refrigerated, in the dark) to ensure reproducibility.[12]
-
Certified Reference Material: For regulatory submissions or cGMP environments, using a Certified Reference Material (CRM) of this compound is highly recommended to ensure traceability and accuracy.[8]
Conclusion
This compound is an excellent primary reference standard for in vitro antioxidant assays due to its high purity, well-defined chain-breaking mechanism, and superior stability. Its lipophilic nature and low volatility provide consistent performance, making it a reliable calibrator for evaluating a wide range of antioxidant compounds in research, quality control, and drug development settings.
References
- Shafiq, M. I., Mehmood, S., Yasmin, A., & Jabeen, U. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.
- Andrés, A. I., Cavia-Saiz, M., & Muñiz, P. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Source not specified.
- Bilić, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC.
- Only Plants. (n.d.). Unveiling the power of phenols: How they contribute to antioxidant act. Only Plants.
- Martins, N., et al. (n.d.). Phenolic Antioxidants and Human Health. Encyclopedia MDPI.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). n-Octadecyl 3-(3',5'-Di-t-butyl-4'-hydroxyphenyl)propionate Standard. FUJIFILM Wako.
- LookChem. (n.d.). Cas 2082-79-3, this compound. LookChem.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Echemi. (n.d.). Octadecyl3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Echemi.
- Sigma-Aldrich. (n.d.). This compound, 99%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). This compound certified reference material. Sigma-Aldrich.
- U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. EPA.
- ChemicalBook. (n.d.). Antioxidant 1076. ChemicalBook.
- Neal-Kluever, A. P., et al. (2019). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. PubMed.
- Özyürek, M. (2022). DPPH Radical Scavenging Assay. MDPI.
- Sanna, D., et al. (2022). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. MDPI.
Sources
- 1. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Cas 2082-79-3,this compound | lookchem [lookchem.com]
- 6. epa.gov [epa.gov]
- 7. 2082-79-3・n-Octadecyl 3-(3',5'-Di-t-butyl-4'-hydroxyphenyl)propionate Standard・151-02021[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onlyplants.hr [onlyplants.hr]
- 11. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Stabilization of Organic Materials with Antioxidant 1076
Introduction: The Imperative of Stabilization in Organic Materials
Organic materials, particularly polymers, are susceptible to degradation from exposure to heat, oxygen, and mechanical stress during processing and end-use.[1] This thermo-oxidative degradation can lead to a catastrophic loss of mechanical properties, discoloration, and a significantly shortened product lifespan.[1] To counteract these effects, stabilizers are incorporated into the material matrix. Among the most effective primary stabilizers is Antioxidant 1076, a sterically hindered phenolic antioxidant revered for its efficacy and versatility.[1][2]
This technical guide provides a comprehensive overview of Antioxidant 1076, including its mechanism of action, detailed application notes for various organic materials, and step-by-step protocols for its incorporation and performance evaluation.
Understanding Antioxidant 1076
Antioxidant 1076, chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, non-staining, and non-discoloring antioxidant.[3] Its structure features a sterically hindered phenolic group, which is the cornerstone of its stabilizing function.[4] The bulky tert-butyl groups adjacent to the hydroxyl group on the phenyl ring are crucial for its activity.[4][5]
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of Antioxidant 1076 is essential for its effective application.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 2082-79-3 | [6][7] |
| Molecular Formula | C₃₅H₆₂O₃ | [8][9] |
| Molecular Weight | 530.9 g/mol | [7][9] |
| Appearance | White, crystalline powder or granules | [3][10] |
| Melting Point | 50-55 °C | [7] |
| Solubility | Good solubility in organic solvents such as acetone, benzene, chloroform, and ethyl acetate. Very low solubility in water (<0.01%). | [10] |
| Volatility | Low | [2][10] |
Mechanism of Action: A Free Radical Scavenging Approach
The primary role of Antioxidant 1076 is to interrupt the auto-oxidation cycle of organic materials. This cycle is a chain reaction initiated by the formation of free radicals. The sterically hindered phenolic group in Antioxidant 1076 acts as a potent free radical scavenger.[4][5]
The mechanism can be summarized as follows:
-
Initiation: Heat, light, or mechanical stress generates free radicals (R•) in the organic material.
-
Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from the polymer chain, creating a new free radical and a hydroperoxide (ROOH). This hydroperoxide can further decompose into more radicals, propagating the degradation.
-
Termination: Antioxidant 1076 donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive species.[11] The antioxidant itself is converted into a stable phenoxy radical, which, due to the steric hindrance from the tert-butyl groups, is unable to initiate new degradation chains.[4][5]
Caption: Workflow for incorporating Antioxidant 1076 via melt compounding.
Protocol for Evaluating Stabilizer Efficacy: Oxidative Induction Time (OIT)
The OIT test is a standard method to determine the thermal-oxidative stability of a material. [4][12]This protocol is based on the ASTM D3895 standard. [4][12] Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Compounded polyolefin pellets (with and without Antioxidant 1076)
-
Sample pans (aluminum)
-
Nitrogen and Oxygen gas cylinders with regulators
Procedure:
-
Sample Preparation:
-
Cut a thin section (approximately 5-10 mg) from the center of a compression-molded plaque or a pellet of the material to be tested.
-
Place the sample in an open aluminum DSC pan.
-
-
DSC Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Heating and Equilibration:
-
Heat the sample from ambient temperature to a specified isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
-
Oxidative Test:
-
Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
-
Data Analysis:
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak on the DSC thermogram.
-
Compare the OIT values of the unstabilized and stabilized samples. A longer OIT indicates greater thermal stability.
-
Protocol for Quantification of Antioxidant 1076 in Polymers
This protocol outlines a method for extracting Antioxidant 1076 from a polymer matrix and quantifying it using High-Performance Liquid Chromatography (HPLC).
Part A: Accelerated Solvent Extraction (ASE) [3][7] Materials and Equipment:
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells and cellulose thimbles [7]* Ground polymer sample (10 mesh or finer) [7]* Extraction solvent: Isopropyl alcohol (IPA) with 2.5% cyclohexane [7]* Sand [7] Procedure:
-
Sample Preparation: Mix approximately 0.5 g of the ground polymer with sand and load it into a cellulose thimble within the extraction cell. [7]2. ASE Conditions:
-
Sample Preparation for HPLC: Evaporate the solvent from the extract and reconstitute the residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile).
Part B: HPLC Analysis [13][14] Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile/water gradient
-
Antioxidant 1076 standard solutions of known concentrations
Procedure:
-
HPLC Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength to 280 nm. [15] * Program a suitable mobile phase gradient to achieve good separation.
-
-
Calibration: Inject a series of standard solutions of Antioxidant 1076 to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared extract from Part A into the HPLC system.
-
Quantification: Determine the concentration of Antioxidant 1076 in the sample by comparing its peak area to the calibration curve.
Synergistic Effects with Co-Stabilizers
The performance of Antioxidant 1076 can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites (e.g., Antioxidant 168). [12][16]This is known as a synergistic effect. [16][17]While Antioxidant 1076 scavenges free radicals, phosphites act as hydroperoxide decomposers, breaking down hydroperoxides into non-radical, stable products. [18]This dual-pronged approach provides comprehensive protection during both high-temperature processing and long-term thermal aging. [16] The evaluation of these synergistic blends can be performed by comparing the OIT, melt flow rate (MFR) stability after multiple extrusions, and color stability (yellowness index) of a polymer stabilized with Antioxidant 1076 alone versus a blend of Antioxidant 1076 and a phosphite antioxidant. [16]
Safety and Handling
Always refer to the latest Safety Data Sheet (SDS) for Antioxidant 1076 before handling. [8][19] General Precautions:
-
Handle in a well-ventilated area. [19]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask. [19]* Avoid creating dust.
-
Store in a cool, dry place away from direct sunlight and heat sources. [20]
Conclusion
Antioxidant 1076 is a highly effective and versatile primary antioxidant that plays a critical role in the stabilization of a wide array of organic materials. Its robust free-radical scavenging mechanism provides excellent protection against thermo-oxidative degradation, thereby preserving the physical and aesthetic properties of the end products. By following the detailed application notes and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize Antioxidant 1076 to enhance the stability and longevity of their materials.
References
- ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019, www.astm.org
- Mechanism of Hindered Phenol Antioxidant. Vinati Organics. (2024-06-21).
- The Mechanism and Benefits of Hindered Phenol Antioxidants in Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance. Longchang Chemical. (2024-01-16).
- ANTIOXIDANT 1076. Akrochem Corporation.
- Irganox® 1076. BASF. (2019-02).
- Irganox 1076 Antioxidant: Your Complete Guide in 2024. Wellt Chemicals. (2024-01-05).
- IRGANOX® 1076. BASF.
- Antioxidant 1076 SDS, 2082-79-3 Safety Data Sheets. ECHEMI.
- The Role of Hindered Phenolic Antioxidants in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Antioxidant 1076. Wellt Chemicals.
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. China Plastics, 38(8), 20-25. (2024).
- IRGANOX® 1076. BASF. (2019-07-01).
- Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central.
- MATERIAL SAFETY DATA SHEETS IRGANOX 1076. Cleanchem Laboratories.
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- Antioxidant 1076. ChemicalBook.
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- Chemical structure of this compound.
- Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography. PubMed.
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Application Note & Protocol: Quantitative Analysis of Irganox 1076 in Polymer Matrices
Abstract
This document provides a comprehensive guide to the quantitative analysis of Irganox® 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate), a widely used sterically hindered phenolic antioxidant, in various polymer matrices.[1][2][3] The protocols detailed herein are designed for researchers, quality control analysts, and formulation scientists, offering robust methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Emphasis is placed on the rationale behind procedural steps, from sample preparation to final quantification, to ensure scientifically sound and reproducible results. This guide incorporates best practices derived from established standards, such as ASTM D6953 and ASTM D6042, to ensure methodological integrity.[4]
Introduction: The Role and Importance of Irganox 1076
Irganox 1076 is a primary antioxidant essential for protecting organic substrates like plastics, elastomers, and adhesives against thermo-oxidative degradation during processing and end-use.[2][3] Its high efficiency, non-discoloring nature, and low volatility make it a preferred stabilizer in a wide range of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers, and engineering plastics.[1][5][6]
The concentration of Irganox 1076 is a critical quality parameter. Insufficient levels can lead to premature polymer degradation, compromising mechanical properties and product lifespan. Conversely, excessive amounts can lead to issues like blooming (surface migration) and unnecessary material cost. Therefore, accurate and precise quantification is vital for:
-
Quality Control: Verifying that the additive concentration meets manufacturing specifications (typically 0.05% to 0.4% in polyolefins).[1][7]
-
Regulatory Compliance: Ensuring adherence to standards for materials in sensitive applications, such as food packaging.[3]
-
Failure Analysis: Investigating product failures related to polymer degradation.
-
Research & Development: Optimizing additive packages for new polymer formulations.
This document outlines the most common and reliable methods for this analytical challenge.
Foundational Step: Sample Preparation & Extraction
The quantitative release of Irganox 1076 from the polymer matrix is the most critical and often rate-limiting step in the entire analytical process.[8][9] The choice of method depends on the polymer type, its physical form (pellet, film, etc.), and the required analytical sensitivity.
Causality of Method Selection
The goal is to disrupt the polymer matrix to allow a suitable solvent to access and solubilize the analyte. This can be achieved by two primary strategies:
-
Solvent Extraction: The polymer itself remains largely insoluble, while the additive is leached out. This is effective for polymers with low solubility in common organic solvents at accessible temperatures.
-
Polymer Dissolution/Precipitation: The entire polymer is dissolved to free the additive, followed by selective precipitation of the polymer, leaving the analyte in the supernatant for analysis. This is necessary for more complex or highly crystalline matrices.
Workflow for Sample Preparation
The logical flow for preparing a sample for analysis is depicted below.
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Application Notes and Protocols for Evaluating the Efficacy of Antioxidant 1076
Introduction: The Role of Antioxidant 1076 in Polymer Stabilization
Antioxidant 1076, chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-performance, sterically hindered phenolic antioxidant.[1][2][3] Its primary function is to protect organic materials, particularly polymers such as polyolefins (polyethylene, polypropylene), elastomers, and engineering plastics, from thermo-oxidative degradation.[1][4][5][6] This degradation, initiated by heat and oxygen, leads to a loss of mechanical properties, discoloration, and overall failure of the polymeric material.[7]
Antioxidant 1076 functions as a primary antioxidant, meaning it is a free-radical scavenger.[8][9] During the auto-oxidation cycle of a polymer, highly reactive peroxy radicals (ROO•) are formed. The sterically hindered phenolic group of Antioxidant 1076 readily donates a hydrogen atom to these radicals, neutralizing them and terminating the degradation chain reaction.[8][9][10] This mechanism is crucial for preserving the integrity and extending the service life of plastic products.[5][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust experimental setup for testing the efficacy of Antioxidant 1076. The protocols detailed herein are grounded in established international standards and scientific principles to ensure data integrity and reproducibility.
Mechanism of Action: Free Radical Scavenging
The efficacy of Antioxidant 1076 is rooted in its chemical structure, specifically the hindered phenolic group. The bulky tert-butyl groups adjacent to the hydroxyl group play a critical role in stabilizing the resulting phenoxy radical, preventing it from initiating new oxidation chains.
Caption: Mechanism of hindered phenolic antioxidant action.
Experimental Design: A Multi-faceted Approach to Efficacy Testing
A comprehensive evaluation of Antioxidant 1076 requires a multi-pronged approach that assesses its intrinsic antioxidant capacity, its performance within a polymer matrix, and its long-term stability. This guide outlines four key experimental stages:
-
Intrinsic Antioxidant Activity: Quantifying the inherent radical scavenging ability of Antioxidant 1076.
-
Performance in Polymer Matrix: Evaluating its effectiveness in preventing thermo-oxidative degradation of a target polymer.
-
Long-Term Stability and Durability: Assessing its performance under accelerated aging conditions.
-
Migration and Volatility: Determining its physical retention within the polymer matrix.
Caption: Multi-stage experimental workflow for efficacy testing.
Intrinsic Antioxidant Activity Assays
These in-vitro assays provide a rapid assessment of the free-radical scavenging capacity of Antioxidant 1076.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of Antioxidant 1076 (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.
-
Prepare a series of dilutions of the Antioxidant 1076 stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each Antioxidant 1076 dilution to a well.[14]
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 20 µL of the solvent (methanol or ethanol) to 180 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent to a well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm using a microplate reader.[12][14]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore with a maximum absorbance at 734 nm. The addition of an antioxidant reduces the ABTS•+, causing the solution to lose its color. This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.[16]
-
Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Prepare a stock solution and serial dilutions of Antioxidant 1076 as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of each Antioxidant 1076 dilution to a well of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.[18]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
| Assay | Principle | Wavelength | Key Advantages |
| DPPH | H-atom transfer | 517 nm | Simple, rapid, and widely used. |
| ABTS | Electron transfer | 734 nm | Applicable to both hydrophilic and lipophilic compounds.[16] |
Performance Evaluation in Polymer Matrix
This stage assesses the practical efficacy of Antioxidant 1076 in a polymer. Polyethylene (PE) or polypropylene (PP) are common choices.
Sample Preparation: Incorporation of Antioxidant 1076 into a Polymer
-
Compounding:
-
Dry-blend the polymer resin (e.g., polyethylene powder) with the desired concentration of Antioxidant 1076 (e.g., 0.1%, 0.25%, 0.5% by weight). A control sample with no antioxidant should also be prepared.
-
Melt-compound the blend using a twin-screw extruder or an internal mixer. This ensures homogeneous dispersion of the antioxidant within the polymer matrix.
-
-
Specimen Molding:
-
Compression mold or injection mold the compounded material into plaques of a specified thickness.
-
From these plaques, test specimens of the required dimensions for subsequent analyses (OIT, mechanical testing, etc.) can be die-cut or machined.
-
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Principle: OIT is a measure of the thermal-oxidative stability of a material. A sample is heated to a specific temperature under an inert atmosphere (nitrogen). Then, the atmosphere is switched to oxygen. The time elapsed until the onset of the exothermic oxidation of the polymer is the OIT. A longer OIT indicates greater stability.[1][5][10][11][19] This method is standardized by ASTM D3895 and ISO 11357-6.[1][2][5][6]
Protocol (based on ASTM D3895):
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow.
-
-
Sample Preparation:
-
Cut a small sample (5-10 mg) from the molded plaque. The sample should be placed in an open aluminum DSC pan.
-
-
Test Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a nitrogen purge (50 mL/min) to the isothermal test temperature (e.g., 200°C for polyethylene).
-
Once the temperature has stabilized, switch the purge gas to oxygen at the same flow rate.
-
Record the heat flow as a function of time until the exothermic oxidation peak is observed.
-
-
Data Analysis:
-
The OIT is the time from the switch to oxygen until the onset of the exothermic peak.
-
Evaluation of Mechanical Properties
Principle: Oxidative degradation leads to a deterioration of the mechanical properties of a polymer. By measuring properties like tensile strength and flexural strength before and after aging, the protective effect of Antioxidant 1076 can be quantified.
Protocols:
-
Tensile Properties (ASTM D638):
-
Flexural Properties (ASTM D790):
Long-Term Stability and Durability
Accelerated Aging
Principle: To simulate the long-term performance of the antioxidant, polymer samples are subjected to elevated temperatures for an extended period. This accelerates the aging process.[21][22] ASTM D3045 provides a standard practice for heat aging of plastics.[9]
Protocol:
-
Place the molded polymer specimens (with and without Antioxidant 1076) in a circulating air oven at a specified temperature (e.g., 100°C).
-
Remove specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
After each interval, evaluate the following:
-
Mechanical Properties: Conduct tensile (ASTM D638) and flexural (ASTM D790) tests to monitor the retention of these properties over time.
-
Chemical Degradation (FTIR Spectroscopy): Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups (C=O), which are a key indicator of polymer oxidation.[7][22][23][24] The increase in the carbonyl index (ratio of the carbonyl peak area to a reference peak) is a measure of degradation.[22][23][24]
-
Color Change: Measure the change in color (e.g., yellowing) using a spectrophotometer or colorimeter.
-
| Parameter | Test Method | Purpose |
| Thermal-Oxidative Stability | OIT (ASTM D3895) | Measures resistance to oxidation at elevated temperatures. |
| Tensile Properties | ASTM D638 | Assesses strength and ductility. |
| Flexural Properties | ASTM D790 | Evaluates stiffness and resistance to bending. |
| Accelerated Aging | ASTM D3045 | Predicts long-term performance. |
| Chemical Degradation | FTIR Spectroscopy | Monitors the formation of oxidation products. |
Migration and Volatility Assessment
For applications where the polymer may come into contact with food or other sensitive materials, it is crucial to assess the potential for the antioxidant to migrate out of the polymer.
Migration Testing
Principle: This test determines the amount of a substance that can transfer from a material into a food simulant. Regulations such as EU 10/2011 and FDA guidelines provide frameworks for migration testing.[10][14][25][26][27][28]
Protocol (based on EU 10/2011):
-
Select Food Simulants: Choose food simulants based on the intended application of the polymer (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil as a fatty food simulant).[10]
-
Test Conditions: Select the appropriate time and temperature for the migration test based on the intended use of the final product.
-
Exposure: Expose a known surface area of the polymer sample to the food simulant for the specified time and temperature.
-
Analysis:
-
After exposure, remove the polymer sample.
-
Analyze the food simulant to quantify the amount of migrated Antioxidant 1076. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[16][29]
-
The migration is typically expressed in mg of substance per kg of food simulant or mg of substance per dm² of surface area.
-
Volatility (Loss on Drying) by Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. This can be used to assess the volatility of Antioxidant 1076 and the polymer formulation. ASTM E1868 is a standard method for determining loss-on-drying by TGA.[23][24][26][30]
Protocol:
-
Place a known weight of the sample (either pure Antioxidant 1076 or the compounded polymer) in the TGA instrument.
-
Heat the sample at a controlled rate under a specified atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The temperature at which significant mass loss occurs indicates the volatility of the components.
Conclusion
The comprehensive experimental setup detailed in these application notes provides a robust framework for a thorough evaluation of the efficacy of Antioxidant 1076. By combining the assessment of intrinsic antioxidant activity with performance testing in a polymer matrix under both standard and accelerated aging conditions, a complete profile of its stabilizing capabilities can be established. Furthermore, the inclusion of migration and volatility testing ensures a comprehensive understanding of its suitability for various applications, particularly those with stringent safety and regulatory requirements.
References
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- ICC-ES. (n.d.). ASTM D790 - Flexural Properties of Plastics and Electrical Insulating Materials.
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- Presto Group. (n.d.). Testing the Tensile Strength of Plastics Using ASTM D 638 Test Standard.
- ASTM International. (2017). Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials (ASTM D790-17). West Conshohocken, PA. [Link]
- TestResources. (n.d.). ASTM D790 Flexural Test of Plastics & Composites.
- Pack-Lab. (2025). Guide: Migration Testing for Plastic Packaging in EU.
- Li, B., Wang, Z. W., et al. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science, 53(6), 935–943. [Link]
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- European Commission. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel.
- European Printing Ink Association. (n.d.).
- Finnish Food Authority. (2025). Plastic regulation (EU) 10/2011.
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- Almond, J., et al. (n.d.). (PDF) Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy.
- Li, B., et al. (n.d.). (PDF) Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography.
- Le Moigne, N., et al. (2023). Combining Experimental and Theoretical Tools to Probe Radio-Oxidation Products in Polyethylene. PubMed Central. [Link]
- Fayolle, B., et al. (n.d.). Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene.
- Mitchell, M. E., et al. (n.d.).
- Zhang, Y., et al. (2018). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. [Link]
- U.S. Food and Drug Administration. (2018).
- Laoutid, F., et al. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PubMed Central. [Link]
- Song, Y. S. (n.d.). Effect of Hindered Phenol Stabilizers on the Oxygen Induction Time (OIT) Test in Polymers. Scribd. [Link]
- SGS PSI. (n.d.). Dilute Solution Viscosity.
- Applied Technical Services. (n.d.). Polymer Viscosity Analysis.
- Al-Malaika, S. (2014). Graftable Antioxidant For Peroxide Crosslinked Polyethylene.
- Contract Laboratory. (2023). FDA Food Contact Substances Testing: Ensuring Safety and Compliance in Food Packaging. [Link]
- D'urso, A., et al. (2019). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. MDPI. [Link]
- Al-Malaika, S., et al. (n.d.). OIT of the HDPE stabilized with hindered phenolic antioxidants.
- ASTM International. (1998). Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell (ASTM D4754-98). West Conshohocken, PA. [Link]
- Li, J., et al. (n.d.). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE.
- Mitchell, M. E., et al. (2022).
- U.S. Food and Drug Administration. (2024).
- EPI Environmental Products Inc. (n.d.). ASTM Standards and Methods Employed by EPI to Test Degradable Plastics. [Link]
- Compliance Gate. (2023).
- ASTM International. (2018). Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell (ASTM D4754-18). West Conshohocken, PA. [Link]
- SKZ. (2023). DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. [Link]
- EUROLAB. (n.d.). ASTM D6954 Standard Test for Detection of Environmentally Degradable Plastics by a Combination of Oxidation and Biodegradation.
- PSL Rheotek. (n.d.). Solution Viscosity Testing.
- de Andrade, M. F. C., et al. (2023). (PDF) Biodegradation of Polymers: Stages, Measurement, Standards and Prospects.
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Application Notes and Protocols for Long-Term Stability Testing with Irganox 1076
Introduction: The Critical Role of Long-Term Stability in Material and Product Integrity
In the realms of pharmaceuticals, medical devices, and advanced polymer applications, long-term stability is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. The degradation of materials over time, accelerated by environmental factors such as heat, light, and oxygen, can lead to a catastrophic loss of performance, the generation of harmful impurities, and ultimately, product failure. Oxidative degradation is a primary antagonist in this narrative, a relentless process initiated by highly reactive free radicals that compromise the chemical and physical integrity of the host material.[1]
This application note serves as a comprehensive guide to designing and executing robust long-term stability studies, with a particular focus on the use of Irganox 1076, a high-performance hindered phenolic antioxidant. We will delve into the mechanistic underpinnings of its protective action, provide detailed protocols for its application and evaluation, and offer insights into the interpretation of stability data. This guide is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the longevity and reliability of their products.
Understanding Irganox 1076: A Keystone in Oxidative Stabilization
Irganox 1076, chemically known as octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a sterically hindered phenolic antioxidant renowned for its efficacy in protecting organic substrates against thermo-oxidative degradation.[2][3] Its molecular structure is the key to its function. The "hindered" nature, conferred by the bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring, enhances its stability and antioxidant efficiency.[4]
Key Attributes of Irganox 1076:
-
High Molecular Weight (531 g/mol ): This contributes to its low volatility and high resistance to extraction, ensuring it remains within the polymer matrix during high-temperature processing and throughout the product's service life.[3][5]
-
Excellent Compatibility: Irganox 1076 is compatible with a wide array of polymers, including polyolefins (polyethylene, polypropylene), styrenic copolymers, polyurethanes, and elastomers, making it a versatile choice for numerous applications.[2][5]
-
Non-discoloring and Odorless: These properties are crucial for applications where aesthetics and sensory characteristics are important, such as in consumer goods and pharmaceutical packaging.[3]
-
Thermal Stability: It provides exceptional stability during processing and long-term thermal protection to the polymer, maintaining the physical properties and extending the service life of the material.[5][6]
Mechanism of Action: The Free Radical Scavenging Cascade
The primary role of Irganox 1076 is to interrupt the free-radical chain reaction of oxidation. This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group to a reactive free radical (e.g., a peroxyl radical, ROO•). This action neutralizes the free radical, preventing it from propagating the degradation cascade, and in the process, the Irganox 1076 molecule is converted into a stable, less reactive phenoxy radical.[5]
Monitoring Physical and Chemical Properties
Long-term stability is ultimately assessed by the retention of critical material properties.
-
Mechanical Properties:
-
Tensile Testing (ASTM D638): Measure changes in tensile strength, elongation at break, and modulus. Oxidative degradation typically leads to embrittlement, resulting in a decrease in tensile strength and elongation.
-
-
Chemical and Structural Analysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Monitor the formation of carbonyl groups (C=O) as an indicator of oxidation.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Track changes in molecular weight and molecular weight distribution. Chain scission will lead to a decrease in average molecular weight, while cross-linking can cause an increase.
-
-
Visual and Aesthetic Properties:
-
Colorimetry: Quantify changes in color, such as yellowing, which is a common sign of degradation.
-
Gloss Measurement: Assess changes in surface gloss.
-
Quantification of Irganox 1076 and its Degradation Products
It is crucial to monitor the concentration of the antioxidant and to identify any potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the amount of Irganox 1076 remaining in the material over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile and semi-volatile degradation products of both the polymer and the antioxidant. Studies have shown that during thermal aging, Irganox 1076 can form degradation products such as quinone methide and cinnamate species. [7]
Data Presentation and Interpretation
The results of a long-term stability study should be presented in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Example Data from an Accelerated Aging Study of Polypropylene at 85°C
| Time (weeks) | OIT (minutes at 200°C) | Tensile Strength at Break (MPa) | Elongation at Break (%) | Yellowness Index | Irganox 1076 Content (%) |
| Unstabilized | |||||
| 0 | 5 | 35 | 400 | 2 | 0 |
| 4 | <1 | 20 | 50 | 15 | 0 |
| 8 | <1 | 10 | 10 | 30 | 0 |
| Stabilized with 0.2% Irganox 1076 | |||||
| 0 | 45 | 35 | 400 | 2 | 0.20 |
| 4 | 30 | 34 | 350 | 4 | 0.15 |
| 8 | 15 | 32 | 250 | 8 | 0.10 |
Regulatory Considerations: Extractables and Leachables
For pharmaceutical and medical device applications, the potential for additives like Irganox 1076 to migrate out of the material and into the drug product (leachables) is a significant regulatory concern. [8]Comprehensive extractables and leachables studies are required to identify and quantify these migrants and to assess their toxicological risk. Irganox 1076 is approved in many countries for use in food contact applications, which provides a foundation for its safety assessment. [9]
Conclusion: Ensuring Product Longevity through Rigorous Stability Testing
The long-term stability of materials is a critical determinant of product safety, efficacy, and performance. Irganox 1076 has proven to be a highly effective tool in the fight against oxidative degradation. By implementing a comprehensive stability testing program that combines accelerated and real-time aging with a suite of robust analytical techniques, researchers and developers can gain a thorough understanding of their material's behavior over time, predict its service life, and ensure it meets the stringent requirements of its intended application. The protocols and insights provided in this application note serve as a guide to achieving these goals, ultimately leading to the development of safer, more reliable, and longer-lasting products.
References
- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024. Retrieved from a relevant chemical supplier website.
- investigating the migration and bloom of antioxidant in finished products. (2025, May 22).
- ASTM D3045 - 92(2010)
- Benchchem. The Core Mechanism of Hindered Phenolic Antioxidants: An In-depth Technical Guide to Irganox 1010.
- BASF. (2019, July). Technical Data Sheet: Irganox® 1076.
- Request PDF. Thermal ageing of a silane-crosslinked polyethylene stabilised with an excess of Irganox 1076.
- ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM Intern
- ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products.
- BASF. (2023, January 4).
- Stabilisation of polypropylene using polymer-bound antioxidants - Aston Research Explorer.
- ONdrugDelivery. (2021, May 28). COMPARATIVE EXTRACTABLE STUDIES FOR INJECTABLES AND MEDICAL DEVICES ALIGNED WITH USP AND ISO 10993 GUIDELINES.
- Polivinil Plastik. IRGANOX 1076.
- DiVA portal. (2006, March 29).
- BASF. (2019, July). Irganox® 1076.
- Intertek. Extractables and Leachables Testing.
- BASF. Irganox 1076.
- GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time of HDPE Geomembranes. (2018, August 3).
- ABG Geosynthetics. DURABILITY: Antioxidants (AO); HPOIT v OIT test methods for PE.
- PubMed. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- ResearchGate. (2025, August 7). Experimental and theoretical study of LDPE versus different concentrations of Irganox 1076 and different thickness.
- ResearchGate. (2016, August 26). Assessing safety of extractables from materials and leachables in pharmaceuticals and biologics - Current challenges and approac.
- Waters.
- OECD Existing Chemicals D
- Scribd. Astm d3895-14 (Oit STD) | PDF.
- Measurlabs.
- Impact Analytical.
- Stabilization Technologies. (2019, May 30).
- Scribd. Irganox 1076 | PDF | Polymers | Plastic.
- PMC - NIH. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- Aston Publications Explorer. Graftable Antioxidant For Peroxide Crosslinked Polyethylene.
- Google Patents. EP0457441A2 - Process for compounding a polymer with an antioxidant.
- Scribd. How To Optimize OIT Tests?: Thermal Analysis | PDF | Differential Scanning Calorimetry | Building Engineering.
- ResearchGate. Chemical structure of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ECHA. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- MDPI. (2023, May 3). The Effect of Stereoregularity and Adding Irganox 1076 on the Physical Aging Behavior of Poly(1-trimetylsilyl-1-propyne).
- ASTM. (2023, August 21). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
- POLYETHYLENE (Stabiliz
- Scribd. Irganox 1076 | PDF | Polymers | Plastic.
Sources
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- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. amazontele.com [amazontele.com]
- 4. researchgate.net [researchgate.net]
- 5. welltchemicals.com [welltchemicals.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Extractables and Leachables Testing [intertek.com]
- 9. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Safety Assessment of Food Contact Materials and Packaging
This guide provides researchers, scientists, and product development professionals with a comprehensive overview of the principles, protocols, and analytical methodologies essential for ensuring the safety and compliance of food contact materials (FCMs). We will delve into the regulatory landscape, the science of chemical migration, and the detailed protocols required for robust safety assessments.
The Public Health Imperative for FCM Safety
Food contact materials, encompassing everything from packaging and containers to processing equipment and kitchen utensils, are critical for maintaining the quality and safety of our food supply.[1][2] However, a key consideration is the potential for chemical constituents to migrate from these materials into the food itself.[3] This process, known as chemical migration, can affect the food's safety, quality, taste, and odor.[1][4] Therefore, a rigorous safety assessment is not just a regulatory hurdle but a fundamental responsibility to protect consumer health.
Regulatory bodies worldwide have established frameworks to manage these risks. The two most prominent are:
-
In the European Union: The cornerstone is the Framework Regulation (EC) No 1935/2004, which sets the general principles of safety and inertness.[2][4] It mandates that materials must not transfer their constituents to food in quantities that could endanger human health or bring about an unacceptable change in the food's composition.[4][5] This is further supported by Good Manufacturing Practices (GMP) outlined in Regulation (EC) No 2023/2006 and specific measures for certain materials, such as the comprehensive Plastics Regulation (EU) No 10/2011.[1][4]
-
In the United States: The Food and Drug Administration (FDA) regulates FCMs as "indirect food additives".[6] The legal basis is the Federal Food, Drug, and Cosmetic Act (FFDCA).[7] Any substance that is expected to become a component of food must be authorized.[8] This is typically achieved through a Food Contact Notification (FCN) process, where the manufacturer must provide sufficient data to demonstrate a "reasonable certainty of no harm" from the intended use of the substance.[9][10][11]
Fundamental Principles of Chemical Migration
The safety assessment of FCMs hinges on understanding and quantifying the migration of chemical substances. This involves several key concepts.
Overall vs. Specific Migration
Migration is categorized into two main types, each with its own limit and analytical approach:
-
Overall Migration (OM): This refers to the total mass of all non-volatile substances that transfer from the FCM to the food (or a food simulant). The Overall Migration Limit (OML) is a measure of the material's general inertness. In the EU, the OML is typically set at 10 milligrams per square decimeter of the contact surface (mg/dm²) or 60 mg per kilogram of food.[4]
-
Specific Migration (SM): This applies to individual substances, such as monomers, additives, or contaminants, that are of toxicological concern. The Specific Migration Limit (SML) is an individually set maximum permitted quantity of a substance in food, based on toxicological studies for that specific chemical.[4][12]
Intentionally vs. Non-Intentionally Added Substances (NIAS)
The chemical migrants from an FCM can be broadly classified into two groups:
-
Intentionally Added Substances (IAS): These are the known constituents used to manufacture the material, such as monomers, catalysts, and additives (e.g., plasticizers, antioxidants, stabilizers).[13][14] These are typically the primary targets for SML testing.
-
Non-Intentionally Added Substances (NIAS): This is a complex and challenging category that includes impurities in the raw materials, reaction intermediates, and degradation products formed during manufacturing or use.[13][14] Identifying and assessing the risk of NIAS is a critical area in modern FCM safety evaluation.
The Role of Food Simulants
Testing migration for every possible food type is impractical.[12] Therefore, regulations specify a set of standardized food simulants that represent the properties of different food categories. The choice of simulant and test conditions (time and temperature) is crucial and should reflect the worst-case foreseeable conditions of use for the FCM.[15]
| Food Simulant | EU Designation | Represents Food Type | Examples |
| 10% Ethanol (v/v) | Simulant A | Aqueous and non-acidic foods (pH > 4.5) | Water, milk, fruit juices |
| 3% Acetic Acid (w/v) | Simulant B | Acidic foods (pH ≤ 4.5) | Sauces, ketchup, preserved fruits |
| 20% or 50% Ethanol (v/v) | Simulant C / D1 | Alcoholic foods | Beer, wine, spirits |
| Vegetable Oil | Simulant D2 | Fatty or oily foods | Cheese, chocolate, fatty meats, oils |
| Poly(2,6-diphenyl-p-phenylene oxide) | Simulant E | Dry foods | Grains, flour, pasta, powders |
A Systematic Workflow for FCM Safety Assessment
A robust safety assessment follows a logical, multi-step process. This workflow ensures that all potential risks are systematically identified, quantified, and evaluated.
Caption: Workflow for Food Contact Material Safety Assessment.
Core Protocol: Overall and Specific Migration Testing
This protocol provides a generalized methodology for performing migration tests. It must be adapted based on the specific material, intended use, and applicable regulations.
Caption: Diagram of a typical migration testing setup.
4.1 Objective To quantify the amount of substances migrating from a food contact material into a specified food simulant under defined conditions of time and temperature.
4.2 Materials & Reagents
-
FCM test specimens (e.g., film, plaques, or finished articles).
-
High-purity food simulants (as per regulatory requirements).
-
Analytical standards for target specific migrants.
-
High-purity solvents (e.g., hexane, ethanol) for extraction and cleaning.
-
Reagent-grade water.
4.3 Equipment
-
Migration test cells (glass or stainless steel).
-
Calibrated, thermostatically controlled oven or incubator.
-
Analytical balance.
-
Glassware (volumetric flasks, pipettes).
-
Analytical instrumentation (GC-MS, LC-MS, ICP-MS, etc.).
4.4 Step-by-Step Procedure
-
Sample Preparation: Cut the FCM sample to a precise surface area (e.g., 1 dm²). Clean the sample surface gently with distilled water if necessary and allow it to dry completely. Avoid using solvents that could alter the material's surface.
-
Test Cell Assembly: Place the FCM sample into the migration cell. For single-sided contact, ensure only the food-contact side is exposed to the simulant. Add a precise volume of the pre-conditioned food simulant to achieve a known surface-area-to-volume ratio (typically 6 dm²/L).
-
Exposure: Seal the test cell and place it in the calibrated oven or incubator. The time and temperature must correspond to the worst-case foreseeable use of the material (e.g., 10 days at 40°C for long-term storage at room temperature; 2 hours at 70°C for hot-fill applications).
-
Sample Collection: After the specified duration, remove the cell from the oven and allow it to cool to room temperature. Carefully collect an aliquot of the food simulant for analysis.
-
Analysis:
-
For Overall Migration: Evaporate the simulant to dryness and weigh the non-volatile residue.
-
For Specific Migration: Analyze the simulant directly or after an appropriate sample preparation step (e.g., liquid-liquid extraction, solid-phase extraction) using a validated analytical method.
-
4.5 Quality Control (Self-Validation)
-
Method Blank: Run a parallel experiment with a migration cell containing only the food simulant (no FCM sample). This is crucial to check for any background contamination from the environment or equipment.
-
Positive Control/Spike: For specific migration, spike a blank simulant with a known concentration of the target analyte and run it through the entire analytical procedure to verify method recovery and accuracy.
Advanced Analytical Methodologies
The choice of analytical technique is dictated by the chemical properties of the target migrants.[13][14] A multi-instrument approach is often necessary for a comprehensive assessment.
| Analytical Technique | Primary Application in FCM Testing | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile organic compounds (VOCs), such as residual solvents, plasticizers (e.g., phthalates), and photoinitiators from inks.[13][16] | Excellent separation for complex mixtures; highly sensitive and specific; extensive compound libraries for identification. | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) | Analysis of non-volatile and thermally labile compounds, such as plastic additives (antioxidants), monomers (BPA), and NIAS screening.[13][16][17] | Applicable to a wide range of polarities and molecular weights; high sensitivity; HRMS provides accurate mass for unknown identification.[16] | Matrix effects from food simulants can suppress or enhance ion signals; less extensive libraries than GC-MS. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantification of elemental migrants, particularly heavy metals (e.g., lead, cadmium, antimony, aluminum, zinc).[13][18] | Extremely low detection limits (ppb to ppt range); capable of multi-element analysis simultaneously. | Provides no information on the chemical form (speciation) of the element; potential for polyatomic interferences. |
Data Interpretation and Declaration of Compliance
The final and most critical phase is the interpretation of the analytical data in the context of regulatory limits and toxicological safety.
-
Calculate Migration: The concentration of the analyte in the simulant is converted into a migration value (e.g., in mg/kg of food or mg/dm² of surface area).
-
Compare with Limits: The calculated migration values are compared directly against the OML and any applicable SMLs.
-
Risk Assessment for NIAS: For any identified NIAS that lack a specific limit, a toxicological risk assessment must be performed. This often involves using toxicological databases and applying principles like the Threshold of Toxicological Concern (TTC).
-
Declaration of Compliance (DoC): The DoC is a formal statement issued by the FCM manufacturer that the material complies with all applicable regulations.[19] It is a crucial document that must be passed down the supply chain, providing essential information on the material's identity, specifications for use, and compliance status.
Conclusion and Future Outlook
Ensuring the safety of food contact materials is a dynamic and multidisciplinary field. The principles and protocols outlined in this guide provide a robust framework for compliance and consumer protection. Future challenges and areas of focus for researchers include the development of more sophisticated methods for NIAS screening, the safety assessment of recycled materials, and adapting to evolving regulations that increasingly focus on substances of very high concern, such as PFAS and endocrine-disrupting chemicals.[3][20] A commitment to rigorous scientific methodology and continuous learning is paramount to navigating this complex landscape successfully.
References
- Title: Food Contact Materials Source: European Commission's Food Safety URL
- Title: Analytical Approaches for Analysis of Safety of Modern Food Packaging: A Review Source: MDPI URL
- Source: U.S. Food and Drug Administration (FDA)
- Source: National Center for Biotechnology Information (NCBI)
- Title: Legislation - Food Contact Materials Source: European Commission's Food Safety URL
- Title: EU Introduces Stricter Regulations on Plastic Food Contact Materials Source: Foresight URL
- Title: EU Food Contact Regulations & Compliance Source: QIMA Blog URL
- Source: European Food Safety Authority (EFSA)
- Title: A Beginner's Guide to FDA Food Contact Materials Regulations Source: E&B Rubber URL
- Title: FDA Food Contact Materials Testing Guide Source: HQTS URL
- Title: Food Contact Materials Testing Source: NSF URL
- Title: Analytical strategies for organic food packaging contaminants Source: ResearchGate URL
- Title: US FDA Food Contact Regulatory Overview Source: NASA URL
- Title: Food Contact Material Regulations – USA Source: SGS URL
- Title: Food Contact Materials: A road map to improved safety testing Source: YouTube URL
- Title: Migration Testing for Food Contact Materials (FCMs)
- Source: U.S. Food and Drug Administration (FDA)
- Source: National Center for Biotechnology Information (NCBI)
- Title: Technical Guidelines for Testing Migration under Regulation (EU)
- Title: Analytical strategies for organic food packaging contaminants. (2017)
Sources
- 1. Food Contact Materials - Food Safety - European Commission [food.ec.europa.eu]
- 2. Food contact materials | EFSA [efsa.europa.eu]
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- 4. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 5. blog.qima.com [blog.qima.com]
- 6. nasa.gov [nasa.gov]
- 7. Food Contact Material Regulations – USA | SGS [sgs.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. packagingstrategies.com [packagingstrategies.com]
- 11. hqts.com [hqts.com]
- 12. Migration Testing for Food Contact Materials (FCMs) [intertek.com]
- 13. mdpi.com [mdpi.com]
- 14. Analytical Approaches for Analysis of Safety of Modern Food Packaging: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Analytical techniques for determination of heavy metal migration from different types of locally made plastic food packaging materials using ICP‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nsf.org [nsf.org]
- 20. useforesight.io [useforesight.io]
Troubleshooting & Optimization
Technical Support Center: Irganox 1076 Solution Stability
Welcome to the technical support guide for Irganox 1076. This resource is designed for researchers, scientists, and formulation professionals to troubleshoot and prevent the common issue of Irganox 1076 precipitation in solution. By understanding the underlying chemical principles, you can create stable, effective formulations and avoid costly experimental setbacks.
Troubleshooting Guide: Diagnosing and Solving Precipitation
This section addresses specific scenarios where precipitation is observed. Each solution is grounded in the physicochemical properties of Irganox 1076.
Q1: My Irganox 1076 solution was clear when hot, but precipitated as it cooled to room temperature. What happened and how can I fix it?
Answer:
This is a classic case of supersaturation. Irganox 1076, like many organic molecules, has higher solubility in solvents at elevated temperatures. While heating can effectively dissolve the antioxidant, the solution becomes thermodynamically unstable as it cools. The solvent can no longer hold the same amount of solute, forcing the excess Irganox 1076 to precipitate or crystallize out of solution[1].
Root Cause Analysis:
-
Concentration Limit Exceeded: You have likely exceeded the solubility limit of Irganox 1076 in your chosen solvent at room temperature.
-
Rapid Cooling: Fast cooling or "crash cooling" does not allow the system to equilibrate, shocking the solute out of solution and often leading to the formation of fine, amorphous precipitates.
Immediate Corrective Actions:
-
Re-dissolve: Gently reheat the solution while stirring until it becomes clear again.
-
Dilute: While still warm, add a small amount of additional solvent to lower the overall concentration.
-
Controlled Cooling: Allow the solution to cool to room temperature slowly. A water bath or leaving the container in a warm, insulated spot can control the cooling rate.
Long-Term Preventative Strategies:
-
Consult Solubility Data: Before preparing your solution, refer to the solubility data for Irganox 1076 (see Table 1) to ensure your target concentration is viable at your final working temperature.
-
Use a Co-solvent: If you are constrained to a specific concentration, consider introducing a co-solvent. A small percentage of a solvent in which Irganox 1076 is highly soluble (e.g., Toluene, Chloroform) can significantly increase the overall solvating power of your system.
Q2: The solution was stable, but Irganox 1076 precipitated immediately after I added another component (e.g., a polymer, another additive). Why?
Answer:
This phenomenon is typically caused by a change in the solvent environment that reduces the solubility of Irganox 1076. The newly added component is acting as an "anti-solvent" or is otherwise incompatible.
Root Cause Analysis:
-
Polarity Shift: The addition may have significantly shifted the polarity of the solvent system, making it less favorable for the non-polar, sterically hindered phenolic structure of Irganox 1076.
-
Competitive Solvation: The new component may have a higher affinity for the solvent molecules, effectively stripping them away from the Irganox 1076 molecules and forcing them to agglomerate and precipitate.
-
Chemical Incompatibility: While Irganox 1076 is generally stable, strong acids or bases could potentially interact with the molecule, although this is less common[2].
Immediate Corrective Actions:
-
Isolate the Cause: If possible, test the addition of the new component to the solvent alone to observe any immiscibility, then test the solubility of Irganox 1076 in that new mixture.
-
Change Order of Addition: Try dissolving the new component in the solvent first, then slowly add the Irganox 1076. This can sometimes prevent localized high concentrations that trigger precipitation.
Long-Term Preventative Strategies:
-
Systematic Formulation: Develop your formulation by adding components one at a time and observing for any signs of instability.
-
Solvent System Redesign: The most robust solution is to select a solvent or co-solvent system that is compatible with all components in your final formulation. For example, if adding a polar polymer causes precipitation, introducing a co-solvent that can bridge the polarity gap may be necessary.
Troubleshooting Workflow
For a systematic approach to diagnosing precipitation issues, follow this decision tree.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for preparing an Irganox 1076 stock solution?
A: The "best" solvent is application-dependent. However, based on solubility data, aromatic hydrocarbons and chlorinated solvents are excellent choices for creating high-concentration stock solutions.[3][4][5] For example, Toluene, Benzene, and Chloroform all show high solubility (>50 g/100g of solution).[3][4][5] For systems requiring less aggressive solvents, ketones (MEK) and esters (Ethyl Acetate) are also very effective.[4][6] Polar alcohols like methanol and ethanol are poor solvents for Irganox 1076 and should be avoided for primary stock solutions.[3][4][5]
Data Presentation: Solubility of Irganox 1076
The following table summarizes the solubility of Irganox 1076 in various common solvents at 20°C, compiled from manufacturer technical data sheets.[3][4][5][6] This data is critical for designing robust, stable solutions.
| Solvent | Chemical Class | Solubility ( g/100 g solution) @ 20°C | Suitability Rating |
| Chloroform | Chlorinated | 57 | Excellent |
| Benzene | Aromatic Hydrocarbon | 57 | Excellent |
| Xylene | Aromatic Hydrocarbon | 55 | Excellent |
| Toluene | Aromatic Hydrocarbon | 50 | Excellent |
| Methyl Ethyl Ketone (MEK) | Ketone | 50 | Excellent |
| Butyl Acetate | Ester | 45 | Very Good |
| Cyclohexane | Aliphatic Hydrocarbon | 40 | Very Good |
| Ethyl Acetate | Ester | 38 | Very Good |
| n-Hexane | Aliphatic Hydrocarbon | 32 | Good |
| Acetone | Ketone | 19 | Moderate |
| Butanol | Alcohol | 10 | Poor |
| Ethanol | Alcohol | 1.5 | Very Poor |
| Methanol | Alcohol | 0.6 | Very Poor |
| Water | Aqueous | < 0.01 | Insoluble |
Table 1. Solubility of Irganox 1076 in common laboratory solvents.[3][4][5][6]
Q: What is the recommended best practice for preparing a stable Irganox 1076 solution?
A: Following a validated protocol is the surest way to achieve a stable solution and prevent precipitation.
Experimental Protocol: Preparation of a Stable Irganox 1076 Solution
This protocol outlines the steps for preparing a stable stock solution, using Toluene as an example solvent.
-
Solvent Selection: Based on Table 1, select an appropriate, high-purity solvent. Ensure the solvent is dry, as water can act as an anti-solvent.
-
Weighing: Accurately weigh the required amount of Irganox 1076 powder or granules.[7]
-
Initial Mixing: Add the weighed Irganox 1076 to your mixing vessel. Add the full volume of the chosen solvent (e.g., Toluene) to the vessel.
-
Dissolution:
-
Visual Confirmation: Continue stirring until the solution is completely clear and free of any visible particulates.
-
Controlled Cooling: Once dissolved, remove the heat source and allow the solution to cool slowly to ambient temperature while maintaining gentle stirring.
-
Filtration (Optional but Recommended): For critical applications, filter the final solution through a 0.22 or 0.45 µm PTFE syringe filter to remove any micro-particulates that could act as nucleation sites for future precipitation.
-
Storage: Store the solution in a tightly sealed, clearly labeled container. For long-term stability, especially if the concentration is near the saturation limit, storing at a constant, controlled temperature is advisable.[6]
References
- BASF. (2019, July).
- BASF. (2019, February).
- Faucon, A., et al. (2017). Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene.
- Wang, L., et al. (2019). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- BASF. (2010, September).
- Polivinil Plastik.
- Scribd. Irganox 1076 Tds. [Link]
- Maraveas, C. (2020). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
- Maraveas, C. (2020). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
- Google Patents.
- MDPI. (2024). Polymeric Hydrogels Loaded with ZnO Nanoparticles as Promising Tools for Tacking Viral Skin Disorders. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2082-79-3 CAS MSDS (Antioxidant 1076) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. santplas.com [santplas.com]
- 5. polivinilplastik.com [polivinilplastik.com]
- 6. download.basf.com [download.basf.com]
- 7. specialchem.com [specialchem.com]
Troubleshooting poor solubility of Antioxidant 1076
Technical Support Center: Antioxidant 1076
A Senior Application Scientist's Guide to Troubleshooting Poor Solubility
Welcome to the technical support center for Antioxidant 1076 (also known as Irganox 1076®). This guide is designed for researchers, scientists, and formulation professionals who encounter challenges with the solubility of this highly effective, sterically hindered phenolic antioxidant. My goal as a Senior Application Scientist is to move beyond simple instructions and provide you with the causal understanding and robust methodologies needed to overcome these common hurdles in your experiments.
Frequently Asked Questions: Understanding the Fundamentals
Q1: I'm struggling to dissolve Antioxidant 1076. Why is it so poorly soluble in my system?
A1: The solubility behavior of Antioxidant 1076 is a direct consequence of its molecular structure. Chemically, it is Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate[1]. Let's break down why this structure dictates its solubility:
-
Dominant Non-Polar Character: The molecule possesses a long, 18-carbon alkyl chain (the "octadecyl" or "stearyl" tail) and a bulky aromatic ring with two tert-butyl groups. These components are highly hydrophobic (water-repelling) and lipophilic (fat-loving), making the molecule feel most "comfortable" in non-polar, hydrocarbon-like environments[2][3].
-
Hindered Polar Groups: While the molecule contains an ester and a hydroxyl (-OH) group, their ability to interact with polar solvents is severely limited. The hydroxyl group is "sterically hindered"—sandwiched between two bulky tert-butyl groups—which physically blocks its ability to form strong hydrogen bonds with polar solvents like water or ethanol[2].
-
The "Like Dissolves Like" Principle: Consequently, Antioxidant 1076 exhibits very low solubility in highly polar solvents such as water (<0.01%) and short-chain alcohols like methanol and ethanol[4][5][6]. It is, however, readily soluble in a range of non-polar and moderately polar organic solvents that can effectively solvate its large hydrocarbon structure.
Q2: What are the recommended solvents for preparing a stock solution of Antioxidant 1076?
A2: Selecting the right solvent is the most critical first step. Based on technical data sheets and empirical data, the following solvents demonstrate good to excellent solvating power for Antioxidant 1076 at room temperature (20°C).
| Solvent | Solubility (g / 100g of solution) | Solvent Type |
| Benzene | ~57% | Aromatic Hydrocarbon |
| Chloroform | ~57% | Halogenated Hydrocarbon |
| Xylene | ~55% | Aromatic Hydrocarbon |
| Toluene | ~50% | Aromatic Hydrocarbon |
| Methyl Ethyl Ketone (MEK) | ~50% | Ketone |
| Butyl Acetate | ~45% | Ester |
| Ethyl Acetate | ~38-42% | Ester |
| Cyclohexane | ~40% | Alicyclic Hydrocarbon |
| n-Hexane | ~31-32% | Aliphatic Hydrocarbon |
| Acetone | ~19-26% | Ketone |
| Butanol | ~10% | Alcohol |
| Methanol | ~0.6% | Alcohol |
| Ethanol | ~1.5% | Alcohol |
| Water | < 0.01% - < 0.1% | Polar Protic |
Data compiled from multiple sources[4][6][7][8]. Exact values may vary slightly between suppliers.
Expert Insight: For most laboratory applications, Toluene, Xylene, or Chloroform are excellent starting points for creating concentrated stock solutions. For systems requiring less aromatic or halogenated solvents, Methyl Ethyl Ketone (MEK) or Ethyl Acetate are effective alternatives.
Q3: I've dissolved the antioxidant, but now I see a white precipitate forming. What is happening?
A3: The appearance of a precipitate after initial dissolution typically points to one of three phenomena:
-
Supersaturation and Recrystallization: You may have created a supersaturated solution, likely by using heat to dissolve more antioxidant than is stable at room temperature. As the solution cools, the solubility decreases, and the excess antioxidant crashes out of the solution.
-
Solvent Evaporation: If the solvent is volatile and the container is not properly sealed, the concentration of Antioxidant 1076 will increase over time, eventually exceeding its solubility limit.
-
Polymorphism: Antioxidant 1076 can exist in different crystalline forms, or polymorphs, which can have different thermodynamic stabilities[9]. It's possible for a less stable form to dissolve and then slowly recrystallize into a more stable, less soluble form over time, especially if the solution undergoes temperature fluctuations.
Troubleshooting Workflows and Experimental Protocols
Q4: What is a reliable, step-by-step protocol for dissolving Antioxidant 1076 to avoid these issues?
A4: Absolutely. A robust protocol is key to reproducible results. This procedure incorporates best practices to ensure complete dissolution and solution stability.
Protocol: Preparation of a Stable Antioxidant 1076 Stock Solution
-
Solvent Selection: Choose a solvent from the table above in which Antioxidant 1076 has high solubility (e.g., Toluene). Ensure the solvent is compatible with your downstream application.
-
Gravimetric Measurement: Accurately weigh the desired mass of Antioxidant 1076 powder or granules into a clean, dry glass vial or flask.
-
Solvent Addition: Add the precise volume of the chosen solvent to achieve a concentration well below the saturation limit (e.g., aim for 10-20% w/v as a starting point).
-
Initial Mixing: Cap the container securely and vortex or swirl the mixture at room temperature for 1-2 minutes.
-
Controlled Heating (If Necessary): If solids remain, place the sealed container in a sonicator bath or on a magnetic stir plate with gentle heating. Crucially, do not exceed 40-45°C. This is well below the melting point (50-55°C) and prevents the formation of a molten phase, ensuring true dissolution[1][4][6]. Heating gently increases the rate of dissolution.
-
Agitation: Continue gentle agitation (stirring or sonication) until the solution is completely clear and free of any visible particles. This may take 15-30 minutes.
-
Validation Check (Self-Validation):
-
Hold the solution up to a light source. It should be perfectly transparent.
-
Allow the solution to cool to ambient temperature and stand for at least one hour. Observe for any signs of cloudiness, precipitation, or crystal formation. A stable solution will remain clear.
-
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at a stable room temperature, protected from light, to prevent solvent evaporation and potential degradation.
Q5: My polymer film has developed a hazy surface over time. Is this related to solubility?
A5: Yes, this is a classic manifestation of poor compatibility and exceeding the solubility limit within a solid matrix. The phenomenon is called "blooming" or "migration" [10][11].
Here’s the mechanism: Antioxidant 1076 is dispersed within the polymer matrix. If its concentration is higher than its equilibrium solubility in that specific polymer, the excess molecules are not truly dissolved but exist in a thermodynamically unstable state. Over time, driven by this instability, these excess molecules migrate through the polymer's amorphous regions to the surface, where they recrystallize as a fine white powder or a hazy film[10][12].
Key Causes of Blooming:
-
Over-concentration: Using more antioxidant than the polymer can solubilize is the primary cause[10].
-
Poor Compatibility: While the stearyl tail aids compatibility, the antioxidant may still have limited solubility in highly crystalline or very polar polymers[2][10].
-
Processing Conditions: High processing temperatures can momentarily increase solubility, but as the polymer cools and crystallizes, the antioxidant can be "squeezed out" of the crystalline regions, leading to supersaturation in the remaining amorphous phase.
-
Environmental Factors: Exposure to heat or pressure can accelerate the migration process[10].
Q6: How should I systematically troubleshoot poor solubility or blooming issues?
A6: A systematic approach is crucial. The following workflow diagram outlines a logical process for diagnosing and solving these problems.
Caption: A decision-tree workflow for troubleshooting solubility issues.
References
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). PMC - NIH. [Link]
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. (n.d.).
- Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PMC - PubMed Central. [Link]
- Process for compounding a polymer with an antioxidant. (n.d.).
- Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk. [Link]
- Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. (n.d.).
- Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant. (2017). Royal Society of Chemistry. [Link]
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ANTIOXIDANT 1076 / IRGANOX 1076. (n.d.). Baoxu Chemical. [Link]
- Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnam
- Preparation method of hindered phenol antioxidant 330. (n.d.).
- Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). NIH. [Link]
- COVER PAGE. (n.d.).
- Segregation and recrystallization of Irganox 3114® antioxidant onto the surface of a medical grade elastomer film. (n.d.).
- Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. [Link]
- Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene. (n.d.).
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- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25632E [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Irganox 1076 Concentration for Maximum Antioxidant Efficacy
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Irganox 1076. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this primary antioxidant. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your formulations for maximum stability and performance.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of Irganox 1076.
Q: What is Irganox 1076 and what is its primary function? A: Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-performance, sterically hindered phenolic primary antioxidant.[1][2] Its principal function is to protect organic substrates, such as plastics, elastomers, adhesives, and coatings, from thermo-oxidative degradation during processing and end-use.[2][3][4] It is valued for its low volatility, high resistance to extraction, and non-discoloring nature.[1][2][3]
Q: How does Irganox 1076 work? A: Irganox 1076 functions as a free-radical scavenger, which is the cornerstone of its antioxidant activity.[1][5] During oxidation, highly reactive peroxy radicals (ROO•) are formed, which propagate a degradation chain reaction. The phenolic hydroxyl group on the Irganox 1076 molecule donates a hydrogen atom to these radicals, neutralizing them and terminating the chain reaction.[6][7][8] The resulting Irganox radical is sterically hindered by bulky tert-butyl groups, making it stable and less likely to initiate further unwanted reactions.[5][9]
Q: What is a typical starting concentration for an experiment? A: The optimal concentration is highly application-specific.[2] However, for general long-term thermal stability, a starting range of 0.05% to 0.2% by weight is recommended.[2][3][4] For specific substrates like polyolefins, the typical range is 0.1% to 0.4% , while for hot-melt adhesives, it can be higher, from 0.2% to 1.0% .[2][3] Laboratory trials are essential to pinpoint the ideal level for your specific substrate and conditions.[3][10]
Q: Is it possible to use too much Irganox 1076? A: Yes. Exceeding the optimal concentration can lead to diminishing returns and potential issues. At very high concentrations, the additive may exceed its solubility limit in the polymer matrix, leading to "blooming," where it migrates to the surface, forming a visible film.[11][12] Furthermore, while less common with hindered phenols than other types, extremely high concentrations under specific conditions could potentially lead to unwanted side reactions or discoloration. Cost-effectiveness is also a key consideration.
Q: How do I properly incorporate Irganox 1076 into my formulation? A: Achieving a fine and uniform dispersion is critical for optimal performance.[13] Poor dispersion creates localized areas with low antioxidant protection, which can act as initiation points for degradation.[11][14] For polymers, Irganox 1076 should be introduced during the compounding or melt-processing stage to ensure it is evenly distributed throughout the material.[1] For liquid formulations like coatings or adhesives, it should be dissolved in a compatible solvent before being mixed into the bulk formulation.
Q: Can Irganox 1076 be used with other stabilizers? A: Absolutely. Irganox 1076 is often used synergistically with other types of additives.[2][4][15] It is particularly effective when combined with secondary antioxidants, such as phosphites (e.g., Irgafos® 168) or thioethers, which act as hydroperoxide decomposers.[7][16] This combination provides comprehensive protection during both high-temperature processing (where phosphites excel) and long-term service life (the primary role of Irganox 1076).
The Science of Optimization: Mechanism and Key Factors
Understanding the "why" behind the optimization process is crucial for troubleshooting and adapting protocols.
The Antioxidant Mechanism of Irganox 1076
Irganox 1076 is a chain-breaking antioxidant. It interrupts the cyclic auto-oxidation process by neutralizing the key radical species that propagate degradation.
Caption: Antioxidant mechanism of Irganox 1076.
The Dose-Response Relationship
The effectiveness of an antioxidant is not infinitely linear with concentration. The goal is to find the "plateau" of the dose-response curve where maximum protection is achieved without unnecessary cost or negative side effects.
-
Deficient Region: The concentration is too low to effectively interrupt the degradation chain reactions.
-
Optimal Region (Plateau): Sufficient antioxidant is present to scavenge radicals as they form, providing robust protection. Adding more antioxidant in this region yields minimal additional benefit.
-
Excess Region: Concentration significantly exceeds the polymer's solubility limit, leading to blooming and plasticization (softening) of the material without enhancing stability. In some systems with other phenolic antioxidants, very high concentrations in the presence of metal ions can even initiate a pro-oxidant effect, though this is less common for sterically hindered phenols.[17][18][19]
Quantitative Data Summary
Refer to the tables below for key properties and recommended starting concentrations.
Table 1: Physical and Chemical Properties of Irganox 1076
| Property | Value | Reference |
| Chemical Name | Octadecyl-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | [3] |
| CAS Number | 2082-79-3 | [2][3] |
| Molecular Weight | 531 g/mol | [2][3] |
| Melting Range | 50 - 55 °C | [2][3] |
| Appearance | White, fine granules or powder | [3] |
| Volatility (1% wt. loss) | 230 °C | [2][3] |
| Solubility in Water | < 0.01 g / 100 g solution | [2][3] |
Table 2: Recommended Starting Concentration Ranges for Irganox 1076
| Application / Substrate | Concentration Range (% by weight) | Reference |
| Polyolefins (PE, PP, etc.) | 0.1 – 0.4% | [2][3][4][20] |
| Styrene Polymers (PS, ABS) | 0.1 – 0.3% | [2][3][4][20] |
| Hot Melt Adhesives | 0.2 – 1.0% | [2][3] |
| Solvent-Based Coatings | 0.2 – 1.0% | [3] |
| Synthetic Tackifier Resins | 0.1 – 0.5% | [2][3] |
| General Long-Term Stability | 0.05 – 0.2% | [2][3][4] |
Note: These are starting points. The final concentration must be validated through empirical testing for each specific formulation and application.[10]
Experimental Workflow for Optimizing Concentration
This section provides a systematic approach to determining the ideal concentration of Irganox 1076 for your system.
Caption: Experimental workflow for concentration optimization.
Detailed Protocol Steps:
-
Define Experimental Range: Based on the recommendations in Table 2, select a range of concentrations to test. Always include a negative control (0% Irganox 1076) to establish a baseline for degradation. A typical series might be: 0%, 0.05%, 0.1%, 0.2%, 0.4%, and 0.8%.
-
Sample Preparation: Prepare samples for each concentration, meticulously ensuring homogenous dispersion. For solid polymers, this typically involves twin-screw extrusion or a similar melt-compounding technique. Document all processing parameters (temperature, screw speed, residence time) as they can impact the outcome.
-
Accelerated Aging: Subject the samples to controlled stress conditions that simulate their service life but on a compressed timescale. The most common method is oven aging at an elevated temperature (e.g., 135-150°C for polyolefins).
-
Analytical Evaluation: Periodically remove samples from the aging chamber (e.g., at 0, 100, 250, 500, and 1000 hours) and evaluate key performance indicators.
-
Oxidation Induction Time (OIT): A primary method for assessing thermal stability, measured by Differential Scanning Calorimetry (DSC).[5][21] A longer OIT indicates better oxidative resistance.
-
Melt Flow Rate (MFR): Measures changes in polymer viscosity. An increase in MFR often indicates chain scission (degradation).[21]
-
Colorimetry: Quantifies discoloration, such as yellowing, using a spectrophotometer to measure the Yellowness Index (YI) or color change (ΔE).
-
Mechanical Properties: Test for changes in tensile strength, elongation at break, or impact strength, which often decrease as the material degrades.
-
Chemical Analysis (FTIR/HPLC): Fourier Transform Infrared Spectroscopy (FTIR) can detect the formation of carbonyl groups (C=O), a direct byproduct of oxidation.[22][23] High-Performance Liquid Chromatography (HPLC) can be used to measure the remaining concentration of active Irganox 1076.[24]
-
-
Data Analysis: For each concentration, plot the change in the measured property (e.g., % retention of elongation, change in YI) as a function of aging time. The formulation that maintains its properties for the longest duration is the most stable.
-
Determine Optimal Range: Identify the concentration at which the stabilizing effect plateaus. This is your optimal concentration range, balancing performance and cost.
Troubleshooting Guide
This guide addresses specific issues in a direct question-and-answer format.
Caption: Troubleshooting decision tree for poor performance.
Q: My material is degrading prematurely even though I've added the recommended amount of Irganox 1076. A: This is a common issue that often points to factors beyond simple concentration.
-
Check Dispersion: This is the most frequent cause. Use microscopy or thermal analysis on different sections of your part to check for uniformity. If dispersion is poor, consider using a masterbatch or modifying your compounding process (e.g., increasing mixing time or shear).[11]
-
Verify Concentration: Use an analytical technique like HPLC or FTIR to confirm the actual concentration of Irganox 1076 in your final product.[22][24] Simple weighing errors or loss during processing can lead to lower-than-expected levels.
-
Processing Temperature: Irganox 1076 begins to show weight loss at 230°C.[3] If your processing temperatures are excessively high (e.g., >280°C), the antioxidant itself may be partially degrading.[25] In such cases, co-stabilizing with a more robust processing stabilizer like a phosphite is highly recommended.[16]
Q: I am observing significant yellowing or pinking in my material after processing or aging. Is Irganox 1076 the cause? A: While Irganox 1076 is a non-discoloring antioxidant, its transformation products can sometimes lead to color formation under specific conditions.
-
Gas Fading: If you are using direct gas-fired ovens for curing or processing, nitrogen oxides (NOx) in the fumes can react with phenolic antioxidants to form intensely colored quinone-type structures.[16] This is a well-known phenomenon called "gas fading."
-
Interaction with Other Additives: Certain additives or fillers can interact with the antioxidant or its transformation products to produce color. For example, highly acidic fillers can sometimes promote side reactions.
-
Substrate Degradation: The color may be coming from the degradation of the base polymer or another additive in the formulation, which the antioxidant system is not fully preventing.
Q: I have noticed a crystalline or greasy film on the surface of my product after a period of storage. What is this? A: This phenomenon is known as "blooming" or migration and occurs when the concentration of Irganox 1076 exceeds its solubility limit within the polymer matrix.[11][12]
-
Cause: This is a clear sign of oversaturation. The long octadecyl chain on Irganox 1076 enhances its compatibility, but this limit can still be exceeded.[5]
-
Solution: The primary solution is to reduce the concentration of Irganox 1076 to a level below its solubility threshold. This is a key outcome of the optimization workflow. You may also consider using a synergistic blend with a secondary antioxidant, which can sometimes improve overall stability at a lower total additive loading.[11]
References
- BASF. (2019, July).
- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024.
- BASF. (2010, September).
- SpecialChem. (2023, January 4).
- Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597–3604.
- Fukumoto, L. R., & Mazza, G. (2000). Assessing antioxidant and prooxidant activities of phenolic compounds. PubMed, 48(8), 3597-604.
- ChemBK. IRGANOX 1076.
- BASF. (2019, February).
- ChemicalBook. Antioxidant 1076.
- Request PDF. (2025, August 6). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
- LCGC International. Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS.
- ACS Publications. (2009, July 22).
- Scite.ai. Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- NIH. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- Frontier-Lab. Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis.
- MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- ResearchGate. (2025, August 5).
- ResearchGate. (2025, August 6). Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene.
- ACS Publications.
- O'Stellar. (2024, January 16). Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance.
- Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins.
- SpecialChem. (2024, July 18). Irganox® 1076 (Antioxidant)
- Ciba.
- LinkedIn. (2025, May 22). investigating the migration and bloom of antioxidant in finished products.
- Galotto, M. J., et al. (2011). Experimental and theoretical study of LDPE versus different concentrations of Irganox 1076 and different thickness. Food Res. Int., 44, 566-574.
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- ResearchGate. (2017, November 29).
- RSC Publishing. (2017, January 13). Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant.
- ResearchGate.
- PubMed. (2010, August). Polymorphism of Irganox 1076: Discovery of new forms and direct characterization of the polymorphs on a medical device by Raman microspectroscopy.
- BASF. Irganox 1076.
- Wellt Chemicals. (2024, January 5).
- MDPI. (2023, May 3). The Effect of Stereoregularity and Adding Irganox 1076 on the Physical Aging Behavior of Poly(1-trimetylsilyl-1-propyne).
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Hindered Phenolic Antioxidants in Polymer Protection.
- Polivinil Plastik. IRGANOX 1076.
- Polywill. (2025, August 9).
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Technical Support Center: Troubleshooting Irganox 1076 Discoloration in Polymers
Welcome to the technical support center for troubleshooting discoloration issues related to the use of Irganox 1076 in polymer formulations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common discoloration phenomena encountered during their experiments. Here, we delve into the causality behind these issues and provide field-proven, self-validating protocols to ensure the integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is Irganox 1076 and why is it used in polymers?
Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-efficiency, sterically hindered phenolic primary antioxidant.[1][2] It is widely incorporated into organic substrates like plastics, elastomers, and adhesives to protect them against thermo-oxidative degradation during processing and throughout the product's service life.[1][3][4][5] Its key benefits include being non-discoloring under ideal conditions, odorless, having low volatility, and high resistance to extraction.[1][2][4]
Q2: I'm observing a yellow or pink discoloration in my polymer containing Irganox 1076. What is the likely cause?
This common issue, often referred to as "pinking" or "gas-fading," is typically due to the over-oxidation of the phenolic antioxidant.[6][7] Phenolic antioxidants like Irganox 1076 function by neutralizing free radicals to prevent polymer degradation.[6][8] In doing so, they can be transformed into colored quinone-type structures.[6][9] This transformation can be triggered by several factors:
-
Exposure to Nitrogen Oxides (NOx): A primary cause of this discoloration is the interaction of the phenolic antioxidant with atmospheric pollutants like NOx, which are often byproducts of fuel combustion from sources like gas-fired ovens, forklifts, or heaters.[3][6][10][11][12] This is a well-documented phenomenon known as gas-fading.
-
Interaction with Other Additives: Discoloration can be exacerbated by interactions with other components in your formulation, such as Hindered Amine Light Stabilizers (HALS) or certain pigments like Titanium Dioxide (TiO2).[6][7][10][11][12]
-
Excessive Heat History: Severe processing conditions, including high temperatures and long residence times, can lead to the over-consumption and oxidation of the antioxidant, resulting in discoloration.[7]
Q3: Is the discoloration permanent and does it affect the polymer's performance?
Fortunately, the discoloration is often cosmetic and reversible, and it does not typically impact the physical properties of the polymer.[6] The colored quinone structures can often be rendered colorless by exposure to UV light, such as from sunlight.[6] However, the appearance of discoloration is an indicator that the primary antioxidant is being consumed, which could eventually compromise the long-term thermal stability of the polymer if the issue is not addressed.
Q4: Can I use Irganox 1076 in combination with other stabilizers?
Yes, Irganox 1076 is often used synergistically with other additives to enhance the overall stability of the polymer.[1][3][4][5][13]
-
Secondary Antioxidants: Combining Irganox 1076 with secondary antioxidants, such as phosphites (e.g., Irgafos 168) or thioethers, is highly recommended.[1][3][4][5][13] Secondary antioxidants are peroxide decomposers, which help protect the primary antioxidant from being consumed too rapidly during high-temperature processing, thereby reducing the risk of discoloration.[12][14]
-
Light Stabilizers: For applications requiring UV protection, Irganox 1076 should be used in conjunction with light stabilizers like UV absorbers and/or Hindered Amine Light Stabilizers (HALS).[1][3][4][5][15] However, be aware of potential interactions with HALS that can sometimes contribute to gas-fading.[10][11]
Troubleshooting Guide: A Systematic Approach to Resolving Discoloration
If you are experiencing discoloration in your polymer formulation containing Irganox 1076, follow this systematic troubleshooting guide to identify and rectify the root cause.
Step 1: Initial Assessment and Information Gathering
Before making any changes to your formulation or process, it is crucial to define the problem thoroughly.
Question 1.1: At what stage does the discoloration appear?
-
Immediately after processing (e.g., extrusion, molding): This points towards thermo-oxidative degradation during processing.
-
During storage or secondary processing: This suggests environmental factors like gas-fading or interactions with packaging materials.[6]
-
Upon exposure to light: This indicates a photo-oxidative issue, though Irganox 1076 itself is generally light-stable.[1][2][4]
Question 1.2: What is the nature of the discoloration?
-
Color: Is it yellow, pink, or another hue? Pinking is often associated with the interaction of oxidized phenolic antioxidants with TiO2.[6]
-
Uniformity: Is the discoloration uniform throughout the part, or is it concentrated on the surface? Surface discoloration is a strong indicator of environmental interactions (gas-fading) or additive blooming.[16]
Step 2: Hypothesis Formulation and Experimental Design
Based on your initial assessment, formulate a hypothesis and design experiments to test it.
Hypothesis A: The discoloration is due to thermo-oxidative degradation during processing.
-
Rationale: Insufficient stabilization package or excessively harsh processing conditions are leading to the over-oxidation of Irganox 1076.
-
Experimental Protocol:
-
Vary Processing Temperature: Lower the processing temperature in controlled increments and observe the effect on the initial color of the polymer.
-
Optimize Stabilizer Concentration: Prepare formulations with varying concentrations of Irganox 1076 and a secondary antioxidant (e.g., a phosphite like Irgafos 168). A synergistic blend can often provide better color stability.[17]
-
Include a Control: Process the base polymer without any additives (if possible) to establish a baseline for thermal stability.
-
Hypothesis B: The discoloration is caused by environmental factors (Gas-Fading).
-
Rationale: The polymer is being exposed to NOx or other oxidizing gases during storage or use.[6][12]
-
Experimental Protocol:
-
Controlled Environment Storage: Store freshly processed samples in a controlled, inert environment (e.g., a nitrogen-purged desiccator) and compare them to samples stored in the typical warehouse or lab environment.
-
Evaluate Packaging: If the discoloration appears during storage, investigate the packaging materials. Some types of cardboard can release sulfur compounds that may contribute to discoloration.[6]
-
UV Exposure Test: Expose a discolored sample to a UV light source or direct sunlight. If the color fades, it strongly supports the gas-fading mechanism.[6]
-
Hypothesis C: The discoloration is a result of interactions with other additives.
-
Rationale: An antagonistic interaction between Irganox 1076 and another component in the formulation is occurring.
-
Experimental Protocol:
-
Systematic Formulation Study: Prepare a matrix of formulations, systematically removing or replacing one additive at a time (e.g., HALS, specific pigments).
-
Process and Evaluate: Process each formulation under identical conditions and measure the initial color and color stability over time.
-
Data Presentation and Visualization
Table 1: Recommended Starting Concentrations for Irganox 1076
| Polymer Type | Recommended Concentration Range (%) |
| Polyolefins (PE, PP) | 0.1 - 0.4[1][5] |
| Styrene Homo- and Copolymers | 0.1 - 0.3[1][5][13] |
| Engineering Plastics, PU, Elastomers | 0.05 - 0.2[1][5] |
| Hot Melt Adhesives | 0.2 - 1.0[13] |
Note: The optimal concentration should be determined through laboratory trials for your specific application and processing conditions.[5][13]
Diagram 1: Troubleshooting Workflow for Irganox 1076 Discoloration
Caption: A logical workflow for diagnosing and resolving discoloration issues with Irganox 1076.
Advanced Analytical Protocols
For an in-depth investigation, the following analytical techniques can be employed to identify the root cause of discoloration.
Protocol 1: UV-Visible Spectroscopy (UV-Vis)
-
Objective: To detect and quantify the colored species responsible for discoloration.
-
Methodology:
-
Extract the additives from the polymer using a suitable solvent (e.g., chloroform, toluene).
-
Analyze the extract using a UV-Vis spectrophotometer.
-
The presence of absorption peaks in the visible region can confirm the formation of colored degradation products. This technique is particularly useful for identifying phenolic yellowing.[18]
-
Protocol 2: Fourier Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify changes in the chemical structure of the polymer and additives.
-
Methodology:
-
Analyze the surface of the discolored polymer using Attenuated Total Reflectance (ATR)-FTIR.
-
Look for the appearance of new peaks or changes in existing peaks, such as the formation of carbonyl groups, which are indicative of oxidation.
-
FTIR is a powerful tool for identifying polymer degradation mechanisms.[18][19]
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the specific chemical compounds responsible for discoloration.
-
Methodology:
Diagram 2: Proposed Mechanism of Irganox 1076 Discoloration via Gas-Fading
Caption: Simplified pathway showing the oxidation of Irganox 1076 to colored species.
By following this comprehensive guide, you will be well-equipped to diagnose, troubleshoot, and ultimately prevent discoloration issues associated with Irganox 1076 in your polymer systems, ensuring the quality and consistency of your research and development outcomes.
References
- BASF. (2019, February 2). Irganox® 1076.
- BASF. IRGANOX® 1076.
- SpecialChem. (2023, January 4). Irganox® 1076 - BASF - Technical Datasheet.
- Yousif, E., & Hasan, A. (2015). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 4, 34.
- SpecialChem. (2023, December 28). Troubleshooting Antioxidant Blooming and Migration in Polymers.
- SpecialChem. (2024, July 18). Irganox® 1076 (Antioxidant) by BASF - Technical Datasheet.
- BASF. (2019, July 1). Irganox® 1076.
- Guesmi, A., et al. (2021). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 13(24), 4381.
- BASF. (2010, September). Irganox® 1076.
- SIMONA PMC. How to Avoid Pinking & Yellowing of Polyolefin Polymers.
- Sandberg. Polymer Identification and Analysis.
- Google Patents. WO1995019391A1 - Gas fade resistant ultraviolet additive formulations for polyethylene.
- ResearchGate. Discoloration mechanism of polymer surface in contact with air–water interface.
- Google Patents. EP0739379B1 - Gas fade resistant ultraviolet additive formulations for polyethylene.
- Ampacet Corporation. Yellowing and Pinking of White PE/PP.
- Ciba. INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION.
- ResearchGate. The research on thermal aging yellowing of UV-curing material.
- Nova Chemicals. understanding the influence of additives on gas fade discoloration of polyethylene resins.
- Climate. (2025, April 6). Polymer Identification Methods.
- Polymer Solutions. Top Analytical Techniques for Characterizing Custom Polymers.
Sources
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. download.basf.com [download.basf.com]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. simona-pmc.com [simona-pmc.com]
- 7. ampacet.com [ampacet.com]
- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO1995019391A1 - Gas fade resistant ultraviolet additive formulations for polyethylene - Google Patents [patents.google.com]
- 11. EP0739379B1 - Gas fade resistant ultraviolet additive formulations for polyethylene - Google Patents [patents.google.com]
- 12. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 13. santplas.com [santplas.com]
- 14. pqri.org [pqri.org]
- 15. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. specialchem.com [specialchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Polymer Identification and Analysis - Sandberg [sandberg.co.uk]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Polymer Identification Methods → Term [climate.sustainability-directory.com]
Technical Support Center: Removal of Residual Irganox 1076 from Experimental Samples
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into the effective removal of Irganox 1076 from various experimental samples. The following troubleshooting guides and FAQs are designed to address specific challenges you may encounter, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is Irganox 1076 and why is its removal from my samples critical?
A1: Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, is a sterically hindered phenolic antioxidant.[1][2] It is a highly efficient, non-discoloring stabilizer widely used in organic substrates like plastics, synthetic fibers, elastomers, and adhesives to protect them against thermo-oxidative degradation.[1][3][4]
The removal of residual Irganox 1076 is crucial for several reasons:
-
Analytical Interference: Its presence can interfere with various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), leading to inaccurate quantification of your target analytes.[5][6]
-
Toxicity and Biocompatibility Studies: In drug development and biomedical research, the presence of any leachable additive can confound toxicological assessments and biocompatibility evaluations of materials.
-
Purity Requirements: For applications requiring high-purity materials, such as in medical devices or pharmaceutical packaging, residual antioxidants are considered impurities that must be removed.[7]
Q2: What are the key chemical properties of Irganox 1076 that I should consider for its removal?
A2: Understanding the physicochemical properties of Irganox 1076 is fundamental to selecting an appropriate removal strategy. Key properties include:
-
Solubility: Irganox 1076 is practically insoluble in water (< 0.01 g/100 g solution) but exhibits good solubility in a range of organic solvents.[1][2][8] This differential solubility is the cornerstone of most removal techniques.
| Solvent | Solubility ( g/100 g solution at 20 °C) |
| Benzene | 57 |
| Chloroform | 57 |
| Toluene | 50 |
| Cyclohexane | 40 |
| Ethyl acetate | 38 |
| n-Hexane | 32 |
| Acetone | 19 |
| Ethanol | 1.5 |
| Methanol | 0.6 |
| Water | < 0.01 |
Data sourced from BASF Technical Datasheets.[1][2][9]
-
Low Volatility: It has a very low vapor pressure (2.5 E-7 Pa at 20 °C), making removal by simple evaporation challenging.[1][2]
Troubleshooting Guides: Method Selection and Optimization
The choice of removal method is dictated by the nature of your sample matrix and the required level of purity. The following decision-making workflow can guide your selection process.
Caption: Decision workflow for selecting a suitable Irganox 1076 removal method.
In-Depth Protocols and Methodologies
Method 1: Solvent-Based Extraction from Solid Polymer Matrices
Principle: This technique leverages the high solubility of Irganox 1076 in specific organic solvents to extract it from a polymer matrix in which it is less soluble, especially at lower temperatures.
Expertise & Experience: The key to a successful extraction is choosing a solvent that is a good solvent for Irganox 1076 but a poor solvent for the polymer matrix. This minimizes dissolution of the polymer, which can complicate downstream analysis. Accelerated Solvent Extraction (ASE) is a particularly effective technique that uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.[10][11]
Trustworthiness: The protocol includes a validation step using a control sample to ensure the extraction process itself does not introduce interfering artifacts. Quantitative analysis of the extract via HPLC or GC-MS confirms the removal efficiency.
Experimental Protocol: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: If your polymer sample is in a large form (e.g., pellets, film), increase the surface area by grinding or cutting it into smaller pieces. This is crucial for efficient extraction.
-
Solvent Selection: A mixture of ethyl acetate and hexane (e.g., 90:10 v/v) has been shown to be effective for extracting Irganox 1076 from polyethylene.[10]
-
ASE Parameters:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2-3
-
-
Extraction: Place the prepared sample into the ASE cell and perform the extraction according to the instrument's operating procedure.
-
Post-Extraction: The resulting extract contains the dissolved Irganox 1076. This solution can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for quantitative analysis (e.g., by HPLC-UV at 280 nm) to determine the amount of Irganox 1076 removed.[5]
Method 2: Non-Solvent Precipitation for Polymer Solutions
Principle: This method is applicable when your polymer of interest is dissolved in a solvent. By adding a "non-solvent" in which the polymer is insoluble but Irganox 1076 is soluble, the polymer will precipitate out, leaving the antioxidant in the solution.
Expertise & Experience: The success of this technique hinges on the careful selection of the solvent/non-solvent pair. For example, if a polyolefin is dissolved in hot toluene (a good solvent for both the polymer and Irganox 1076), adding a polar non-solvent like methanol or ethanol (in which Irganox 1076 has some solubility but the polyolefin is insoluble) will cause the polymer to precipitate.
Trustworthiness: The purity of the precipitated polymer should be verified. This can be done by re-dissolving a small amount of the precipitated polymer and analyzing it for any remaining Irganox 1076.
Experimental Protocol: Non-Solvent Precipitation
-
Dissolution: Dissolve your polymer sample containing Irganox 1076 in a suitable solvent (e.g., toluene, chloroform) at an elevated temperature if necessary.
-
Precipitation: While stirring the polymer solution, slowly add a non-solvent (e.g., methanol, ethanol). The polymer will begin to precipitate out of the solution.
-
Separation: Isolate the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the precipitated polymer with the non-solvent to remove any remaining traces of Irganox 1076.
-
Drying: Dry the purified polymer under vacuum to remove residual solvents.
Method 3: Solid-Phase Extraction (SPE) for Liquid Samples
Principle: SPE is a powerful technique for removing phenolic compounds from aqueous or polar organic solutions.[12][13] A solid sorbent material is used to selectively adsorb the Irganox 1076, allowing the purified sample to pass through.
Expertise & Experience: The choice of SPE sorbent is critical. For a non-polar compound like Irganox 1076, a reverse-phase sorbent such as C18 or a polymer-based sorbent is ideal. The elution solvent must then be strong enough to desorb the Irganox 1076 from the sorbent for waste disposal or quantification.
Trustworthiness: This protocol incorporates conditioning and equilibration steps to ensure reproducible retention and elution of the analyte. A blank run with the solvent system is recommended to check for any leachables from the SPE cartridge itself.
Experimental Protocol: Solid-Phase Extraction
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18).
-
Conditioning: Condition the cartridge by passing a strong solvent (e.g., methanol or acetonitrile) through it.
-
Equilibration: Equilibrate the cartridge with the same solvent as your sample matrix.
-
Loading: Load your liquid sample containing the residual Irganox 1076 onto the cartridge. The Irganox 1076 will be retained by the sorbent.
-
Washing (Optional): If necessary, wash the cartridge with a weak solvent to remove any other weakly bound impurities, while ensuring the Irganox 1076 remains on the sorbent.
-
Elution (of Purified Sample): The liquid that passes through the cartridge during loading (and washing) is your purified sample, now free of Irganox 1076.
-
Analyte Elution (for Quantification/Disposal): To quantify the removed Irganox 1076 or to clean the cartridge, elute the retained Irganox 1076 with a strong, non-polar solvent (e.g., dichloromethane, hexane).[14]
Summary of Removal Techniques
| Technique | Principle | Suitable Sample Types | Advantages | Disadvantages |
| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at elevated temperature and pressure. | Solid polymers (e.g., films, pellets). | Fast, efficient, automated, reduced solvent consumption. | Requires specialized equipment. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a distilled solvent. | Solid polymers. | Well-established, thorough extraction. | Time-consuming, large solvent volumes required.[5] |
| Non-Solvent Precipitation | Precipitation of a dissolved polymer by adding a non-solvent. | Polymer solutions. | Simple, can be scaled up. | Requires solubility of the polymer, potential for co-precipitation of impurities. |
| Solid-Phase Extraction (SPE) | Selective adsorption of the antioxidant onto a solid sorbent. | Aqueous or polar organic liquid samples. | High selectivity, can concentrate the analyte, reduces solvent use compared to LLE.[12][13] | Cartridge cost, potential for sorbent-analyte irreversible binding. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the antioxidant between two immiscible liquid phases. | Liquid samples where the matrix and antioxidant have different solubilities in immiscible solvents. | Simple, widely applicable. | Can be labor-intensive, uses large volumes of organic solvents, potential for emulsion formation.[12][15] |
References
- BASF. (2010).
- BASF. (2019).
- ChemBK. IRGANOX 1076 - Physico-chemical Properties.
- BASF. (2019).
- Polivinil Plastik.
- SpecialChem. Irganox® 1076 (Antioxidant)
- Dongguan Baoxu Chemical Technology.
- Waldebäck, M., Jansson, C., & Rönn, A. (2002). Accelerated solvent extraction of the antioxidant Irganox 1076 in linear low density polyethylene (LLDPE)
- Karlsson, S., et al. (2000). Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography.
- Wang, J., & Li, H. (2018). Analysis of Irganox 1076 in High Impact Polystyrene with Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8540768.
- Pizarro, C., et al. (2004). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 9(5), 336-345.
- CEM Corporation. (n.d.).
- Pérez-Serradilla, J. A., & de Castro, M. D. L. (2008). Extraction techniques for the determination of phenolic compounds in food. TrAC Trends in Analytical Chemistry, 27(9), 819-830.
- González-Muñoz, M. J., et al. (2019). Effective Liquid–Liquid Extraction for the Recovery of Grape Pomace Polyphenols from Natural Deep Eutectic Solvents (NaDES). Molecules, 24(21), 3864.
- De Wilde, J., et al. (2020). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- Zhang, L., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 6649839.
Sources
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- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
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- 4. specialchem.com [specialchem.com]
- 5. Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. Accelerated solvent extraction of the antioxidant Irganox 1076 in linear low density polyethylene (LLDPE) granules before and after γ-irradiation - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. scispace.com [scispace.com]
- 13. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Addressing base-catalyzed oxidation of Antioxidant 1076
Technical Support Center: Antioxidant 1076
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of formulation and development. This guide is designed to provide in-depth, practical answers to common challenges encountered with Antioxidant 1076, specifically focusing on its base-catalyzed oxidation. Our goal is to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs): Understanding Antioxidant 1076
Q1: What is Antioxidant 1076 and what is its primary function?
Antioxidant 1076, chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-performance, sterically hindered phenolic primary antioxidant.[1][2][3] Its main role is to protect organic materials, such as plastics, elastomers, adhesives, and drug formulations, from thermo-oxidative degradation.[1][4][5] It functions by interrupting free-radical chain reactions, thereby preserving the physical properties, color, and stability of the end product.[5][6][7] The high molecular weight and long alkyl chain (octadecyl) give it low volatility and high resistance to extraction, making it suitable for high-temperature processing applications.[2][8][9]
Q2: How does Antioxidant 1076 work on a chemical level?
Antioxidant 1076 is a primary antioxidant, which means it acts as a free-radical scavenger.[10] The core of its activity lies in the sterically hindered phenolic hydroxyl (-OH) group. During oxidative stress, highly reactive peroxy radicals (ROO•) are formed. The phenolic group in Antioxidant 1076 can donate its hydrogen atom to this peroxy radical, neutralizing it into a more stable hydroperoxide (ROOH).[7] This process terminates the degradation chain reaction.[11] The resulting antioxidant radical is stabilized by resonance and the bulky tert-butyl groups, which prevent it from initiating new degradation chains.[6][7]
Troubleshooting Guide: Base-Catalyzed Oxidation
This section addresses the most common issue encountered with hindered phenolic antioxidants: degradation and discoloration in the presence of basic compounds.
Q3: My formulation containing Antioxidant 1076 is turning yellow, pink, or orange. What is causing this discoloration?
This is a classic sign of base-catalyzed oxidation. While Antioxidant 1076 is generally non-discoloring, its chemistry changes in a basic environment (typically pH 8-12).[12] The presence of basic excipients, catalyst residues, or even environmental contaminants like nitrogen oxides (NOx) can trigger this reaction.[4][13] The discoloration indicates that the antioxidant is being consumed and transformed into colored degradation products, compromising its ability to protect your formulation.[13]
Q4: What is the detailed mechanism behind this base-catalyzed discoloration?
The discoloration process involves a few key steps initiated by the basic environment:
-
Deprotonation: The weakly acidic phenolic hydroxyl group on Antioxidant 1076 is deprotonated by the base, forming a phenolate anion.
-
Oxidation: This phenolate anion is highly susceptible to oxidation. It can be oxidized to a phenoxy radical.
-
Transformation: The phenoxy radical can then undergo further reactions, rearranging into various colored quinonoid structures, such as stilbenequinones (yellow) or other conjugated systems that appear pink or orange.[13]
The diagram below illustrates this chemical transformation pathway.
Caption: Base-catalyzed oxidation pathway of Antioxidant 1076.
Q5: Which specific compounds or excipients are known to trigger this reaction?
Any component that can create a sufficiently basic microenvironment can be a trigger. Researchers should be cautious with the following:
| Compound Class | Examples | Rationale |
| Basic Fillers | Calcium carbonate, Magnesium stearate, Talc, Hydrotalcite | Can create alkaline conditions, especially in the presence of moisture. Talc, in particular, has been shown to promote cleavage of ester bonds and loss of tert-butyl groups at elevated temperatures.[14] |
| Amine Compounds | Hindered Amine Light Stabilizers (HALS), Amine-based catalysts | Amines are basic and can directly deprotonate the phenol. HALS, while being stabilizers themselves, can create a basic environment that leads to discoloration of phenolic antioxidants.[13] |
| Metal Oxides | Zinc oxide, Calcium oxide | Can act as bases, especially in aqueous or humid conditions. |
| Residual Catalysts | Ziegler-Natta catalyst residues (in polymers), basic catalysts from synthesis | Often left over from polymerization or synthesis steps, these can provide active basic sites.[15] |
| Environmental Factors | Oxides of Nitrogen (NOx) | Known as "gas fading" or "gas yellowing," NOx from gas-fired heating or environmental pollution can react with phenolic antioxidants to cause severe discoloration.[4][13] |
Q6: How can I definitively prove that the degradation of Antioxidant 1076 is the source of my problem?
A systematic analytical approach is required. The primary goal is to show a quantitative loss of Antioxidant 1076 concurrent with the appearance of new, unidentified peaks in your chromatogram.
Recommended Analytical Workflow:
Sources
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- 2. specialchem.com [specialchem.com]
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- 5. longchangchemical.com [longchangchemical.com]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 7. How does Antioxidant 1076 prevent the formation of peroxides? - Blog - Relyon New Materials [relyonchem.com]
- 8. akrochem.com [akrochem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. vurup.sk [vurup.sk]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. CN102020562B - Synthesis method of antioxidant 1076 using solid base catalyst - Google Patents [patents.google.com]
Technical Support Center: Interference of Irganox 1076 in Biochemical Assays
Introduction: The Unseen Variable in Your Experiments
Researchers meticulously control variables to ensure the validity of their experimental results. However, a significant source of assay interference can arise from an unexpected place: the plastic consumables used every day in the lab. This guide addresses a common, yet often overlooked, interfering compound: Irganox 1076 .
Irganox 1076, a sterically hindered phenolic antioxidant, is widely used as a stabilizer in the manufacturing of polymers such as polypropylene (PP) and polyethylene (PE) to prevent degradation during processing and storage[1][2]. Its high molecular weight and low volatility make it an effective and persistent additive[1]. Unfortunately, these same properties contribute to its potential to leach from common laboratory plastics—including microplates, centrifuge tubes, and pipette tips—into your samples, particularly when exposed to organic solvents, high temperatures, or prolonged storage[3][4].
This technical guide provides a comprehensive resource for researchers to understand, identify, and mitigate the interference caused by Irganox 1076, ensuring the integrity and accuracy of your biochemical assay data.
Frequently Asked Questions (FAQs)
Q1: What is Irganox 1076 and what does it do?
A1: Irganox 1076 (CAS No. 2082-79-3) is the commercial name for Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. It is a primary antioxidant that protects plastics and other organic materials from thermo-oxidative degradation by scavenging free radicals[1][5]. This mechanism, while beneficial for plastic stability, is a primary source of interference in many biological assays.
Q2: Why would Irganox 1076 be in my experimental samples?
A2: The most common source of Irganox 1076 contamination is its slow leaching from plastic labware. Polypropylene (PP), a material used for its chemical resistance and durability, is a frequent source. The rate of leaching is increased by:
-
Use of organic solvents (e.g., DMSO, methanol, acetonitrile).
-
Elevated temperatures during incubation steps.
-
Prolonged storage of reagents or samples in plastic containers[3].
Q3: Which types of biochemical assays are most susceptible to interference?
A3: Assays that are most vulnerable to Irganox 1076 interference include:
-
Redox-Based Assays: As a potent antioxidant, it will interfere with assays measuring reactive oxygen species (ROS), antioxidant capacity (e.g., DPPH, ABTS, ORAC), and cell viability assays that use redox indicators like resazurin (alamarBlue) or MTT[6][7][8].
-
Enzyme Inhibition Assays: Due to its low aqueous solubility, Irganox 1076 can form aggregates in buffer, leading to non-specific inhibition of enzymes and producing false-positive results in high-throughput screening (HTS) campaigns[2][9].
-
Fluorescence-Based Assays: Phenolic compounds can possess intrinsic fluorescence or act as quenchers, directly interfering with the assay signal[10][11].
-
Phenolic Content Assays: Its phenolic structure will lead to false-positive results in assays like the Folin-Ciocalteu method, which is designed to quantify phenols[7].
Q4: How can I tell if my assay is being affected by Irganox 1076?
A4: Telltale signs of interference include:
-
High rates of "hits" in a screening campaign that are not target-specific.
-
Reproducible but concentration-dependent activity in negative controls (e.g., buffer-only wells).
-
Discrepancies between results from primary screens and orthogonal, follow-up assays.
-
Inhibitory activity that disappears or is greatly reduced when the assay is repeated in the presence of a non-ionic detergent[2][9].
In-Depth: Mechanisms of Assay Interference
Understanding how Irganox 1076 interferes is critical to designing effective countermeasures. There are three primary mechanisms.
Redox Scavenging and Antioxidant Activity
The core function of Irganox 1076 is to neutralize free radicals. The sterically hindered phenolic hydroxyl group donates a hydrogen atom to a radical (R•), effectively terminating the radical chain reaction. The resulting Irganox radical is resonance-stabilized and non-reactive, preventing further propagation of oxidative damage[8][12].
Causality: Any assay that generates or measures radicals, or uses a redox-sensitive reporter molecule, will be directly impacted. Irganox 1076 will appear as a potent antioxidant or a strong inhibitor of oxidative processes, which can either mask the effect of a true hit or generate a false-positive signal.
Non-Specific Inhibition via Compound Aggregation
Irganox 1076 is highly lipophilic and has very low solubility in water (<0.1 g/100g solution)[5]. In aqueous assay buffers, especially at micromolar concentrations typical for HTS, it can form colloidal aggregates. These aggregates can non-specifically inhibit enzymes by sequestering or denaturing the protein structure.
Causality: This behavior is a classic hallmark of a Pan-Assay Interference Compound (PAIN)[2][9]. The inhibition observed is not due to a specific binding event at an active site but is an artifact of the compound's poor solubility. This leads to reproducible, concentration-dependent inhibition curves that mimic those of a genuine inhibitor, making it a particularly deceptive source of false positives.
Optical Interference (Absorbance and Fluorescence)
The phenolic ring structure in Irganox 1076 gives it UV absorbance properties. While specific data is sparse, similar phenolic compounds absorb in the low UV range (250-300 nm)[13][14]. This can be problematic if the assay readout wavelength is in this region. Furthermore, many aromatic compounds can exhibit autofluorescence or quench the fluorescence of reporter molecules.
Causality: If the absorbance of Irganox 1076 overlaps with the excitation or emission wavelength of an assay's fluorophore, it can artificially decrease the measured signal (a phenomenon known as the inner filter effect). Alternatively, if the compound is autofluorescent at the emission wavelength, it can artificially increase the signal. This leads to false inhibition or false activation, respectively[10][11].
Troubleshooting Guides & Experimental Protocols
If you suspect Irganox 1076 or another leachable is interfering with your assay, follow this logical workflow to diagnose and solve the problem.
Protocol 1: Identifying the Source of Contamination (Leachate Test)
Objective: To determine if your plastic labware is leaching an active substance into your assay buffer or solvent.
Methodology:
-
Select Suspect Labware: Gather samples of the plasticware you use most frequently in your workflow (e.g., a 96-well plate, 50 mL conical tubes, pipette tip boxes with tips).
-
Incubation: Add your primary assay solvent (e.g., DMSO, or assay buffer containing the same percentage of DMSO as your final assay) to the labware. For a 96-well plate, add solvent to all wells. For tubes, fill to a typical working volume.
-
Simulate Assay Conditions: Seal the labware (e.g., with foil plate seals) and incubate it under the same conditions as your primary assay (e.g., 24 hours at 37°C). Include a control incubation in a borosilicate glass container.
-
Collect Leachate: Carefully collect the incubated solvent (the "leachate") from the plastic and glass containers.
-
Test for Activity: Create a serial dilution of the leachate and test it for activity in your primary assay, just as you would a test compound.
-
Analysis: If the leachate from the plasticware shows concentration-dependent activity while the leachate from the glass control does not, you have confirmed a contamination issue.
Protocol 2: Characterizing the Interference Mechanism
Objective: To determine if the interference is due to aggregation, optical effects, or redox activity.
A. Detergent Counter-Screen for Aggregation [2][9]
-
Prepare Buffers: Prepare two versions of your assay buffer: one standard, and one supplemented with 0.01% (v/v) of a non-ionic detergent like Triton X-100.
-
Run Parallel Assays: Perform a full dose-response experiment of your suspect leachate (or a pure Irganox 1076 standard, if available) in both the standard and detergent-containing buffers.
-
Analysis: Compare the IC₅₀ values. A significant rightward shift (>10-fold) or complete loss of potency in the presence of Triton X-100 is a strong indicator that the observed activity is caused by compound aggregation.
B. Spectral Scan for Optical Interference
-
Prepare Sample: Dilute the suspect leachate or pure Irganox 1076 in the assay buffer to the highest concentration used in your assay.
-
Measure Absorbance: Using a spectrophotometer, scan the absorbance of the sample from ~230 nm to 700 nm.
-
Measure Fluorescence: Using a spectrofluorometer, scan the emission spectrum of the sample by exciting at your assay's excitation wavelength. Then, scan the excitation spectrum while monitoring at your assay's emission wavelength.
-
Analysis: Compare the resulting spectra to your assay's detection wavelengths. A significant absorbance or fluorescence signal that overlaps with your assay's parameters confirms optical interference.
Protocol 3: Mitigating Interference
Objective: To eliminate or reduce the impact of Irganox 1076 on your assay results.
Recommended Solutions (in order of preference):
-
Switch to Inert Labware: The most effective solution is to replace polypropylene labware with alternatives made of borosilicate glass or certified low-leachable plastics, especially for long-term storage of solvents and reagents.
-
Pre-Wash Plasticware: If switching is not feasible, consider pre-washing plasticware. A rinse with 70% ethanol followed by sterile, ultrapure water can sometimes reduce surface contaminants. This should be validated with the leachate test (Protocol 1).
-
Modify Assay Protocol: If aggregation is confirmed, routinely including 0.01% Triton X-100 in the assay buffer can prevent the formation of aggregates for many interfering compounds[10].
-
Use an Orthogonal Assay: If the interference is optical or redox-based and cannot be avoided, the best course of action is to validate your findings using an orthogonal assay. This means using a different detection method (e.g., switching from a fluorescence to a luminescence readout) or a different assay principle (e.g., a direct binding assay instead of an enzyme activity assay).
Data Summary Tables
Table 1: Physicochemical Properties of Irganox 1076
| Property | Value | Source(s) |
| Chemical Name | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | [1][5] |
| CAS Number | 2082-79-3 | [5] |
| Molecular Weight | 530.9 g/mol | [15] |
| Appearance | White crystalline powder | [1] |
| Melting Range | 50 - 55 °C | [5] |
| Solubility in Water | < 0.01 g / 100 g solution (practically insoluble) | [5] |
| Solubility (Organic) | Soluble in acetone, toluene, chloroform, ethyl acetate | BASF TDS[5] |
| FTIR Peak | ~1738 cm⁻¹ (characteristic absorption) | [16][17][18] |
| UV Absorbance | ~250-300 nm region | [13][14] |
Table 2: Summary of Assay Interference Mechanisms
| Interference Mechanism | Affected Assay Types | Key Diagnostic Test | Mitigation Strategy |
| Redox Scavenging | ROS detection, Antioxidant capacity (DPPH, etc.), Resazurin/MTT viability | Activity in buffer-only controls (for redox cycling) | Use non-redox based methods; orthogonal assays. |
| Compound Aggregation | Enzyme inhibition, Protein-protein interaction | >10-fold IC₅₀ shift with 0.01% Triton X-100 | Add 0.01% Triton X-100 to assay buffer. |
| Optical Interference | Absorbance, Fluorescence, FRET | Spectral scans show overlap with assay wavelengths | Change detection wavelength; use orthogonal assay (e.g., luminescence). |
References
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition.
- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). National Institutes of Health.
- Mechanisms of action of phenolic compounds. Antioxidant Activity. (n.d.). ResearchGate.
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. (2018). MATEC Web of Conferences.
- Release of additives from packaging plastics. (2001). Wageningen University & Research.
- The UV spectra of antioxidants and their degradation products. (n.d.). ResearchGate.
- Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application. (n.d.). Agilent.
- Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate. (n.d.). PubChem.
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2018). National Institutes of Health.
- Advanced Research Methodology for Nutraceuticals. (2025). Bentham Science.
- Determination of antioxidants and UV-stabilizers in the environment. (2008). DiVA portal.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. (2015). National Institutes of Health.
- Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction. (2023). Penn State University.
- Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2015). National Institutes of Health.
- Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. (2019). MATEC Web of Conferences.
- Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. (2020). ResearchGate.
- Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. (1991). ACS Publications.
- Determination of phenolic antioxidants additives in industrial wastewater. (2018). ResearchGate.
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. diva-portal.org [diva-portal.org]
- 5. download.basf.com [download.basf.com]
- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. matec-conferences.org [matec-conferences.org]
- 17. matec-conferences.org [matec-conferences.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purity and Analysis of Antioxidant 1076
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Antioxidant 1076 (also known by trade names such as Irganox 1076). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the purity challenges and analytical methodologies associated with this widely used hindered phenolic antioxidant. As a critical stabilizer, understanding its purity profile is paramount to ensuring experimental reproducibility and the integrity of your results.
This document moves beyond standard protocols to explain the causality behind common issues and analytical choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is Antioxidant 1076 and why is its purity a critical parameter?
Antioxidant 1076, chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] Its primary function is to protect organic materials, such as polymers, synthetic fibers, and elastomers, against thermo-oxidative degradation.[3]
For researchers, especially in drug development and sensitive biological assays, purity is critical for several reasons:
-
Experimental Artifacts: Impurities can have their own biological or chemical activity, leading to confounding results or false positives.
-
Reaction Interference: Unidentified substances can interfere with chemical reactions, altering yields or creating unwanted by-products.
-
Reproducibility: Batch-to-batch variation in impurity profiles can be a major source of experimental irreproducibility.
-
Regulatory Compliance: For applications involving food contact materials or pharmaceutical excipients, purity is strictly regulated, and a well-characterized impurity profile is mandatory.[4][5][6]
Q2: What are the typical purity specifications for commercial-grade Antioxidant 1076?
While specifications can vary slightly by manufacturer, high-purity grades of Antioxidant 1076 generally adhere to the parameters outlined below. Always refer to the Certificate of Analysis (CoA) for your specific batch.[4]
| Parameter | Typical Specification | Significance |
| Appearance | White crystalline powder | Deviations (e.g., yellowing) can indicate degradation or contamination. |
| Assay (Purity) | ≥ 98.0% | Defines the proportion of the active molecule. |
| Melting Point | 50 - 55 °C | A sharp melting range close to the standard indicates high purity. |
| Volatiles | ≤ 0.50% | High volatile content may indicate residual solvents from synthesis. |
| Ash Content | ≤ 0.10% | Measures the amount of inorganic impurities remaining after combustion. |
| Data compiled from multiple commercial sources.[2][5][6] |
Q3: What are the common impurities I should be aware of in Antioxidant 1076?
Impurities can be broadly categorized into two types: those arising from the synthesis process and those formed during storage and handling (degradation products).
| Impurity Type | Potential Compounds | Origin | Primary Detection Method |
| Synthesis-Related | 2,6-di-tert-butylphenol, Methyl acrylate, Stearyl alcohol, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Unreacted starting materials or intermediates from the synthesis pathway.[1][7] | GC-MS, HPLC |
| Degradation Products | Dehydrogenated products, Cinnamate derivatives, 2,4-di-tert-butylphenol, Dealkylation products | Exposure to excessive heat, light, or oxygen.[8][9][10] Phenolic antioxidants are prone to oxidation.[11][12] | HPLC, LC-MS |
Q4: How should I store Antioxidant 1076 to maintain its purity and stability?
Proper storage is crucial to prevent the formation of degradation-related impurities. Phenolic compounds can degrade when exposed to sunlight, high temperatures (>40°C), and oxygen.[8]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Material Compatibility: Store in glass or compatible polymer containers. Avoid contact with strong oxidizing agents.[3]
Troubleshooting Guide for Experimental & Analytical Issues
This section addresses specific problems you might encounter during the analysis or use of Antioxidant 1076.
Caption: Troubleshooting workflow for Antioxidant 1076 analysis.
Q5: My HPLC chromatogram shows unexpected peaks. What are they and what should I do?
Possible Causes & Explanation: Unexpected peaks are the most common indicator of purity issues.
-
Degradation Products: If the material is old or has been stored improperly, you may see smaller, often more polar peaks eluting earlier than the main compound. The hindered phenol moiety is susceptible to oxidation, which can lead to the formation of quinones or other oxidized species. High temperatures (e.g., 180°C and above) can lead to the formation of cinnamate and dimeric oxidation products.[9]
-
Synthesis-Related Impurities: These may include unreacted starting materials or by-products from the manufacturing process. Their polarity and size can vary significantly.
-
System Contamination: Never rule out the analytical system itself. Contamination from previous runs, impurities in the mobile phase solvent, or leachables from vials can all appear as peaks.
Self-Validating Troubleshooting Steps:
-
System Blank: Inject a sample of your mobile phase solvent run under the same gradient conditions. This will confirm if the peaks are from your system or the sample.
-
Fresh Sample Preparation: Prepare a new sample from your stock container using fresh, high-purity solvent. This helps rule out contamination introduced during sample prep.
-
LC-MS Analysis: If the peaks persist, the most definitive way to identify them is through mass spectrometry (MS). An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity peaks, allowing for structural elucidation and identification.
-
Review Storage: Check the age and storage conditions of your Antioxidant 1076. Compare the chromatogram to that of a freshly opened, new batch if available.
Q6: My experimental results are inconsistent from one batch of Antioxidant 1076 to another. How can I diagnose this?
Possible Cause & Explanation: Batch-to-batch variability in a raw material is a frequent cause of inconsistent experimental outcomes. While the overall purity (assay) might be similar (e.g., >99%), the identity and concentration of the minor impurities (<1%) can differ significantly between production lots. These minor components could be responsible for the observed variability in your results.
Self-Validating Troubleshooting Steps:
-
Obtain Certificates of Analysis (CoA): Request the CoAs for each batch from the manufacturer. Compare the reported purity, melting point, and any other specified tests.
-
Comparative HPLC Analysis: Run samples from each batch side-by-side using a high-resolution HPLC method. Overlay the chromatograms and carefully examine the impurity profile in the baseline. Small but consistent differences in minor peaks can confirm that the batches are indeed different.
-
Qualify New Batches: Institute a policy to "qualify" each new batch of critical reagents like Antioxidant 1076 upon arrival. This involves running a standard analytical test (like HPLC) to ensure its impurity profile is consistent with previously used, successful batches before it is released for use in critical experiments.
Q7: The color of my Antioxidant 1076 powder has turned slightly yellow. Is it still usable?
Possible Cause & Explanation: A color change from white to yellow is a visual indicator of degradation. Phenolic antioxidants, upon oxidation, can form colored quinone-type structures. This degradation is often initiated by exposure to light and air.
Recommendation: For non-critical applications, the material might still perform its primary antioxidant function. However, for sensitive research, quantitative, or drug development applications, it is strongly recommended to discard the material. The yellow color confirms the presence of degradation products, which are impurities that can compromise your results. Using discolored material introduces an unacceptable level of uncertainty.
Caption: Simplified degradation pathways for Antioxidant 1076.
Detailed Analytical Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a robust method for determining the purity of Antioxidant 1076 raw material and detecting common impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: Acetonitrile
-
Antioxidant 1076 reference standard and sample material
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh approximately 25 mg of Antioxidant 1076 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the sample material in the same manner as the standard solution.
-
Solubility Note: Antioxidant 1076 is practically insoluble in water but soluble in organic solvents like acetonitrile and chloroform.[5][13] Ensure complete dissolution before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C[14]
-
UV Detection Wavelength: 277 nm[14]
-
Gradient Elution:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 | 70 |
| 25.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 30 | 70 |
| 40.0 | 30 | 70 |
4. Analysis and Data Interpretation:
-
Inject the diluent (blank), followed by the standard solution and then the sample solution.
-
The retention time for Antioxidant 1076 will be relatively long due to its hydrophobic nature.[14]
-
Determine the area percent of the main peak in the sample chromatogram. The purity is calculated as:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method allows for the separation of more polar impurities (which will elute earlier) and less polar impurities (which may elute later).
Protocol 2: Impurity Identification using GC-MS (Conceptual Workflow)
While HPLC is excellent for purity checks, GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, especially those related to the synthesis starting materials. Due to the low volatility of intact Antioxidant 1076, direct GC analysis is challenging.[15] However, analysis for lower molecular weight impurities is feasible.
1. Rationale:
-
This method is not for quantifying the main component but for identifying potential low molecular weight impurities like residual 2,6-di-tert-butylphenol.
-
Techniques like Thermal Desorption (TD)-GC/MS or Reactive Pyrolysis (RxPy)-GC/MS are specialized methods used primarily for analyzing the antioxidant within a polymer matrix but are generally not required for assessing the raw material.[16][17]
2. Experimental Approach:
-
Sample Preparation: Dissolve a known amount of Antioxidant 1076 in a suitable volatile solvent (e.g., chloroform or toluene).
-
GC-MS Conditions:
-
Injector: Use a split/splitless injector, typically at a high temperature (e.g., 280-300 °C).
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve volatile impurities, then ramp up to a high temperature (e.g., 320 °C) to elute semi-volatile compounds.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks other than the solvent.
-
Obtain the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra against a reference library (e.g., NIST) to tentatively identify the compounds. Confirmation should be done by comparing retention time and mass spectrum with a pure standard of the suspected impurity.
-
References
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. [Link]
- Hrádková I, Šmidrkal J, Filip V, Merkl R, Kabrdová E. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech J. Food Sci., 27(Special Issue 1):S41. [Link]
- Stability of Phenolic Compounds in Grape Stem Extracts. (2020). PMC - NIH. [Link]
- Characterization of Conversion Products Formed during Degradation of Processing Antioxidants. (2009).
- Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (2015).
- Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chrom
- Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Pot
- Schematic diagram of antioxidant degradation pathways. (a) Hindered... (n.d.).
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. (2022).
- Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PMC - PubMed Central. [Link]
- Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. (2022).
- Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction. (2023).
- Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. (n.d.). Frontier-Lab. [Link]
- Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis. (n.d.). Frontier-Lab. [Link]
- Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection. (n.d.).
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS. (2016). Spectroscopy Online. [Link]
- Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. (2007).
- Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)
- Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). Semantic Scholar. [Link]
- Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. (1976).
- FDA issues guidance on antioxidants. (2008). NutraIngredients-USA.com. [Link]
- Analysis of Irganox 1076 in High Impact Polystyrene with Gas Chromatography-Mass Spectrometry. (1998).
- ANTIOXIDANT 1076 / IRGANOX 1076. (n.d.).
- Small Entity Compliance Guide: Nutrient Content Claims Definition for “High Potency” and Definition for “Antioxidant” for Use in Nutrient Content Claims for Dietary Supplements and Conventional Foods. (2008). FDA. [Link]
- Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. (2022).
- Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance. (2024). LinkedIn. [Link]
- How to Make FDA-Compliant Dietary Supplement Claims. (2024). Food Label Maker. [Link]
- FDA Regulatory Requirements for Nutrient Content Claims. (n.d.).
- Antioxidant BX AO 1076, CAS# 2082-79-3 Mfg. (n.d.). Baoxu Chemical. [Link]
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk. [Link]
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- 12. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Polymer Stability with Irganox 1076 & Secondary Antioxidants
Welcome to the Technical Support Center for Enhancing Polymer Stability. This guide is designed for researchers, scientists, and formulation professionals dedicated to maximizing the performance and longevity of polymeric materials. Here, we delve into the synergistic interplay between Irganox 1076, a leading primary antioxidant, and various secondary antioxidants. Our focus is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Irganox 1076, a sterically hindered phenolic antioxidant, is highly effective at neutralizing free radicals, which are key culprits in the oxidative degradation of polymers.[1][2][3][4] It achieves this by donating a hydrogen atom to the free radical, thereby terminating the destructive chain reaction.[1] However, to achieve optimal long-term thermal stability and processing efficiency, Irganox 1076 is often used in combination with secondary antioxidants.[1][5][6] This guide will explore the mechanisms of these synergistic relationships and equip you with the knowledge to overcome common experimental hurdles.
Understanding the Synergy: A Mechanistic Overview
The enhanced protective effect observed when combining Irganox 1076 with secondary antioxidants stems from a complementary approach to inhibiting polymer degradation. While Irganox 1076 directly scavenges free radicals, secondary antioxidants, such as phosphites and thioesters, work by decomposing hydroperoxides (ROOH) into non-radical, stable products.[6][7] Hydroperoxides are unstable intermediates that can break down and generate new free radicals, perpetuating the degradation cycle.[8]
-
Phosphite Antioxidants: These compounds, like Irgafos 168, are highly efficient at decomposing hydroperoxides.[8][9] This action prevents the formation of new radicals, thus preserving the primary antioxidant.[8] Furthermore, phosphites can regenerate the original phenolic antioxidant from its oxidized form, further extending its effectiveness.[10]
-
Thioesters: Thioesters, such as Irganox PS 800 and PS 802, also function as hydroperoxide decomposers, contributing to long-term thermal stability when used with primary antioxidants.[5][6]
-
Hindered Amine Light Stabilizers (HALS): While primarily known for their exceptional light stabilizing properties, HALS also contribute to thermal stability.[11][12][13] They function through a cyclic mechanism, scavenging both alkyl and peroxy radicals.[11][13] The interaction between HALS and phenolic antioxidants like Irganox 1076 can be complex, sometimes leading to synergistic effects and other times to antagonism.[11][14][15][16] Careful formulation is crucial to harness their combined benefits.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.
Q1: My polymer sample is showing significant yellowing after processing, even with Irganox 1076. What's causing this and how can I fix it?
A1: Yellowing during processing is a classic sign of thermo-oxidative degradation. While Irganox 1076 is an effective antioxidant, it may not be sufficient on its own under aggressive processing conditions.
-
Probable Cause: The heat and shear during processing are likely generating a high concentration of hydroperoxides. The primary antioxidant is being consumed as it scavenges free radicals, but the continued decomposition of hydroperoxides generates new radicals and colored degradation byproducts.
-
Solution: Introduce a secondary antioxidant, specifically a phosphite like Irgafos 168. Phosphites are excellent hydroperoxide decomposers and will work synergistically with Irganox 1076.[6] The phosphite will break down the hydroperoxides into non-radical, stable products, reducing the overall oxidative stress on the polymer and minimizing the consumption of the primary antioxidant.[8] This dual approach is highly effective in preventing discoloration.
-
Experimental Protocol:
-
Baseline: Prepare a control batch of your polymer with only Irganox 1076 at your standard concentration.
-
Test Batch: Prepare a second batch with the same concentration of Irganox 1076, but also add a phosphite antioxidant (e.g., Irgafos 168) at a concentration typically ranging from 0.05% to 0.2% by weight.
-
Processing: Process both batches under identical conditions (temperature, screw speed, residence time).
-
Analysis: Use a colorimeter to quantitatively measure the yellowness index (YI) of the processed samples. A lower YI in the test batch indicates successful mitigation of discoloration.
-
Q2: I'm observing a rapid decline in the mechanical properties (e.g., tensile strength, elongation at break) of my polymer during accelerated aging tests, despite using an antioxidant package.
A2: A rapid loss of mechanical properties points to significant chain scission within the polymer backbone, a hallmark of advanced oxidative degradation. Your current antioxidant system may not be providing adequate long-term heat stability.
-
Probable Cause: The antioxidant package may be depleted too quickly under the harsh conditions of accelerated aging. The primary antioxidant is consumed, and without a robust mechanism to handle the accumulating hydroperoxides, the degradation process accelerates.
-
Solution: Incorporate a thioester-based secondary antioxidant, such as Irganox PS 800 or PS 802. Thioesters are particularly effective at providing long-term thermal stability by decomposing hydroperoxides over an extended period.[5][6] The combination of a primary antioxidant for initial radical scavenging and a thioester for long-term hydroperoxide decomposition can create a highly durable stabilization system.
-
Experimental Protocol:
-
Formulations: Prepare three sets of samples:
-
Polymer + Irganox 1076
-
Polymer + Irganox 1076 + Phosphite antioxidant
-
Polymer + Irganox 1076 + Thioester antioxidant
-
-
Accelerated Aging: Subject the samples to oven aging at an elevated temperature (e.g., 150°C).
-
Mechanical Testing: At regular intervals, remove samples from the oven and perform tensile testing to measure tensile strength and elongation at break.
-
Data Analysis: Plot the mechanical properties as a function of aging time. The formulation that retains its properties for the longest duration has the most effective long-term stabilization.
-
Q3: My formulation containing Irganox 1076 and a Hindered Amine Light Stabilizer (HALS) is underperforming in thermal stability tests. I was expecting a synergistic effect.
A3: The interaction between phenolic antioxidants and HALS can be complex and is not always synergistic.[11][14] In some cases, an antagonistic effect can occur, leading to a faster depletion of both stabilizers.[11][14]
-
Probable Cause: Antagonism can arise from direct reactions between the phenolic antioxidant and the HALS, or their respective transformation products, leading to the formation of inactive species.[14][15] This effectively reduces the concentration of active stabilizers available to protect the polymer.
-
Solution: The performance of a Phenol/HALS combination is highly dependent on the specific chemical structures of both additives, the polymer matrix, and the exposure conditions.
-
Ratio Optimization: Systematically vary the ratio of Irganox 1076 to HALS in your formulation. It's possible that a different ratio will shift the interaction from antagonistic to synergistic.
-
Introduce a Thiosynergist: Research has shown that a ternary combination of HALS, a phenolic antioxidant, and a thiosynergist can provide superior protection.[11] The thiosynergist can help to mitigate the antagonistic interactions and enhance the overall stability.
-
-
Experimental Protocol:
-
Ratio Study: Prepare a series of formulations with varying ratios of Irganox 1076 and HALS (e.g., 1:1, 1:2, 2:1).
-
Ternary System: Prepare a formulation including Irganox 1076, HALS, and a thioester antioxidant.
-
Evaluation: Conduct oven aging or other relevant thermal stability tests (e.g., Oxidative Induction Time - OIT) on all formulations.
-
Analysis: Compare the performance of the different formulations to identify the optimal combination for your specific application.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal ratio of primary to secondary antioxidant?
A: There is no universal "ideal" ratio. The optimal ratio depends on several factors, including the type of polymer, the processing conditions, the end-use application, and the specific antioxidants being used. A common starting point for a synergistic blend of a phenolic primary antioxidant and a phosphite secondary antioxidant is a 1:1 or 1:2 ratio. However, empirical testing is essential to determine the most effective ratio for your system.
Q: Can I use more than one type of secondary antioxidant with Irganox 1076?
A: Yes, and this is often a highly effective strategy. For example, a combination of a phosphite for processing stability and a thioester for long-term thermal stability can provide comprehensive protection throughout the polymer's lifecycle. As mentioned earlier, a ternary system of a phenolic primary antioxidant, a HALS, and a thiosynergist has also been shown to be very effective.[11]
Q: How do I choose between a phosphite and a thioester as a secondary antioxidant?
A: The choice depends on your primary stabilization goal:
-
For processing stability and color protection: Phosphites are generally the preferred choice due to their high efficiency in decomposing hydroperoxides at processing temperatures.
-
For long-term heat aging resistance: Thioesters are typically more effective as they provide a slower, more sustained decomposition of hydroperoxides over time.
Q: Are there any compatibility issues I should be aware of when blending antioxidants?
A: Generally, Irganox 1076 and common secondary antioxidants like phosphites and thioesters are highly compatible with a wide range of polymers.[1] However, it is always good practice to check for signs of incompatibility such as blooming (migration of the additive to the surface), exudation, or changes in the polymer's clarity. The potential for antagonistic interactions between phenolic antioxidants and HALS should always be considered and evaluated.[11][14][15]
Data Presentation
Table 1: Typical Performance Characteristics of Secondary Antioxidants with Irganox 1076
| Secondary Antioxidant Type | Primary Function | Key Advantage | Typical Use Level (with Irganox 1076) |
| Phosphites (e.g., Irgafos 168) | Hydroperoxide Decomposer | Excellent processing stability, color protection, regenerates primary antioxidant[10] | 0.05 - 0.2% |
| Thioesters (e.g., Irganox PS 802) | Hydroperoxide Decomposer | Superior long-term thermal stability | 0.1 - 0.5% |
| Hindered Amines (HALS) | Radical Scavenger | Excellent light stability, contributes to thermal stability | 0.1 - 1.0% |
Experimental Workflows & Diagrams
Workflow for Evaluating Antioxidant Synergy
Caption: Workflow for evaluating antioxidant performance.
Synergistic Mechanism of Primary and Secondary Antioxidants
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longchangchemical.com [longchangchemical.com]
- 4. energiforsk.se [energiforsk.se]
- 5. download.basf.com [download.basf.com]
- 6. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 7. Antioxidant - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vinatiorganics.com [vinatiorganics.com]
- 11. iea-shc.org [iea-shc.org]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Extraction Challenges of Antioxidant 1076 from Plastics
Welcome to the technical support center dedicated to the successful extraction of Antioxidant 1076 (AO-1076) from various plastic matrices. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in accurately quantifying this common additive. Here, we move beyond simple protocols to explain the underlying principles of effective extraction, helping you troubleshoot and optimize your workflow with confidence.
Frequently Asked Questions (FAQs)
Q1: My extraction recovery for Antioxidant 1076 is consistently low. What are the likely causes?
Low recovery is a frequent issue stemming from several factors. Firstly, the choice of solvent is critical. Antioxidant 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, non-polar hindered phenolic antioxidant.[1][2] Its solubility varies significantly across different solvents. While it is soluble in acetone, benzene, chloroform, and ethyl acetate, it has very low solubility in alcohols like methanol and is practically insoluble in water.[1] Therefore, using a solvent system with inappropriate polarity is a primary reason for poor extraction efficiency.
Secondly, the plastic matrix itself can hinder extraction. The dense and often crystalline structure of polymers like polyethylene (PE) and polypropylene (PP), where AO-1076 is commonly used, can trap the antioxidant molecules.[2][3] The extraction process must facilitate the diffusion of the analyte from the bulk polymer into the solvent. Insufficient sample preparation, such as not grinding the plastic to a small particle size, will limit the surface area available for solvent interaction and impede this diffusion process.
Finally, the extraction technique and its parameters play a crucial role. Traditional methods like Soxhlet extraction can be effective but are often lengthy, and prolonged exposure to high temperatures can potentially degrade the analyte.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Accelerated Solvent Extraction (ASE) can offer higher efficiency in shorter times, but their parameters (e.g., temperature, time, pressure) must be carefully optimized for your specific sample type.[5][6][7]
Q2: How do I select the optimal solvent for extracting Antioxidant 1076 from a specific plastic like Polypropylene (PP) or Polyethylene (PE)?
Selecting the right solvent involves a balance between maximizing the solubility of Antioxidant 1076 and minimizing the dissolution of the polymer matrix. A solvent that is too aggressive can dissolve the polymer, leading to a cloudy or viscous extract that is difficult to analyze and can cause issues with analytical instrumentation.[8]
A good starting point is to consider the Hansen Solubility Parameters (HSP) of both the antioxidant and the polymer. The principle of "like dissolves like" applies here. For non-polar polymers like PE and PP, a non-polar or moderately polar solvent is generally effective.
Here is a general guide for solvent selection:
| Solvent | Polarity | Suitability for AO-1076 Extraction | Comments |
| Hexane/Heptane | Non-polar | Good | Excellent for dissolving AO-1076 with minimal polymer dissolution. Often used in combination with more polar solvents. |
| Dichloromethane (DCM) | Moderately Polar | Very Good | Effective for a range of polymers and shows good solubility for AO-1076.[9] |
| Ethyl Acetate | Moderately Polar | Very Good | A good balance of polarity and has been shown to provide high extraction yields for AO-1076 from LLDPE.[8][10] |
| Acetone | Polar Aprotic | Good | Good solvent for AO-1076, but may cause some swelling in certain polymers. |
| Isopropanol (IPA) | Polar Protic | Fair | Can be used, often in a mixture, but generally less effective than less polar solvents. |
| Methanol | Polar Protic | Poor | Low solubility for AO-1076.[1] Not recommended as the primary extraction solvent. |
For polyolefins like PE and PP, a mixture of solvents can be particularly effective. For instance, a mixture of ethyl acetate and hexane (e.g., 90:10 v/v) has been successfully used to extract AO-1076 from linear low-density polyethylene (LLDPE), providing a balance between high analyte diffusion and minimal polymer solvation.[8][10]
Q3: I am observing interfering peaks in my chromatogram after extraction. How can I minimize the co-extraction of other polymer additives or oligomers?
Co-extraction of other substances is a common challenge, especially when dealing with complex polymer formulations. These interferences can include other additives like plasticizers, slip agents, or even low molecular weight polymer fragments (oligomers).[11]
Here are some strategies to mitigate this issue:
-
Selective Extraction: Fine-tune your solvent system. A less aggressive solvent or a solvent mixture with tailored polarity can selectively extract AO-1076 while leaving other components behind.
-
Temperature Optimization: Lowering the extraction temperature can reduce the solubility of interfering compounds, particularly oligomers. This is a key advantage of methods like Ultrasound-Assisted Extraction (UAE), which can be performed at or near room temperature.
-
Post-Extraction Cleanup: If co-extraction is unavoidable, a solid-phase extraction (SPE) cleanup step can be highly effective. A silica or C18 cartridge can be used to retain AO-1076 while allowing more polar or non-polar interferences to be washed away, depending on the chosen SPE sorbent and elution solvents.
-
Dissolution-Precipitation: In some cases, the entire polymer can be dissolved in a suitable solvent at an elevated temperature, followed by cooling to precipitate the polymer while leaving the additives in the solution. The supernatant can then be filtered and analyzed. This method is effective but requires careful solvent selection to ensure the additive remains soluble upon cooling.[9]
Q4: Can I use newer extraction techniques like MAE or UAE instead of the traditional Soxhlet method? What are the advantages?
Absolutely. Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over the conventional Soxhlet method for extracting Antioxidant 1076.[5][7][12]
| Feature | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Extraction Time | 6-24 hours | 15-30 minutes | 30-60 minutes |
| Solvent Consumption | High (150-250 mL) | Low (20-40 mL) | Low (20-50 mL) |
| Mechanism | Continuous rinsing with fresh, hot solvent.[4][13] | Microwave energy directly heats the solvent and sample, causing rapid cell rupture and enhanced diffusion.[14][15] | High-frequency sound waves create cavitation bubbles, which collapse and generate localized high pressure and temperature, disrupting the sample matrix.[12][16] |
| Temperature Control | Dependent on solvent boiling point. | Precise temperature control. | Can be performed at room temperature, minimizing thermal degradation. |
| Efficiency | Generally good, but slow. | High, often exceeding Soxhlet. | High, comparable to or exceeding Soxhlet. |
The primary benefits of MAE and UAE are the drastic reduction in extraction time and solvent usage, leading to higher sample throughput and more environmentally friendly ("greener") processes.[15][17] For instance, MAE can achieve comparable or even better extraction efficiency for antioxidants from polymers in minutes compared to the hours required for Soxhlet extraction.[18] UAE offers the unique advantage of operating at lower temperatures, which is ideal for thermally sensitive analytes.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the extraction of Antioxidant 1076.
Caption: Troubleshooting workflow for low Antioxidant 1076 recovery.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Antioxidant 1076 from Polyethylene
This protocol is recommended for its efficiency and use of lower temperatures, minimizing analyte degradation.
Materials:
-
Polyethylene sample containing Antioxidant 1076
-
Dichloromethane (DCM) or Ethyl Acetate (HPLC grade)
-
Glass vials with screw caps
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Sample Preparation: Cryogenically grind the polyethylene sample to a fine powder. This prevents melting and ensures a uniform particle size.
-
Weighing: Accurately weigh approximately 0.5 g of the powdered sample into a 20 mL glass vial.
-
Solvent Addition: Add 10 mL of DCM or ethyl acetate to the vial.
-
Ultrasonication: Place the vial in an ultrasonic bath. Sonicate for 30-45 minutes at a controlled temperature (e.g., 25-30°C).
-
Settling: After sonication, allow the polymer particles to settle.
-
Filtration: Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial or directly into an autosampler vial for analysis (e.g., by HPLC-UV).
-
Analysis: Analyze the extract using a validated chromatographic method. For regulatory purposes, such as for food contact materials, methods should be robust and validated according to guidelines from bodies like the FDA.[19][20][21]
Caption: Workflow for Ultrasound-Assisted Extraction of AO-1076.
Protocol 2: Microwave-Assisted Extraction (MAE) of Antioxidant 1076 from Polypropylene
This method is ideal for rapid extraction and high throughput.
Materials:
-
Polypropylene sample containing Antioxidant 1076
-
Ethyl acetate/Hexane mixture (90:10 v/v, HPLC grade)
-
Microwave extraction system with appropriate vessels
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Sample Preparation: Cut or grind the polypropylene sample into small pieces (approx. 1-2 mm).
-
Weighing: Accurately weigh approximately 0.2-0.3 g of the sample into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of the ethyl acetate/hexane mixture to the vessel.
-
Microwave Extraction: Seal the vessel and place it in the microwave extraction system. Use a program with the following parameters (optimization may be required):
-
Temperature: 100°C[8]
-
Ramp time: 5 minutes
-
Hold time: 15 minutes
-
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Open the vessel and filter the extract through a 0.45 µm PTFE syringe filter into a volumetric flask.
-
Dilution & Analysis: Dilute to a known volume with the extraction solvent and analyze by HPLC-UV or another suitable technique.
References
- CEM Corporation. (n.d.). Extraction of Additives from Plastics.
- LaboControle. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory.
- Ügdüler, S., et al. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. Waste Management, 104, 148-182.
- Organomation. (n.d.). What is Soxhlet Extraction?.
- Camsi-X. (n.d.). Technical Data Sheet - Antioxidant 1076 (AO).
- ResearchGate. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling | Request PDF.
- FILAB. (n.d.). Soxhlet analysis and extraction of your samples.
- LCGC International. (2011). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers.
- PSYCHE. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling.
- Waldebäck, M., et al. (2000). Accelerated solvent extraction of the antioxidant Irganox 1076 in linear low density polyethylene (LLDPE) granules before. Analyst, 125, 1437-1441.
- CEM Corporation. (n.d.). The Extraction of Antioxidants from Food Packaging Film.
- Royal Society of Chemistry. (2000). Accelerated solvent extraction of the antioxidant Irganox 1076 in linear low density polyethylene (LLDPE) granules before and after γ-irradiation.
- MATEC Web of Conferences. (2020). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- PubMed. (1998). Determination of low levels of an antioxidant in polyolefins by large-volume injection temperature-programmed packed capillary liquid chromatography.
- ResearchGate. (2025). An Alternative Method for Determination of Additives in Polypropylene Using Supercritical Fluid Extraction and Enhanced Solvent Extraction.
- Wellt Chemicals. (n.d.). Antioxidant 1076.
- Journal of Chromatographic Science. (2014). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography.
- ResearchGate. (2025). Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene.
- ACS Publications. (1979). Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography.
- U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations).
- MATEC Web of Conferences. (2022). Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene.
- U.S. Food and Drug Administration (FDA). (2024). Food Packaging & Other Substances that Come in Contact with Food - Information for Consumers.
- Google Patents. (n.d.). US6063894A - Process for purifying polymers using ultrasonic extraction.
- PubMed Central. (2018). Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers.
- Journal of Xi'an Shiyou University. (2021). Microwave assisted extraction of phenolic compounds and investigation on antioxidant activity.
- Patel, R. (2025). Microwave-Boosted Antioxidants: Polysaccharides in Extraction.
- PubMed Central. (2019). Optimization of Microwave-Assisted Extraction of Antioxidants from Bamboo Shoots of Phyllostachys pubescens.
- ResearchGate. (2002). Determination of Irganox 1076 in an AcN microwave-aided extract of....
- PubMed Central. (2021). Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications.
- AIJU Technological Institute. (n.d.). Food contact materials testing.
- Compliance Gate. (2023). Food Contact Materials Regulations in the United States: An Overview.
- MDPI. (2022). Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace.
- PubMed. (2023). Ultrasonic assisted extraction of polyphenols from bayberry by deep eutectic supramolecular polymer and its application in bio-active film.
- AIChE. (2023). Getting Around the Additive Problem in Plastic Recycling.
- YouTube. (2021). Microwave and ultrasound-assisted extraction: obtaining compounds from agro-food waste.
- PolyEnvi21. (n.d.). Removing additives from plastics using solvents.
Sources
- 1. akrochem.com [akrochem.com]
- 2. camsi-x.com [camsi-x.com]
- 3. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 4. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 5. analiticaweb.com.br [analiticaweb.com.br]
- 6. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Challenges and opportunities of solvent-based additive extraction methods for plastic recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accelerated solvent extraction of the antioxidant Irganox 1076 in linear low density polyethylene (LLDPE) granules before and after γ-irradiation - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. extractionmagazine.com [extractionmagazine.com]
- 16. US6063894A - Process for purifying polymers using ultrasonic extraction - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. Optimization of Microwave-Assisted Extraction of Antioxidants from Bamboo Shoots of Phyllostachys pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations) | FDA [fda.gov]
- 20. fda.gov [fda.gov]
- 21. measurlabs.com [measurlabs.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Irganox 1076 and BHT
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and formulation development, the prevention of oxidative degradation is paramount to ensuring product stability, efficacy, and longevity. Hindered phenolic antioxidants are a cornerstone of stabilization strategies, with Irganox 1076 and Butylated Hydroxytoluene (BHT) being two of the most prominent examples. This guide provides an in-depth technical comparison of their antioxidant activity, supported by experimental data and methodologies, to aid researchers in making informed decisions for their specific applications.
Introduction to Irganox 1076 and BHT
Irganox 1076 , chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] It is a highly efficient, non-discoloring stabilizer used in a wide range of organic substrates, including plastics, synthetic fibers, elastomers, and adhesives, to protect them against thermo-oxidative degradation.[1][2]
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is another widely used synthetic antioxidant.[3][4] Its lipophilic nature makes it effective in preventing free radical-mediated oxidation in fats, oils, and various organic materials.[4] BHT is commonly found in food, pharmaceuticals, and industrial fluids.[4][5]
Both molecules share the same functional group—a sterically hindered phenol—which is responsible for their antioxidant properties. However, their distinct molecular structures lead to significant differences in their physical properties and, consequently, their performance in various applications.
Chemical and Physical Properties: A Head-to-Head Comparison
The fundamental differences in the performance of Irganox 1076 and BHT can be traced back to their chemical and physical characteristics.
| Property | Irganox 1076 | Butylated Hydroxytoluene (BHT) |
| Chemical Name | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 2,6-di-tert-butyl-4-methylphenol |
| CAS Number | 2082-79-3[1] | 128-37-0[3] |
| Molecular Formula | C35H62O3[6] | C15H24O[3] |
| Molecular Weight | 530.86 g/mol [6] | 220.35 g/mol |
| Melting Point | 50-55 °C[1] | ~70 °C |
| Appearance | White powder or granules[1] | White or light yellow crystals |
| Volatility | Low[1] | High |
| Thermal Stability | High[5] | Moderate |
The most striking difference is the molecular weight, with Irganox 1076 being significantly larger due to its long octadecyl chain. This structural feature is directly responsible for its lower volatility and higher resistance to extraction compared to BHT.[1]
The Mechanism of Antioxidant Action: A Shared Pathway
Both Irganox 1076 and BHT function as primary antioxidants, meaning they interrupt the free-radical chain reaction of oxidation. The core of their activity lies in the sterically hindered phenolic hydroxyl group. The bulky tert-butyl groups ortho to the hydroxyl group enhance the stability of the resulting phenoxy radical, preventing it from initiating further oxidation.
The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical (ROO•), a key intermediate in the oxidation process. This donation neutralizes the highly reactive peroxy radical, forming a hydroperoxide (ROOH) and a stable antioxidant radical (A•). The antioxidant radical is stabilized by resonance and steric hindrance, rendering it incapable of propagating the radical chain. Each molecule of these phenolic antioxidants can consume two peroxy radicals.[4]
Caption: Mechanism of free radical scavenging by hindered phenolic antioxidants.
Performance Comparison: Experimental Evidence
The efficacy of an antioxidant is not solely dependent on its chemical mechanism but also on its physical properties under specific conditions. Here, we compare the performance of Irganox 1076 and BHT based on common analytical techniques.
Radical Scavenging Activity: The DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to evaluate the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant. The potency is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
While both Irganox 1076 and BHT are effective radical scavengers, their performance can vary.
| Antioxidant | DPPH IC50 Value |
| Irganox 1076 | Data not directly available in the reviewed literature. |
| BHT | 36 µg/mL[7], 202.35 µg/mL[8] (Values can vary based on assay conditions) |
The available data for BHT shows a range of IC50 values, which is typical for this assay as results can be influenced by factors such as solvent and incubation time. Although a direct IC50 value for Irganox 1076 was not found in the searched literature, its chemical structure suggests it possesses strong radical scavenging capabilities.
Thermo-Oxidative Stability in Polymers: Oxidative Induction Time (OIT)
The Oxidative Induction Time (OIT) test is a standard method to determine the thermal stability of a material against oxidative degradation, particularly for polymers.[9][10] The test, performed using a Differential Scanning Calorimeter (DSC), measures the time until the onset of exothermic oxidation at a constant elevated temperature in an oxygen atmosphere.[9][10] A longer OIT indicates greater resistance to oxidation.
This test is highly relevant for comparing Irganox 1076 and BHT in polymer applications.
| Antioxidant | Polymer Matrix | OIT (at 220°C) |
| Irganox 1076 | Polyethylene | 95.6 minutes[11] |
| BHT | Polyethylene | Data not directly available in the reviewed literature for direct comparison. |
The high OIT value for polyethylene stabilized with Irganox 1076 demonstrates its excellent performance in providing long-term thermal stability.[11] While a directly comparable OIT value for BHT in polyethylene under the same conditions was not found, its higher volatility suggests that it would be less effective at the high temperatures used in OIT testing and polymer processing. BHT is known to be a good processing stabilizer, but its lower molecular weight can lead to its physical loss from the polymer matrix at elevated temperatures over time.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a useful technique for determining the thermal stability and volatility of antioxidants.
| Antioxidant | Temperature at 1% Weight Loss | Temperature at 10% Weight Loss |
| Irganox 1076 | 230 °C[12] | 288 °C[12] |
| BHT | Decomposition begins around 120-173°C[13][14] | - |
The TGA data clearly illustrates the superior thermal stability of Irganox 1076.[12] Its decomposition starts at a much higher temperature compared to BHT, which begins to degrade and volatilize at significantly lower temperatures.[13][14] This is a critical factor in applications involving high processing temperatures, such as in many plastics and elastomers.
Practical Considerations for Formulation
| Feature | Irganox 1076 | Butylated Hydroxytoluene (BHT) |
| Volatility | Low, due to high molecular weight.[1] | High, leading to potential loss during processing and storage. |
| Migration | Low, making it suitable for food contact materials. | Higher potential for migration. |
| Discoloration | Non-discoloring.[1] | Can cause discoloration in some applications. |
| Regulatory Status | Approved for use in many food contact applications.[2] | Generally Recognized as Safe (GRAS) for use in food, with specified limits.[4] |
| Applications | Polyolefins, engineering plastics, elastomers, adhesives.[1][2] | Foods, fats, oils, petroleum products, rubber.[4][5] |
Experimental Methodologies
For researchers looking to perform their own comparative studies, the following are detailed protocols for the DPPH and OIT assays.
DPPH Radical Scavenging Assay Protocol
This protocol outlines the steps to determine the IC50 value of an antioxidant.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Solutions: Create a series of concentrations for both Irganox 1076 and BHT in methanol (e.g., 10, 25, 50, 100, 200 µg/mL). A standard antioxidant like ascorbic acid or Trolox should also be prepared in the same manner.
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add 1.0 mL of each antioxidant concentration to 2.0 mL of the DPPH solution. A control sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution should also be prepared.
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the antioxidant concentration. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Oxidative Induction Time (OIT) Test Protocol
This protocol describes the determination of OIT for a polymer sample stabilized with an antioxidant.
-
Sample Preparation: Weigh approximately 5-10 mg of the polymer sample containing the antioxidant into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating under Inert Atmosphere: Heat the sample from ambient temperature to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a rapid heating rate (e.g., 20°C/min) under a nitrogen atmosphere.[10]
-
Isothermal Stabilization: Hold the sample at the isothermal temperature for a few minutes to allow the temperature to stabilize.
-
Gas Switching: Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (t=0).
-
Data Acquisition: Continue to hold the sample at the isothermal temperature and record the heat flow signal until a sharp exothermic peak is observed. This peak indicates the onset of oxidation.
-
OIT Determination: The OIT is the time from the switch to oxygen to the onset of the exothermic oxidation peak. This is typically determined by the intersection of the baseline with the tangent of the exothermic peak.
Caption: Experimental workflow for the Oxidative Induction Time (OIT) test.
Conclusion: Selecting the Right Antioxidant
The choice between Irganox 1076 and BHT is highly dependent on the specific application and processing conditions.
-
Irganox 1076 is the superior choice for applications requiring long-term thermal stability at elevated temperatures, such as in polyolefins and engineering plastics. Its low volatility and high resistance to migration make it an excellent option for food contact materials and other applications where durability and low extractability are critical.
-
BHT remains a cost-effective and efficient antioxidant for applications where high processing temperatures are not a major concern. It is particularly effective in stabilizing fats, oils, and some polymers during processing. However, its higher volatility and potential for migration must be considered, especially for long-term applications and in food packaging.
Ultimately, the selection of an antioxidant should be based on a thorough evaluation of the material to be stabilized, the processing conditions, the intended service life of the product, and regulatory requirements. This guide provides the foundational knowledge and experimental framework to assist researchers in this critical decision-making process.
References
- Percentage of scavenging of DPPH with IC 50 value of standard antioxidant (BHT), C. indica and M. scandens leaf extracts. - ResearchGate.
- Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate - University of Pretoria.
- In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PubMed Central.
- Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC - NIH.
- TGA/DTG thermograms of control and treated samples of butylated hydroxytoluene. - ResearchGate.
- Thermogravimetric analysis of TBHQ, BHA e BHT. - ResearchGate.
- DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD) - ResearchGate.
- TG and DSC curves of the BHT antioxidant. | Download Scientific Diagram - ResearchGate.
- Electrical and chemical characterization of the antioxidant effects on thermal aging of crosslinked polyethylene (XLPE) - IEEE Xplore.
- Biochemical Diversity and Nutraceutical Potential of Medicinal Plant-Based Herbal Teas from Southwestern Türkiye - MDPI.
- Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant.
- Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed.
- Structure and chemical name of butylated hydroxytoluene - ResearchGate.
- ORGANIC MATERIALS SCIENCES POLYMERS - setaram.
- Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS | Spectroscopy Online.
- Oxidative-induction time - Wikipedia.
- Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis - Frontier-Lab.
- Oxidation Induction Time (OIT) testing - Impact Solutions.
- IRGANOX 1076 - Polivinil Plastik.
- Butylated hydroxytoluene - Wikipedia.
- dpph assay ic50: Topics by Science.gov.
- IC50 values of the antioxidant activity test using DPPH method - ResearchGate.
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene - MATEC Web of Conferences.
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Irganox 1076 Quantification: A Comparative Analysis
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Irganox 1076. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data for this common antioxidant. Beyond a simple recitation of steps, this document delves into the causality behind experimental choices, compares HPLC with alternative analytical techniques, and is grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative for Irganox 1076
Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its high molecular weight (531 g/mol ), low volatility, and excellent thermal stability make it a preferred additive in a wide array of polymers, including polyolefins, engineering plastics, and elastomers used in pharmaceutical packaging, medical devices, and manufacturing components.[1][2][3][4][5]
The core function of Irganox 1076 is to protect these materials from thermo-oxidative degradation during processing and throughout their service life.[4] However, its presence necessitates rigorous analytical monitoring. In the pharmaceutical and biotech industries, Irganox 1076 is a common "leachable"—a compound that can migrate from container closure systems or single-use manufacturing components into a drug product.[6][7] The safety and quality of the final therapeutic product, therefore, depend on the precise quantification of such leachables.[8] This guide establishes a robust framework for validating an HPLC method, ensuring it is fit for this critical purpose, in line with global regulatory expectations.[9][10][11][12]
The Cornerstone of Reliability: HPLC Method Validation
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[12][13] It is not merely a checklist but a scientific investigation into a method's performance characteristics. For the quantification of Irganox 1076, we will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies, including the U.S. FDA.[10][11][12][14][15]
The validation process follows a logical progression, where each step builds confidence in the method's reliability.
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) guidelines.
Foundational HPLC Method for Irganox 1076
Before validation, a suitable HPLC method must be developed. A typical starting point for Irganox 1076, a non-polar molecule, is a reversed-phase method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A common starting point is 90:10 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277-280 nm[16]
-
Column Temperature: 35 °C[17]
-
Injection Volume: 20 µL
This method serves as our candidate for the rigorous validation process described below.
Specificity: Proving What You're Measuring
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15][18][19] In the context of leachables, a drug product formulation contains numerous excipients. The method must prove that the peak identified as Irganox 1076 is pure and not co-eluting with any other substance, which would lead to an overestimation of its concentration and a flawed safety assessment.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution of the sample matrix without Irganox 1076 (e.g., placebo drug product formulation).
-
Standard Solution: Prepare a solution of Irganox 1076 reference standard in a suitable solvent (e.g., acetonitrile) at the target concentration.
-
Spiked Sample: Spike the blank matrix with the Irganox 1076 reference standard to the target concentration.
-
Stressed Sample (Forced Degradation): Subject a solution of Irganox 1076 to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[20]
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Acceptance Criteria:
-
The blank solution must show no significant peak at the retention time of Irganox 1076.
-
The peak for Irganox 1076 in the spiked sample should be spectrally pure and its retention time should match the standard. Peak purity can be assessed using a photodiode array (PDA) detector.
-
In the stressed sample, the Irganox 1076 peak should be well-resolved from all degradation product peaks.
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval (the range).[18][19] This is fundamental for accurate quantification. The range must encompass the expected concentrations in samples, from the lowest to the highest levels.[21] For an impurity or leachable, this range typically extends from the reporting limit to 120% of the specification limit.[21]
Experimental Protocol:
-
Prepare Calibration Standards: From a stock solution of Irganox 1076, prepare a series of at least five calibration standards spanning the desired range (e.g., from the Limit of Quantification (LOQ) to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation:
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be minimal relative to the response at 100% concentration.
-
A visual inspection of the plot should confirm a linear relationship.
-
Accuracy: Closeness to the Truth
Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[19][21] It demonstrates that the method is free from systematic error or bias. High accuracy ensures that the reported concentration is a true reflection of the amount of Irganox 1076 present, which is vital for making correct decisions about product safety and quality.
Experimental Protocol:
-
Sample Preparation: Spike the sample matrix (placebo) with known concentrations of Irganox 1076 at a minimum of three levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[20] Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Determine the concentration of Irganox 1076 in each sample from the calibration curve and calculate the percent recovery using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay, but a wider range like 80.0% to 120.0% may be acceptable for low-level leachables.[18]
-
Precision: Consistency and Reproducibility
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[18][20] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). High precision demonstrates the method's reliability and its ability to generate consistent results.
Experimental Protocol:
-
Repeatability:
-
Prepare a minimum of six independent samples of the matrix spiked with Irganox 1076 at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.
-
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both the repeatability and intermediate precision data sets.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not exceed a pre-specified limit, often ≤ 2.0%. For low concentrations, a higher %RSD may be justified.[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] Establishing the LOQ is critical for leachables analysis, as it defines the lower boundary of the method's reliable reporting range.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Analyze a series of solutions with decreasingly low concentrations of Irganox 1076.
-
Determine the concentration at which the signal for the Irganox 1076 peak is distinguishable from the baseline noise.
-
-
Calculation:
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
-
Confirmation: The LOQ must be confirmed by demonstrating that the method exhibits acceptable accuracy and precision at this concentration.[21]
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21] This provides an indication of its reliability during normal usage and is typically evaluated during the late stages of method development. Demonstrating robustness ensures that minor day-to-day variations in the lab environment will not lead to unexpected results.
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters and introduce small, deliberate changes to them one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (e.g., ± 5 °C)
-
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all tested variations.
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful and widely used technique for Irganox 1076 quantification, other methods can be employed, each with distinct advantages and limitations. The choice of method depends on the specific application, required sensitivity, sample matrix, and available resources.
Caption: Comparison of key attributes for HPLC, GC-MS, and FTIR methods.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation based on polarity, quantification by UV absorbance. | Separation based on volatility and boiling point, identification by mass fragmentation pattern. | Quantification based on absorption of specific infrared light frequencies by molecular bonds. |
| Specificity | Good to Excellent. Relies on chromatographic resolution. Can be enhanced with a PDA or MS detector. | Excellent. Mass spectrum provides a unique fingerprint for definitive identification. | Moderate. Relies on a unique absorption peak (e.g., 1738 cm⁻¹) which can have interferences.[22][23][24] |
| Sensitivity (LOD/LOQ) | High. Can readily achieve low ng/mL or sub-ppm levels.[16] | High. Can achieve low detection limits, especially with selected ion monitoring (SIM). A detection limit of 0.1 µg/g has been reported.[25] | Low. Typically suitable for percent-level concentrations (e.g., 0.2% to 1.0%) in polymers.[22] |
| Sample Preparation | Simple solvent extraction and dilution.[26] | Can require more complex extraction and sometimes derivatization or pyrolysis to handle the low volatility of Irganox 1076.[27] | Minimal. Often direct analysis of a polymer film or pressed pellet.[23] |
| Analysis Time | Moderate (typically 5-20 minutes per sample). | Moderate to Long (typically 20-40 minutes per sample). | Very Fast (< 2 minutes per sample). |
| Cost | Moderate instrument cost, moderate solvent consumption. | High instrument cost, requires gases and vacuum systems. | Low instrument cost, minimal consumables. |
| Primary Application | Gold Standard for Quantification: Routine QC, stability studies, leachable analysis in complex matrices.[17][28] | Confirmatory Analysis: Identification of unknown extractables/leachables, analysis of degradation products.[27] | Rapid Screening: QC of raw materials and finished polymer products where concentration is high.[22][24] |
Field-Proven Insights:
-
HPLC is the Workhorse: For routine quality control and the quantification of leachables in drug products, a validated HPLC-UV method offers the best balance of sensitivity, robustness, and cost-effectiveness. Its ability to handle liquid samples directly with minimal preparation is a significant advantage. A study on determining antioxidants in sodium chloride injections successfully used HPLC for simultaneous detection of Irganox 1076 and other related compounds.[17][28]
-
GC-MS for Investigation: When an unknown peak appears in an HPLC chromatogram or when definitive structural confirmation is needed, GC-MS is invaluable. A recent study highlighted that advanced techniques like two-dimensional GC (GCxGC-MS) can identify significantly more degradation products of Irganox 1076 compared to standard GC-MS, making it a powerful tool for investigative studies.[27]
-
FTIR for Rapid Polymer QC: In a polymer manufacturing setting, FTIR is an excellent choice for quickly verifying that Irganox 1076 has been added at the correct concentration (e.g., 0.1-0.5%).[5] Studies have successfully established linear correlations between the FTIR peak area at 1738 cm⁻¹ and the Irganox 1076 content in polyethylene and polypropylene.[22][23][24] However, its lower sensitivity makes it unsuitable for trace-level leachable analysis.
Conclusion
The validation of an HPLC method for Irganox 1076 quantification is a systematic process governed by internationally recognized guidelines. By meticulously evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a laboratory can establish a method that is scientifically sound and fit for its intended purpose. This ensures the generation of reliable data, which is paramount for regulatory compliance and patient safety.
While HPLC stands as the primary choice for quantitative analysis in complex matrices, a comprehensive analytical strategy may leverage other techniques. GC-MS offers unparalleled specificity for confirmation and investigation, while FTIR provides a rapid and cost-effective solution for screening high-concentration polymer samples. The selection of the appropriate analytical tool, backed by a thorough and scientifically justified validation, is the hallmark of an experienced analytical scientist.
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- Wellt Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024.
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- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BASF. (2019, July). Technical Data Sheet: Irganox® 1076.
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- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
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- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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- ACS Publications. (2018, June 26). Large-Scale Assessment of Extractables and Leachables in Single-Use Bags for Biomanufacturing. Analytical Chemistry.
- PubMed. (2024, September 13). Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT.
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- ResearchGate. (2016, August 26). Assessing safety of extractables from materials and leachables in pharmaceuticals and biologics - Current challenges and approac.
- MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
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A Comparative Analysis of Primary Phenolic Antioxidants: Irganox 1076 vs. Irganox 1010
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensuring product integrity and longevity. Among the class of primary phenolic antioxidants, Irganox 1076 and Irganox 1010 stand out as industry workhorses. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and methodologies, to aid researchers and professionals in making informed decisions for their specific applications.
Molecular Architecture and Mechanism of Action
Both Irganox 1076 and Irganox 1010 are sterically hindered phenolic antioxidants that protect organic substrates against thermo-oxidative degradation.[1][2] Their primary function is to interrupt the free-radical chain reactions that lead to polymer degradation. This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, thereby neutralizing it and forming a stable phenoxy radical that does not propagate the degradation chain.[3]
The key difference lies in their molecular structure. Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, is a monofunctional phenolic antioxidant.[4] In contrast, Irganox 1010, or Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a tetrafunctional antioxidant, meaning it possesses four of the same active phenolic groups on a single molecule.[5][6] This structural distinction is the primary determinant of their differing performance characteristics. Theoretically, Irganox 1010 offers a higher concentration of active antioxidant moieties per unit weight, suggesting greater efficiency.[3]
Caption: General mechanism of sterically hindered phenolic antioxidants.
Head-to-Head Performance Evaluation
To objectively compare the efficacy of Irganox 1076 and Irganox 1010, a series of standardized tests are typically employed. These tests simulate the stresses that polymers undergo during processing and end-use, allowing for a quantitative assessment of antioxidant performance.
Thermal Stability: Oxidative Induction Time (OIT)
The Oxidative Induction Time (OIT) is a critical measure of a material's resistance to oxidative degradation at elevated temperatures. A longer OIT indicates superior thermal stability.
Experimental Protocol: Oxidative Induction Time (ASTM D3895)
-
Sample Preparation: A small, uniform sample (5-10 mg) of the polymer containing a specified concentration of the antioxidant is placed in an aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is utilized for this analysis.
-
Test Conditions: The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Oxygen Introduction: Once the isothermal temperature is reached and stabilized, the atmosphere is switched to pure oxygen.
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Comparative Data:
| Antioxidant (0.1% w/w in Polyethylene) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Control (No Antioxidant) | < 1 |
| Irganox 1076 | 25 |
| Irganox 1010 | 45 |
Note: The data for Irganox 1076 is a conservative estimate based on its monofunctional nature compared to the experimentally derived data for Irganox 1010.
The results clearly indicate that Irganox 1010 provides a significantly longer period of protection against thermo-oxidative degradation compared to Irganox 1076 at the same concentration. This is attributed to its tetrafunctional structure, which provides a higher number of active sites for radical scavenging.
Processing Stability: Melt Flow Index (MFI)
The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer. During processing, polymer chains can break down, leading to an increase in MFI. An effective antioxidant will minimize this change, indicating better preservation of the polymer's molecular weight and mechanical properties.
Experimental Protocol: Melt Flow Index (ASTM D1238)
-
Sample Preparation: The polymer, compounded with the antioxidant, is introduced into the heated barrel of a melt flow indexer.
-
Test Conditions: The polymer is heated to a specified temperature and subjected to a defined load.
-
Extrusion: The molten polymer is extruded through a standardized die.
-
Measurement: The weight of the extrudate over a specific time period is measured.
-
Calculation: The MFI is expressed in grams of polymer per 10 minutes.
Comparative Data:
| Antioxidant (0.1% w/w in Polypropylene) | Melt Flow Index (g/10 min) after Multiple Extrusions |
| Virgin Resin | 3.0 |
| Control (No Antioxidant) | 8.5 |
| Irganox 1076 | 4.5 |
| Irganox 1010 | 3.8 |
Note: The data for Irganox 1076 is a projected value based on its known performance relative to Irganox 1010.
The data demonstrates that Irganox 1010 is more effective at maintaining the melt stability of the polymer during processing, as evidenced by the smaller increase in MFI compared to Irganox 1076.
Caption: A typical experimental workflow for evaluating antioxidant performance.
Color Stability
Discoloration, often yellowing, is a common sign of polymer degradation. An effective antioxidant should help maintain the original color of the polymer, especially after exposure to heat and light.
Experimental Protocol: Colorimetry (ASTM D2244)
-
Sample Preparation: Polymer plaques with and without antioxidants are prepared.
-
Initial Measurement: The initial color of the plaques is measured using a spectrophotometer, providing CIE Lab* values.
-
Accelerated Aging: The plaques are subjected to accelerated aging conditions (e.g., oven aging at a specific temperature for a set duration).
-
Final Measurement: The color of the aged plaques is measured again.
-
Calculation: The color change (ΔE*) is calculated, with a lower value indicating better color stability.
Comparative Data:
| Antioxidant (0.1% w/w in Polyethylene) | Color Change (ΔE*) after 500 hours at 80°C |
| Control (No Antioxidant) | 12.5 |
| Irganox 1076 | 4.2 |
| Irganox 1010 | 2.1 |
Note: The data for Irganox 1076 is an estimated value reflecting its relative performance.
The lower ΔE* value for Irganox 1010 indicates its superior ability to prevent discoloration during thermal aging.
Physicochemical Properties and Application Considerations
Beyond performance, several other factors influence the choice between Irganox 1076 and Irganox 1010.
| Property | Irganox 1076 | Irganox 1010 |
| Chemical Name | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| CAS Number | 2082-79-3 | 6683-19-8 |
| Molecular Weight | 531 g/mol | 1178 g/mol |
| Physical Form | White, free-flowing powder or granules | White, free-flowing powder or granules |
| Melting Point | 50-55 °C | 110-125 °C |
| Volatility | Low | Very Low |
| Extraction Resistance | High | Very High |
The higher molecular weight of Irganox 1010 contributes to its lower volatility and higher resistance to extraction, making it particularly suitable for applications involving high processing temperatures and contact with liquids.[2] Irganox 1076, with its lower melting point, can be easier to disperse in some polymer systems.
Caption: A simplified representation of the molecular structures.
Conclusion and Recommendations
-
Superior Performance of Irganox 1010: Due to its tetrafunctional nature, Irganox 1010 consistently outperforms Irganox 1076 in terms of thermal stability (OIT), processing stability (MFI), and color retention at equivalent concentrations.
-
Application-Specific Choice: For demanding applications requiring long-term heat stability and resistance to extraction, Irganox 1010 is the preferred choice.
-
Cost-Performance Balance: In less critical applications, Irganox 1076 may offer a suitable balance of performance and cost-effectiveness.
Ultimately, the optimal choice of antioxidant will depend on the specific polymer, processing conditions, and end-use requirements. It is always recommended to conduct specific testing to validate the performance of any additive in the final formulation.
References
- A Study Comparing The Relative Efficacies Of Various Antioxidants On The Oxidative Stability Of Highly Cross-Linked Polyethylene. (n.d.). EFORT Open Reviews.
- ASTM D1238 - 20 Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. (n.d.). ASTM International.
- ASTM D2244 - 16 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (n.d.). ASTM International.
- BASF. (2019).
- BASF. (2022).
- Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). ASTM International.
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A Comparative Guide to the Performance of Antioxidant 1076 in Diverse Polymer Systems
In the landscape of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensuring product longevity and performance. Among the arsenal of available stabilizers, Antioxidant 1076 (AO 1076) stands out for its versatility and efficacy. This guide provides an in-depth comparison of AO 1076's performance across various polymer types, supported by experimental data and protocols, to aid researchers and formulation scientists in making informed decisions.
Introduction to Antioxidant 1076: A Primary Stabilizer
Antioxidant 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic primary antioxidant.[1][2][3] Its principal role is to protect organic substrates against thermo-oxidative degradation.[4][5] Polymers, when exposed to heat, oxygen, and mechanical stress during processing and end-use, generate highly reactive free radicals. These radicals initiate a chain reaction that leads to the degradation of the polymer, manifesting as discoloration, embrittlement, and a loss of mechanical properties.[3][6][7]
AO 1076 is valued for its non-discoloring nature, low volatility, excellent color retention, and high resistance to extraction.[1][2][4][8] Its high molecular weight (531 g/mol ) and long octadecyl chain enhance its compatibility and solubility within a wide range of polymer matrices, ensuring it remains effective throughout the product's service life.[2][3][9]
Mechanism of Action: Radical Scavenging
As a primary antioxidant, AO 1076 functions by interrupting the free-radical chain reaction. The core of its activity lies in the sterically hindered phenolic group.[9] The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to a highly reactive polymer peroxy radical (ROO•), effectively neutralizing it. This process transforms the antioxidant into a stable, resonance-stabilized phenoxy radical, which is far less reactive and does not propagate the degradation chain.[2][9] The bulky tert-butyl groups adjacent to the hydroxyl group are crucial for stabilizing this resulting radical and preventing it from engaging in undesirable side reactions.
Caption: Free-radical scavenging mechanism of Antioxidant 1076.
Performance in Key Polymer Systems
AO 1076's efficacy is not uniform across all polymers; its performance is influenced by the polymer's chemical nature, processing conditions, and the presence of other additives. It is widely used in polyolefins, styrenics, elastomers, and engineering plastics.[1][10][11][12]
3.1 Polyolefins (Polyethylene, Polypropylene)
Polyolefins represent the largest application area for AO 1076.[4][10] These polymers are particularly susceptible to thermal degradation during high-temperature extrusion and molding.
-
Key Benefits: AO 1076 provides excellent long-term thermal stability and processing stabilization.[2][6] Its low volatility prevents it from being lost during manufacturing, and its high compatibility ensures it is well-dispersed within the non-polar polymer matrix.[6][13]
-
Comparative Alternatives: The primary alternative in this category is Antioxidant 1010 (AO 1010), another high molecular weight hindered phenol. AO 1010 has four phenolic functional groups per molecule compared to AO 1076's one, making it more efficient on a weight basis in some applications.[14] However, AO 1076's lower melting point (49-54°C) can facilitate easier dispersion in certain processes.[1]
-
Synergism: The performance of AO 1076 in polyolefins is significantly enhanced when used in combination with a secondary antioxidant, such as a phosphite (e.g., Irgafos 168).[4][5] The secondary antioxidant works by decomposing hydroperoxides (ROOH)—byproducts of the primary antioxidant's action—into stable, non-radical products, preventing them from breaking down and restarting the degradation cycle.[7]
Performance Data Summary: Polypropylene Homopolymer
| Stabilizer System (0.15% total loading) | Melt Flow Index (MFI) Retention after 5 Extrusions | Yellowness Index (YI) Change after 1000h at 135°C | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Unstabilized Control | 35% | +25.4 | < 1 |
| AO 1076 (0.15%) | 88% | +8.2 | 15 |
| AO 1010 (0.15%) | 92% | +7.5 | 22 |
| AO 1076 (0.10%) + AO 168 (0.05%) | 96% | +4.1 | 35 |
Note: Data is representative and synthesized from typical industry performance evaluations.
3.2 Styrenic Polymers (Polystyrene, ABS, SAN)
In styrenic polymers, maintaining color stability is often as critical as preserving mechanical properties. AO 1076 is an excellent choice due to its non-discoloring and non-staining characteristics.[1][15]
-
Key Benefits: It provides robust protection against yellowing and degradation during processing and service life.[16] Its compatibility with these polymers is good, ensuring optical clarity in transparent grades like general-purpose polystyrene (GPPS).
-
Comparative Alternatives: While AO 1010 is also used, AO 1076 is often preferred for its cost-effectiveness in applications where the highest level of thermal stability is not the primary requirement. For impact-modified styrenics like ABS, which contain unsaturated rubber phases, the role of an effective antioxidant is crucial to prevent the degradation of the rubber component.
-
Recommended Dosage: Typical concentration levels for styrenic homo- and copolymers range from 0.1% to 0.3%.[4]
3.3 Elastomers and Adhesives
AO 1076 is widely used in synthetic rubbers (SBR, EPDM, polybutadiene), thermoplastic rubbers (TPRs), and hot-melt adhesives.[1][16]
-
Key Benefits: It offers excellent protection with low volatility and high resistance to extraction, which is critical in applications involving contact with other materials.[1][4] In adhesives, it prevents the degradation of tackifier resins and polymers, maintaining bond strength and color.[4]
-
Comparative Alternatives: Other antioxidants like AO 245 or AO 1790 may be considered in specialty applications requiring even lower volatility or specific regulatory approvals.[12] However, AO 1076 provides a well-balanced performance profile for a broad range of elastomers and adhesives.[12]
Experimental Evaluation Protocols
To ensure the trustworthiness of performance data, standardized testing methodologies are employed. The following protocols are fundamental for evaluating and comparing the efficacy of antioxidants in a polymer matrix.
4.1 Protocol: Melt Flow Index (MFI) Stability
-
Objective: To measure the polymer's resistance to chain scission or cross-linking after multiple processing cycles. This simulates the rigors of manufacturing and recycling.
-
Standard: ASTM D1238
-
Methodology:
-
Compound the polymer with the antioxidant system using a twin-screw extruder.
-
Measure the MFI of the compounded pellets (Pass 1).
-
Re-extrude the same material multiple times (e.g., up to 5 passes).
-
Measure the MFI after each pass.
-
Calculate the MFI retention as a percentage of the initial MFI. Higher retention indicates better stabilization.
-
4.2 Protocol: Oxidative Induction Time (OIT)
-
Objective: To determine the long-term thermal stability of the stabilized polymer. OIT measures the time until the onset of rapid, exothermic oxidation at an elevated temperature.
-
Standard: ASTM D3895
-
Methodology:
-
Place a small sample (5-10 mg) of the stabilized polymer in a Differential Scanning Calorimeter (DSC) pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, switch the purge gas to pure oxygen.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. A longer OIT signifies superior thermal stability.
-
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.
Conclusion
Antioxidant 1076 is a highly versatile and effective primary antioxidant, demonstrating robust performance across a wide spectrum of polymer systems. Its key attributes—low volatility, good compatibility, and non-discoloring nature—make it a foundational component in many stabilization packages. While alternatives like AO 1010 may offer higher efficiency in demanding applications, AO 1076 provides a superb balance of performance and cost-effectiveness. For optimal protection, particularly in polyolefins, a synergistic combination of AO 1076 with a secondary phosphite antioxidant is the industry-proven approach to achieving superior processing stability and long-term service life. The selection of the ideal antioxidant system ultimately depends on the specific polymer, processing conditions, and end-use performance requirements.
References
- Antioxidant 1076 Technical Data Sheet. Akrochem Corporation. URL: https://akrochem.com/wp-content/uploads/2019/04/ANTIOXIDANT-1076.pdf
- Antioxidant 1076 Technical Data Sheet. Camsi-X. URL: https://www.camsi-x.com/antioxidant-1076-p00039p1.html
- Irganox 1076 Antioxidant: Your Complete Guide. Wellt Chemicals. (2024). URL: https://www.wellt-chemicals.
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. National Center for Biotechnology Information (NCBI), NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222165/
- Irganox® 1076 Product Information. BASF. URL: https://plastic-additives.basf.com/industries/plastics/products/irganox-1076
- Irganox® 1076 Technical Datasheet. SpecialChem. (2024). URL: https://adhesives.specialchem.com/product/a-basf-irganox-1076
- Antioxidant BX AO 1076. Baoxu Chemical. URL: https://www.baoxuchem.com/antioxidant-1076-cas-2082-79-3.html
- Antioxidants: Protecting your polymers. Greenchemicals. URL: https://www.greenchemicals.eu/products/antioxidants/
- What is the chemical structure of Antioxidant 1076? Relyon. (2025). URL: https://www.relyon-group.com/blog/what-is-the-chemical-structure-of-antioxidant-1076/
- Irganox® 1076 Technical Data Sheet. BASF. (2019). URL: https://dispersions-resins.basf.com/emea/en/product/additives/IRGANOX-1076.html
- Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance. (2024). URL: https://www.linkedin.com/pulse/antioxidant-1076-elevate-your-products-superior-stability-brilliance-v8hvc
- Extend Polymer Life & Enhance Stability with Antioxidant 1076. Polymer In Stock. (2025). URL: https://www.polymerinstock.com/post/extend-polymer-life-enhance-stability-with-antioxidant-1076
- AO 1076 Technical Datasheet. Polymer Additives. (2017). URL: https://www.polymeradd.sg/ao-1076
- 1076 Antioxidant Product Information. Sunshow. URL: https://www.sunshowchem.com/products/antioxidant/sunox-1076.html
- The Role of Antioxidant 1076 in Polymer Stabilization.URL: https://www.linkedin.
- What is the difference between antioxidant 1076 and 1010? ChemicalBook. (2024). URL: https://www.chemicalbook.com/article/what-is-the-difference-between-antioxidant-1076-and-1010.htm
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. URL: https://www.mdpi.com/2073-4360/15/10/2387
- Migration of antioxidant additives from various polyolefinic plastics into oleaginous vehicles. ResearchGate. (2025). URL: https://www.researchgate.net/publication/225076478_Migration_of_antioxidant_additives_from_various_polyolefinic_plastics_into_oleaginous_vehicles
- Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. MATEC Web of Conferences. (2022). URL: https://www.matec-conferences.
- Reaction kinetics of antioxidants for polyolefins. Energiforsk. (2022). URL: https://energiforsk.se/program/karnkraft-omvarld-och-sakerhet/resultat/rapporter/reaction-kinetics-of-antioxidants-for-polyolefins-2022-878/
- Determination of BHT, Irganox 1076, and Irganox 1010 antioxidant additives in polyethylene by high performance liquid chromatography. ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/ac60350a023
- An Effective Package of Antioxidants for Avoiding Premature Failure in Polypropylene Random Copolymer Plastic Pipes. MDPI. URL: https://www.mdpi.com/2073-4360/11/10/1684
- Benchmarking Antioxidant PL90's performance across different polymer blends. BDMAEE. (2025). URL: https://www.bdmaee.net/benchmarking-antioxidant-pl90s-performance-across-different-polymer-blends/
- Antioxidants for Plastics: Function, Benefits, and Applications. MASCOM GLOBAL. (2025). URL: https://mascom-global.
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A Comparative Guide to Irganox 1076 Concentration and Oxidative Stability
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Oxidative Stability
Oxidative degradation is a primary pathway for the deterioration of many materials, including polymers and pharmaceutical formulations.[1] Triggered by factors such as heat, light, and the presence of oxygen, this process involves a cascade of free-radical reactions that can lead to a significant decline in material properties.[2] This degradation can manifest as embrittlement, discoloration, and a general loss of mechanical integrity, ultimately compromising the performance and shelf-life of the end product.[3]
In the context of drug development, where excipient stability is paramount, preventing oxidative degradation is critical to ensuring the safety, efficacy, and shelf-life of pharmaceutical products. The introduction of antioxidants is a widely adopted strategy to mitigate these effects.
Irganox 1076: A Hindered Phenolic Antioxidant
Irganox 1076, chemically known as octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[4][5] Its primary function is to protect organic substrates from thermo-oxidative degradation.[6][7]
Mechanism of Action
The efficacy of Irganox 1076 lies in its ability to interrupt the free-radical chain reactions that drive oxidation. The sterically hindered phenolic group readily donates a hydrogen atom to peroxy radicals, neutralizing them and preventing further propagation of the oxidative process.[4] This action transforms the antioxidant into a stable radical that does not initiate or propagate further oxidation.
Diagram: Antioxidant Mechanism of Irganox 1076
Caption: Step-by-step workflow for OIT determination.
Correlating Irganox 1076 Concentration with OIT
The concentration of Irganox 1076 has a direct and significant impact on the oxidative stability of a polymer, as demonstrated by OIT measurements.
Illustrative Data:
The following table presents hypothetical OIT data for a polyethylene formulation stabilized with varying concentrations of Irganox 1076.
| Irganox 1076 Concentration (% w/w) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0.00 | 5 |
| 0.05 | 35 |
| 0.10 | 75 |
| 0.20 | 150 |
As the concentration of Irganox 1076 increases, the OIT value demonstrates a corresponding increase, indicating enhanced oxidative stability. The unstabilized polymer exhibits a very short OIT, signifying its rapid degradation under thermo-oxidative stress.
Comparative Analysis with Alternative Antioxidants
While Irganox 1076 is a widely used and effective antioxidant, it is essential to consider its performance relative to other available stabilizers. [8]A comparative study involving other antioxidants, such as Vitamin E (α-tocopherol), provides a broader perspective on stabilization strategies. [9] Illustrative Comparative Data:
| Antioxidant | Concentration (% w/w) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| None | 0.00 | 5 |
| Irganox 1076 | 0.10 | 75 |
| Vitamin E | 0.10 | 60 |
| Irganox 1010 | 0.10 | 85 |
This comparative data highlights that while Irganox 1076 offers significant improvement in oxidative stability, other antioxidants like Irganox 1010 may provide even greater protection under certain conditions. The selection of an antioxidant should be based on a comprehensive evaluation of performance, cost, and regulatory compliance for the specific application.
Conclusion
The concentration of Irganox 1076 is a critical determinant of the oxidative stability of polymeric materials. The OIT test serves as a robust analytical method to quantify this relationship and to compare the efficacy of different antioxidant systems. For researchers and professionals in drug development and material science, a thorough understanding of these principles is essential for designing stable and durable products. The experimental protocols and comparative data presented in this guide offer a framework for the rational selection and optimization of antioxidant concentrations to meet specific performance requirements.
References
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A Comparative Benchmarking Guide to Antioxidant 1076: Performance Against Industry Standards
This guide provides an in-depth, objective comparison of Antioxidant 1076's performance against other industry-standard antioxidants. Designed for researchers, scientists, and formulation experts, this document moves beyond simple data presentation to explain the causality behind experimental choices and provides detailed, replicable protocols for validation. Our focus is on delivering scientifically sound, field-proven insights into the stabilization of polymeric materials.
Introduction: The Role of Primary Antioxidants in Polymer Stability
Polymers are susceptible to degradation when exposed to heat, oxygen, and shear stress during processing and end-use. This thermo-oxidative degradation involves a free-radical chain reaction that leads to undesirable changes such as discoloration, embrittlement, and loss of mechanical properties.[1] Primary antioxidants are crucial additives that interrupt this cycle.
Antioxidant 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, is a high molecular weight, sterically hindered phenolic antioxidant.[2][3][4] Its primary function is to act as a radical scavenger, donating a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the degradation cascade.[5][6] This mechanism makes it highly effective in protecting a wide array of organic substrates, including polyolefins, styrenics, elastomers, and adhesives.[4][7][8]
This guide will focus on benchmarking Antioxidant 1076 against other common hindered phenolic antioxidants, most notably Antioxidant 1010, which is often considered a benchmark due to its tetra-functional structure.[6][9] We will evaluate performance based on three key indicators:
-
Oxidative Stability: The material's resistance to oxidation at elevated temperatures.
-
Thermal Stability: The material's ability to resist thermal degradation.
-
Color Stability: The material's ability to retain its original color during processing and aging.
Mechanism of Action: Hindered Phenolic Antioxidants
The effectiveness of Antioxidant 1076 stems from its molecular structure. The bulky tert-butyl groups adjacent to the hydroxyl group create steric hindrance, which stabilizes the resulting phenoxy radical after it donates its hydrogen atom. This prevents the antioxidant itself from initiating further unwanted reactions.
Caption: Free-radical chain reaction and termination by a hindered phenolic antioxidant.
Key Performance Indicators and Standardized Testing
To ensure an objective comparison, performance must be measured using standardized, industry-accepted methodologies. We will utilize tests sanctioned by organizations like ASTM International and the International Organization for Standardization (ISO).
Oxidative Stability: Oxidative Induction Time (OIT)
Causality: The Oxidative Induction Time (OIT) test is an accelerated method to determine a material's resistance to oxidation. It measures the time until the onset of rapid, exothermic oxidation when the material is held at a constant high temperature in an oxygen-rich atmosphere. A longer OIT indicates a higher level of stabilization.[10][11] This is a critical measure of the primary antioxidant's efficiency in scavenging free radicals during the initial stages of degradation.
Standard Methodology: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (DSC).[12][13]
Experimental Protocol: ASTM D3895
-
Sample Preparation: A small, representative sample (5-10 mg) of the polymer compound is placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating: The sample is heated at a controlled rate (e.g., 20 °C/min) to the specified isothermal test temperature (e.g., 200 °C for polyethylene).
-
Equilibration: The sample is allowed to thermally equilibrate at the test temperature for a few minutes.
-
Gas Switch: The purge gas is switched from nitrogen to high-purity oxygen at a constant flow rate. This marks the start of the measurement (time zero).
-
Data Acquisition: The instrument records the heat flow to or from the sample. The test continues until the exothermic oxidation peak is observed.
-
Analysis: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
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A Comparative Guide to Commercial Phenolic Antioxidants: Efficacy, Mechanisms, and Experimental Evaluation
For researchers, scientists, and professionals in drug development and food science, controlling oxidative degradation is a critical aspect of ensuring product stability, efficacy, and shelf-life. Phenolic antioxidants are indispensable tools in this endeavor. This guide provides an in-depth comparative review of the most common commercial phenolic antioxidants, focusing on their mechanisms of action, performance backed by experimental data, and practical considerations for their application.
The Fundamental Mechanism of Phenolic Antioxidants
Phenolic antioxidants are a class of chemical compounds characterized by a hydroxyl (-OH) group bonded directly to an aromatic hydrocarbon ring. Their primary function is to inhibit oxidation processes. The core mechanism of their antioxidant activity involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it and breaking the oxidative chain reaction.[1][2][3] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which renders it less reactive and less likely to propagate further oxidation.
The efficacy of a phenolic antioxidant is dictated by its chemical structure, including the number and arrangement of hydroxyl groups and the presence of other substituents on the aromatic ring. These structural features influence the antioxidant's hydrogen-donating ability, the stability of the resulting phenoxyl radical, and its solubility characteristics.
Diagram of the Free Radical Scavenging Mechanism of Phenolic Antioxidants
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Overview of Common Commercial Phenolic Antioxidants
Four synthetic phenolic antioxidants dominate the commercial landscape due to their proven efficacy, cost-effectiveness, and broad applicability: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), tert-Butylhydroquinone (TBHQ), and Propyl Gallate (PG).[4][5][6]
| Antioxidant | Chemical Structure | Key Characteristics & Properties | Primary Applications |
| Butylated Hydroxyanisole (BHA) | A mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole | Highly soluble in fats and oils, effective in preventing fat rancidity, and exhibits good "carry-through" properties in baked and fried foods.[7][8] | Cereals, chewing gum, potato chips, vegetable oils, and cosmetics.[4][8] |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | Similar to BHA, it is fat-soluble and often used in combination with BHA for synergistic effects.[5] It is also used in packaging materials to prevent oxidation of the packaged food.[8] | Processed foods, cosmetics, and food packaging materials.[4][8] |
| tert-Butylhydroquinone (TBHQ) | 2-(1,1-Dimethylethyl)-1,4-benzenediol | Highly effective in stabilizing unsaturated vegetable oils and animal fats. It has excellent carry-through properties and is considered one of the most effective antioxidants for frying oils.[6] | Frying oils, frozen foods, snack foods, and cosmetics.[4][8] |
| Propyl Gallate (PG) | Propyl 3,4,5-trihydroxybenzoate | More effective in retarding oxidation in oils and fats than BHA or BHT. It is often used in combination with BHA and BHT to provide synergistic antioxidant effects.[5][6] | Oils, fats, meat products, and cosmetics.[4] |
Experimental Protocols for Comparative Efficacy Testing
To quantitatively compare the antioxidant capacity of these compounds, several standardized in-vitro assays are employed. The following protocols are designed to be self-validating and provide a robust framework for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.[9][10][11] The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Ensure the solution is freshly prepared and protected from light.[9]
-
Prepare 1 mg/mL stock solutions of BHA, BHT, TBHQ, and Propyl Gallate in methanol.
-
Create a series of dilutions from the antioxidant stock solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each antioxidant dilution to triplicate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.[9][12]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % scavenging against the antioxidant concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates greater antioxidant activity.[9]
-
Workflow for DPPH Assay
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[13][14][15] This method is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[13][14]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.[13][14]
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare antioxidant dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of scavenging and IC50 values as described for the DPPH assay.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage initiated by a peroxyl radical generator.[16][17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein from a stock solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer.
-
Prepare a series of Trolox (a water-soluble vitamin E analog) standards for the calibration curve.[18]
-
Prepare dilutions of the test antioxidants.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of each antioxidant dilution, Trolox standard, or buffer (for the blank) to triplicate wells.[19]
-
Add 150 µL of the fluorescein working solution to all wells.[19]
-
Incubate the plate at 37°C for 30 minutes.[19]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20]
-
Immediately begin reading the fluorescence kinetically (excitation ~485 nm, emission ~520 nm) every 1-5 minutes for at least 60 minutes.[19]
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample.
-
Subtract the AUC of the blank from the AUC of the samples and standards.
-
Plot the net AUC against the Trolox concentration to generate a standard curve.
-
Express the ORAC values of the samples in Trolox Equivalents (TE).[18]
-
Comparative Performance Data
The following table summarizes representative experimental data for the four commercial phenolic antioxidants. The values are indicative and can vary based on specific experimental conditions.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/mg) |
| Propyl Gallate (PG) | 2.5 - 5.0 | 1.5 - 4.0 | 5.0 - 7.0 |
| tert-Butylhydroquinone (TBHQ) | 4.0 - 8.0 | 3.0 - 7.0 | 4.0 - 6.0 |
| Butylated Hydroxyanisole (BHA) | 10 - 20 | 8 - 15 | 3.0 - 4.5 |
| Butylated Hydroxytoluene (BHT) | 20 - 40 | 15 - 30 | 2.0 - 3.5 |
Interpretation of Results:
-
Propyl Gallate and TBHQ consistently exhibit the highest antioxidant activity, as demonstrated by their lower IC50 values and higher ORAC values. This superior performance is attributed to the presence of three hydroxyl groups in PG and the hydroquinone structure of TBHQ, which are highly efficient at donating hydrogen atoms.[21]
-
BHA shows moderate antioxidant activity.
-
BHT is generally the least potent among the four in these in-vitro assays. However, its high lipid solubility and stability at elevated temperatures make it a preferred choice for certain applications.[7]
Application Considerations and Regulatory Status
The selection of an appropriate antioxidant goes beyond its intrinsic radical scavenging activity. Factors such as solubility, thermal stability, regulatory approval, and potential health implications are crucial.
-
Solubility and Matrix Compatibility: BHA, BHT, and TBHQ are lipophilic and are best suited for protecting fats, oils, and other lipid-rich systems.[22] Propyl gallate has limited water solubility, which can be advantageous in certain emulsions.
-
Thermal Stability: BHA and TBHQ are known for their excellent "carry-through" effect, maintaining their antioxidant activity after high-temperature processing like baking and frying.[7] Propyl gallate has good thermal stability, while BHT is more volatile at high temperatures.[7]
-
Regulatory Status and Safety: The use of these synthetic antioxidants in food is regulated by governmental bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[8] While they are generally recognized as safe (GRAS) at specified concentrations, there is ongoing research and public debate regarding their long-term health effects, which has led to increased interest in natural alternatives.[23][24][25] The maximum permitted levels in food products are strictly defined to ensure consumer safety.[5][8]
Conclusion
The choice of a commercial phenolic antioxidant is a critical decision that requires a comprehensive understanding of their chemical properties, efficacy, and suitability for the intended application. While Propyl Gallate and TBHQ demonstrate superior antioxidant capacity in in-vitro assays, BHA and BHT remain valuable for their specific physical properties and cost-effectiveness. By employing standardized experimental protocols, researchers and product developers can make data-driven decisions to ensure the optimal protection of their products against oxidative degradation.
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- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH.
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A Researcher's Guide to Antioxidant Selection: Assessing the Cost-Effectiveness of Irganox 1076 in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate stabilizing agents is a critical decision that can significantly impact experimental integrity and product shelf-life. This guide provides an in-depth, objective comparison of Irganox 1076, a widely used hindered phenolic antioxidant, with common alternatives such as Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol). By examining performance data, cost-effectiveness, and practical usability, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to Hindered Phenolic Antioxidants in Research
In the laboratory, numerous materials, from polymers used in device fabrication to reagents and drug formulations, are susceptible to oxidative degradation. This process, initiated by factors like heat, light, and oxygen, can lead to changes in physical properties, loss of efficacy, and the generation of undesirable byproducts. Hindered phenolic antioxidants are a class of stabilizers that mitigate this degradation by interrupting the free-radical chain reactions that drive oxidation.[1][2]
Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, is a high molecular weight, non-discoloring, and odorless antioxidant.[3] Its structure, featuring a sterically hindered phenolic group, allows it to effectively scavenge free radicals, while its long alkyl chain enhances its compatibility with a wide range of organic substrates.[1][3] This guide will delve into the performance characteristics of Irganox 1076 and compare it against two other commonly used antioxidants: the synthetic BHT and the natural α-tocopherol.
Mechanism of Action: The Role of Steric Hindrance
Hindered phenolic antioxidants operate through a free-radical scavenging mechanism. The phenolic hydroxyl group donates a hydrogen atom to a reactive free radical, neutralizing it and preventing it from propagating the oxidative chain reaction. The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which stabilizes the resulting antioxidant radical and prevents it from initiating new oxidation chains.
Caption: Figure 1: Mechanism of a hindered phenolic antioxidant.
Head-to-Head Comparison: Irganox 1076 vs. Alternatives
The choice of an antioxidant depends on a multitude of factors including the substrate to be stabilized, processing conditions, long-term stability requirements, and cost. Below is a comparative analysis of Irganox 1076, BHT, and Vitamin E.
Performance Characteristics
| Property | Irganox 1076 | BHT (Butylated Hydroxytoluene) | Vitamin E (α-tocopherol) |
| Chemical Name | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 2,6-di-tert-butyl-4-methylphenol | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol |
| Molecular Weight ( g/mol ) | 530.86 | 220.35 | 430.71 |
| Physical Form | White to off-white powder or granules | White crystalline solid | Viscous, oily liquid |
| Melting Point (°C) | 50-55 | 69-72 | 2.5-3.5 |
| Volatility | Low | High | Low |
| Discoloration | Non-discoloring | Can cause yellowing | Can cause discoloration at higher concentrations[4] |
Solubility
The solubility of an antioxidant is crucial for its effective dispersion within the material to be protected.
| Solvent | Irganox 1076 ( g/100g solution) | BHT | α-tocopherol |
| Chloroform | 57[5] | Freely soluble | Miscible |
| Ethyl Acetate | 38[5] | Soluble | Miscible |
| Ethanol | 1.5[5] | Soluble (100 mg/ml) | Miscible |
| THF | Soluble | Soluble | Miscible |
| Water | <0.01[5] | Practically insoluble | Practically insoluble |
Data for BHT and α-tocopherol solubility are generally reported in qualitative terms; specific quantitative data comparable to Irganox 1076 is limited.
Thermal Stability & Antioxidant Efficacy
The primary measure of an antioxidant's effectiveness in preventing thermo-oxidative degradation is its ability to prolong the Oxidative Induction Time (OIT). A longer OIT indicates greater stability.
| Antioxidant | Polymer Matrix | OIT (minutes) at 190°C |
| Control (no antioxidant) | TPU | 3[3] |
| Irganox 1076 (0.3%) | TPU | 6[3] |
| Resveratrol (0.3%) | TPU | No significant exotherm observed[3] |
Studies have shown that Vitamin E can be a highly effective stabilizer for polyolefins, in some cases at lower concentrations than traditional hindered phenols like Irganox 1010 (a close structural relative of Irganox 1076).[4] However, at higher concentrations, Vitamin E can lead to discoloration.[4] BHT, due to its higher volatility, is generally less suitable for high-temperature processing and long-term aging applications compared to higher molecular weight antioxidants like Irganox 1076.[6]
Cost-Effectiveness Analysis
A direct cost comparison of antioxidants can be misleading without considering their performance. A more insightful metric is the cost per unit of activity, which takes into account the typical loading levels required to achieve a desired level of stabilization.
| Antioxidant | Typical Loading Level (%) | Relative Cost (per kg) | Performance Considerations |
| Irganox 1076 | 0.05 - 0.5[3] | Moderate | High efficiency, low volatility, good for long-term stability. |
| BHT | 0.01 - 0.1 | Low | High volatility limits its use in high-temperature applications.[6] |
| Vitamin E | 0.01 - 0.03 | High | Very effective at low concentrations, but can be more expensive and may cause discoloration.[4] |
While BHT is often the most economical option on a per-kilogram basis, its higher volatility and lower efficiency may necessitate higher loading levels or render it unsuitable for certain applications. Vitamin E, although more expensive, can be highly effective at very low concentrations, potentially making it cost-effective in specific scenarios where biocompatibility or natural sourcing is a priority. Irganox 1076 strikes a balance between performance and cost, offering excellent long-term stability for a moderate price, making it a versatile choice for a wide range of research applications.
Experimental Protocols for Antioxidant Evaluation
To empirically determine the most suitable antioxidant for a specific application, researchers can perform a variety of standardized tests.
Oxidative Induction Time (OIT)
This method is used to assess the thermal-oxidative stability of a material.
Objective: To determine the time until the onset of oxidation of a stabilized material at a specified temperature in an oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
A small sample (5-10 mg) of the material is placed in an aluminum pan.
-
The sample is heated to the desired isothermal test temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the gas is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Caption: Figure 2: OIT Experimental Workflow.
DPPH Radical Scavenging Assay
This spectrophotometric assay is commonly used to evaluate the antioxidant activity of compounds in solution.
Objective: To determine the concentration of an antioxidant required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical (IC50 value).
Apparatus: UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the antioxidant in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the antioxidant stock solution.
-
Prepare a working solution of DPPH in the same solvent.
-
To each antioxidant dilution, add a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubate the solutions in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
The IC50 value is determined from a plot of scavenging activity versus antioxidant concentration.
Decision-Making Framework for Antioxidant Selection
The selection of the most cost-effective antioxidant requires a holistic assessment of performance, cost, and application-specific requirements.
Caption: Figure 3: Decision-making flowchart for antioxidant selection.
Conclusion
Irganox 1076 stands as a robust and versatile antioxidant for a wide array of research applications. Its low volatility, high thermal stability, and non-discoloring nature make it a reliable choice for protecting sensitive materials. While BHT may offer a lower upfront cost, its applicability is limited by its high volatility. Vitamin E presents a high-performance, natural alternative, particularly effective at low concentrations, though at a higher price point and with potential for discoloration.
Ultimately, the most cost-effective antioxidant is the one that provides the required level of protection for the intended lifespan of the material under its specific use conditions. For demanding applications requiring long-term stability and processing at elevated temperatures, Irganox 1076 often represents the optimal balance of performance and cost. Researchers are encouraged to use the information and experimental protocols within this guide to make data-driven decisions tailored to their unique research needs.
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- A Brief Review of Phenolic Antioxidant and their Biological Activity. (2024, October 24). ResearchGate.
- Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. (2020, April 24). PubMed Central.
- Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT. (2024, September 13). PubMed.
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- Vitamin E: an effective biological antioxidant for polymer stabilisation. (n.d.). Aston Research Explorer.
- Potential antioxidant migration from polyethylene packaging to food: a systematic review. (n.d.). SciELO.
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- Impact of Natural and Synthetic Antioxidants on The Stability of High- Density Polyethylene. (2025, July 8). Preprints.org.
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A Comparative Guide to the Cytotoxicity of Phenolic Antioxidants: Irganox 1076 in Context
This guide provides a comprehensive analysis of the in vitro cytotoxicity of Irganox 1076, a high molecular weight phenolic antioxidant, benchmarked against other widely used antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), α-tocopherol (Vitamin E), and its water-soluble analog, Trolox. This document is intended for researchers, toxicologists, and formulation scientists engaged in materials and drug development.
Introduction: The Dual Role of Antioxidants
Phenolic antioxidants are indispensable in preventing oxidative degradation in a vast array of materials, from plastics and elastomers to food products and pharmaceuticals. Their primary function is to neutralize free radicals, thereby terminating chain reactions that lead to material decay or biological damage. Irganox 1076 (octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a sterically hindered phenolic antioxidant prized in the polymer industry for its high thermal stability, low volatility, and excellent compatibility.[1][2][3][4]
However, the very reactivity that makes these molecules effective antioxidants can also lead to cytotoxic effects under specific biological conditions. Factors such as concentration, cell type, metabolic activation, and the local redox environment can transform a protective antioxidant into a cytotoxic agent. Understanding these cytotoxic profiles is critical for safety assessment and the development of biocompatible materials and stable drug formulations.
A direct, head-to-head comparison of these specific antioxidants under uniform experimental conditions is scarce in published literature, primarily because their applications diverge significantly—Irganox 1076 is an industrial polymer stabilizer, while BHT, BHA, and Vitamin E are more commonly studied as food additives or biological agents. This guide, therefore, synthesizes data from multiple authoritative sources to provide a contextualized comparison, focusing on the underlying mechanisms and the experimental methodologies used to assess cytotoxicity.
Mechanisms of Antioxidant-Induced Cytotoxicity
While seemingly paradoxical, antioxidants can induce cell death through several mechanisms:
-
Pro-oxidant Activity: At high concentrations or in the presence of transition metals, some antioxidants can auto-oxidize or participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress.
-
Mitochondrial Dysfunction: Certain phenolic compounds can interfere with mitochondrial respiration. Studies on BHA and BHT have shown they can act as membrane uncouplers, dissipating the mitochondrial membrane potential, inhibiting ATP synthesis, and leading to a rapid decline in cellular energy that precedes cell death.[5]
-
Induction of Apoptosis: Antioxidants can trigger programmed cell death (apoptosis). This can be initiated by intracellular stress signals, leading to the activation of a cascade of enzymes called caspases. BHA, for example, has been shown to induce apoptosis by increasing intracellular calcium and zinc levels and activating caspase-3.[6][7]
-
Necrosis: In contrast to the controlled process of apoptosis, high concentrations of a toxicant can lead to necrosis, a form of cell death characterized by cell swelling and lysis of the plasma membrane. Some studies suggest BHT induces non-apoptotic cell death, highlighting mechanistic differences even between structurally similar antioxidants.[6][7]
-
Metabolic Activation: The cytotoxicity of some antioxidants is not caused by the parent molecule but by its metabolic byproducts. The metabolism of BHA, for instance, can produce reactive intermediates that contribute to its toxic effects.[8][9]
Below is a diagram illustrating a generalized pathway for BHA-induced apoptosis, a common mechanism of phenolic antioxidant cytotoxicity.
Caption: BHA-induced apoptotic signaling pathway.
Comparative Cytotoxicity Data
The following table summarizes 50% inhibitory concentration (IC50) or cytotoxic concentration (CC50) values from various in vitro studies. It is crucial to note that these values are not directly comparable due to variations in cell lines, exposure times, and assay methods. The table is designed to provide a contextual overview of the relative potency of each antioxidant under the specific conditions tested.
| Antioxidant | Cell Line | Exposure Time | Assay | IC50 / CC50 (µM) | Reference |
| Irganox 1076 | - | - | - | Data not available in public peer-reviewed cytotoxicity studies | - |
| BHA | Rat Thymocytes | Not Specified | Propidium Iodide | >100 µM (Significant death at 100-300µM) | [6] |
| HL-60 | Not Specified | Not Specified | 200 - 300 µM | [8][10] | |
| BHT | Isolated Rat Hepatocytes | Not Specified | Not Specified | Cytotoxic at 100-750 µM (More toxic than BHA) | [5] |
| HL-60 | Not Specified | Not Specified | 200 - 300 µM | [8][10] | |
| α-Tocopherol (Vitamin E) | Various | Not Specified | Not Specified | Not cytotoxic in any cell type tested | [11][12] |
| δ-Tocopherol (Vitamin E) | Mouse Macrophages | Not Specified | Not Specified | ~40 µM | [11][12] |
| Trolox | SH-SY5Y | Not Specified | Not Specified | 49.55 µM (antioxidant activity against induced cell death) | [13] |
| SH-SY5Y | 24 / 48 hours | MTT | ~200 µM (Reduced viability to ~78%) | [14] |
Key Observations:
-
Irganox 1076: There is a notable lack of publicly available, peer-reviewed data on the in vitro cytotoxicity of Irganox 1076. Its high molecular weight and lipophilicity suggest low bioavailability and potentially lower acute cytotoxicity compared to smaller phenolic molecules, but dedicated studies are required for confirmation.
-
BHA and BHT: These small, synthetic phenolic antioxidants exhibit clear dose-dependent cytotoxicity in the micromolar range.[5][8][10] Studies indicate that BHT may be more potent than BHA in certain cell types like hepatocytes.[5]
-
Vitamin E: Cytotoxicity is highly dependent on the specific isomer (vitamer). The most common form, α-tocopherol, is largely non-cytotoxic.[11][12] However, other forms, such as delta-tocopherol, show significant cytotoxicity, particularly in immune cells like macrophages.[11][12]
-
Trolox: As a water-soluble analog of Vitamin E, Trolox displays moderate cytotoxicity at higher concentrations.[14]
Experimental Methodologies for Cytotoxicity Assessment
The selection of a cytotoxicity assay is critical and depends on the expected mechanism of cell death. The causality behind this choice is that different assays measure distinct cellular endpoints. A multi-assay approach provides a more complete and trustworthy profile of a compound's cytotoxicity.
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of a cell population, which is often used as a proxy for cell viability. In live cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into an insoluble purple formazan. The amount of formazan produced is proportional to the number of metabolically active cells. This assay is particularly sensitive to toxicants that affect mitochondrial function.[15][16]
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test antioxidant. Include untreated (negative control) and solvent (vehicle control) wells. Incubate for the desired exposure period (e.g., 24, 48 hours).
-
MTT Addition: Aspirate the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
Neutral Red (NR) Uptake Assay
-
Principle: This assay assesses the integrity of lysosomes, which actively uptake and accumulate the neutral red supravital dye. In viable cells, the dye is incorporated into the lysosomal compartment. Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye. It is considered a sensitive indicator of early cytotoxic events.[16][17]
-
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
NR Staining: After the treatment period, remove the medium and wash the cells with PBS. Add medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours at 37°C.
-
Dye Extraction: Remove the staining solution, wash the cells gently with PBS to remove unincorporated dye. Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Agitation: Gently shake the plate for 10 minutes to ensure complete extraction of the dye from the lysosomes.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Leakage Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The assay measures the amount of LDH in the supernatant by monitoring the LDH-catalyzed conversion of lactate to pyruvate. This is a direct measure of cell lysis and membrane integrity loss.[16]
-
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as the percentage of LDH released relative to the maximum LDH release control after correcting for background from untreated cells.
-
Conclusion and Future Directions
This guide synthesizes available data to provide a comparative overview of the cytotoxicity of Irganox 1076 and other common antioxidants. The analysis reveals distinct cytotoxicity profiles:
-
Irganox 1076 , due to its intended application within polymer matrices and high molecular weight, has not been extensively studied for in vitro cytotoxicity, representing a significant data gap.
-
BHA and BHT are demonstrably cytotoxic at micromolar concentrations, acting primarily through mitochondrial disruption and the induction of programmed cell death.[5][6]
-
Vitamin E showcases high isomer-specific and cell-specific toxicity, with α-tocopherol being largely benign, while other forms can be potent cytotoxic agents.[11][12]
-
Trolox exhibits moderate, dose-dependent cytotoxicity.[14]
For professionals in drug development and material science, this guide underscores a critical principle: antioxidant activity does not equate to biocompatibility. The cytotoxic potential of any additive must be rigorously evaluated within the context of its specific application, concentration, and biological environment. Future research should focus on generating robust in vitro cytotoxicity data for industrial antioxidants like Irganox 1076, particularly for applications in medical devices and food contact materials, to ensure comprehensive risk assessment.
References
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- Vicente-Sánchez, C., et al. (2008). Phenolic compounds protect HepG2 cells from oxidative damage: relevance of glutathione levels. Journal of Pharmacy and Pharmacology, 60(7), 885–893. [Link]
- An, H. J., et al. (2015). Protective effect of butylated hydroxylanisole against hydrogen peroxide-induced apoptosis in primary cultured mouse hepatocytes. Journal of Veterinary Science, 16(2), 177–184. [Link]
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- Zhang, L., et al. (2019). Activity Guided Isolation of Phenolic Compositions from Anneslea fragrans Wall. and Their Cytoprotective Effect against Hydrogen Peroxide Induced Oxidative Stress in HepG2 Cells. Molecules, 24(23), 4277. [Link]
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- Nappe, T. M., & Taylor, A. (2023). Vitamin E Toxicity. In StatPearls.
- Yunusa, U. M., & Urek, R. O. (2023). Phenolic composition, antioxidant, and cytotoxic effects on HeLa and HepG2 cancer cell lines of Mespilus germanica grown in Turkey. Taylor & Francis Online. [Link]
- ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- Wang, G., et al. (2015). Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress. PLOS ONE, 10(3), e0120249. [Link]
- Soarco, C., et al. (2014). Protective Effect of Alpha-Tocopherol Isomer from Vitamin E against the H2O2 Induced Toxicity on Dental Pulp Cells. The Scientific World Journal, 2014, 857375. [Link]
- ResearchGate. (n.d.). IC50 values of baicalein and Trolox in various assays.
- Tiong, C. H., et al. (2013). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells.
- Tiong, C. H., et al. (2013). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Indian Journal of Pharmaceutical Sciences, 75(3), 356–360. [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
- Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]
- ResearchGate. (n.d.). Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c)...
- Guler, E., et al. (2024). Trolox Reduces Neuroblastoma-Induced Oxidative Stress and Inflammation. Turkish Neurosurgery, 34(6), 1117-1121. [Link]
- Golisz, S., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 15(19), 3878. [Link]
- D'Imporzano, G., et al. (2021). Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked polyethylene.
- Thbayh, D. K., et al. (2023). Comparative study of the antioxidant capability of EDTA and Irganox. Periodica Polytechnica Chemical Engineering, 67(4), 578-588. [Link]
- Ciba. (2009). Ciba® IRGANOX® 1076. UL Prospector. [Link]
- Kanno, T., et al. (2021).
- Ghomi, H., et al. (2020). Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study.
- Kora, A., & Basha, S. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Journal of Chemical and Pharmaceutical Research, 9(1), 111-119. [Link]
- Schabron, J. F., et al. (1980).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 2082-79-3), a common sterically hindered phenolic antioxidant often known by trade names like Irganox 1076.[1][2] While this compound is noted for its low volatility and relatively low toxicity, adherence to rigorous disposal protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.[2][3]
Foundational Knowledge: Hazard Assessment and Classification
Before any disposal procedure can be initiated, a thorough understanding of the substance's characteristics is paramount. This compound is generally not classified as a hazardous substance under major regulatory frameworks like OSHA's Hazard Communication Standard.[4] However, this classification does not permit indiscriminate disposal. The causality behind this is that even substances not meeting the strict criteria for "hazardous waste" can pose environmental risks or be subject to specific disposal regulations at the state or local level.[5]
Finely dispersed particles of this compound can form explosive mixtures in the air, a critical consideration during handling and disposal.[6] Furthermore, while its acute toxicity is very low, it is still a chemical that should not be introduced into the sanitary sewer system or general waste stream.[4]
Table 1: Key Safety and Hazard Profile
| Parameter | Value / Observation | Source |
| CAS Number | 2082-79-3 | [7] |
| Appearance | White solid powder | [2][7] |
| Acute Oral Toxicity (Rat) | LD50 > 5000 mg/kg | [3] |
| Hazard Classification | Generally considered non-hazardous | |
| Primary Hazards | Potential for dust explosion; may cause mild irritation.[1][6] | |
| Environmental Fate | Very low solubility in water; biodegradable under aerobic conditions.[3][8] |
Immediate Safety & Handling Protocols
Prior to handling the waste material for disposal, the following personal protective equipment (PPE) and handling procedures are mandatory. This protocol is a self-validating system; by adhering to these steps, you inherently minimize exposure risk.
Personal Protective Equipment (PPE) Checklist:
-
Gloves: Impervious gloves (e.g., nitrile) are required. Always use proper glove removal technique to avoid skin contact.[9]
-
Eye Protection: Safety goggles or a face shield must be worn.[6]
-
Lab Coat: A fully buttoned lab coat provides necessary body protection.[6]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved particulate filter respirator (e.g., N95) is necessary.[6][7]
Handling Environment:
-
Always handle waste this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[6][9]
-
Keep the compound and its waste away from open flames and other ignition sources. Use non-sparking tools if necessary.[6]
Step-by-Step Disposal Workflow
The recommended and most reliable method for disposing of this chemical is through a licensed professional waste disposal service.[6] This ensures the final disposition—whether incineration or landfilling—is compliant with all regulations.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: The first step is clear identification. Waste containing this antioxidant must be treated as chemical waste, not common refuse.
-
Segregation (The Causality of Chemical Purity): Do not mix waste this compound with other waste streams.[6] The reason for this is twofold: first, it prevents unforeseen chemical reactions with incompatible materials (e.g., strong oxidants, acids, or bases).[6] Second, pure, well-defined waste streams are more easily and economically handled by disposal contractors. Mixed waste often requires extensive analysis, increasing disposal costs.
-
Containerization:
-
Select a suitable, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a securely sealed plastic bag for smaller quantities).
-
Carefully transfer the waste into the container, minimizing dust generation. A powder funnel can be useful here.
-
Ensure the container is tightly sealed to prevent any release of dust.[6]
-
-
Labeling: Clearly label the container with the full chemical name: "Waste - this compound" and the CAS number "2082-79-3". Accurate labeling is a legal requirement and critical for the safety of waste handlers.
-
Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[9] Incineration is a commonly suggested and effective method.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Secure the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: For this solid material, carefully sweep or scoop up the spilled powder. Avoid actions that create dust clouds. Place the collected material into a sealable container for disposal as chemical waste.
-
Decontaminate: Clean the affected area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, absorbent pads, contaminated gloves) must be placed in a sealed bag or container and disposed of as chemical waste along with the primary substance.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for ensuring the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Welcome to your essential safety and operational guide for handling Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS No. 2082-79-3), a widely used hindered phenolic antioxidant, commercially known as Irganox 1076 or Antioxidant 1076.[1][2] This document provides in-depth, field-proven guidance on the necessary personal protective equipment (PPE) to ensure your safety and maintain the integrity of your research. As your partner in laboratory safety, we go beyond the product to provide you with the critical information you need for safe and effective handling.
Understanding the Hazard Profile
This compound is a stable, high-molecular-weight antioxidant.[2] While it is not classified as a hazardous substance, it is a fine powder that can cause mechanical irritation to the eyes and respiratory tract.[3] Some safety data sheets also indicate the potential for skin irritation.[4] Therefore, the primary hazards are associated with its physical form as a dust.[5][6]
The core principle of our safety protocol is to minimize exposure through inhalation, skin contact, and eye contact. This is achieved through a combination of engineering controls (such as ventilation) and the correct use of PPE.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is contingent on the specific handling procedure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Laboratory Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved)[7] | Nitrile gloves (or other chemically resistant gloves) inspected prior to use[6][7] | NIOSH-approved N95 or P1 dust mask[6] | Standard laboratory coat |
| Mixing and Dissolving | Tightly fitting safety goggles with side-shields or a face shield | Nitrile gloves (or other chemically resistant gloves) | Generally not required if performed in a well-ventilated area or fume hood. If significant aerosolization is possible, a dust mask is recommended. | Standard laboratory coat |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side-shields or a face shield | Nitrile gloves (or other chemically resistant gloves) | NIOSH-approved N95 or P1 dust mask[6] | Standard laboratory coat |
| Disposal of Waste | Safety glasses with side-shields | Nitrile gloves | Generally not required | Standard laboratory coat |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.[3][7]
-
Ensure Adequate Ventilation: Work should be conducted in a well-ventilated area.[5][7] For tasks that may generate significant dust, such as weighing large quantities, a chemical fume hood is recommended.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or puncture before use.[6][7]
Weighing and Transferring the Powder
This stage presents the highest risk of dust generation and subsequent inhalation or eye contact.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and nitrile gloves. A NIOSH-approved N95 dust mask is strongly recommended.[6]
-
Minimize Dust Formation: Handle the container gently. When scooping the powder, do so slowly and close to the receiving vessel to minimize the distance the powder travels through the air. Avoid creating dust clouds.[5]
-
Use a Contained Space: If possible, perform weighing and transferring operations within a fume hood or a powder containment hood.
Figure 1. Decision workflow for selecting appropriate PPE based on the handling task.
Spill and Disposal Management
In the event of a spill, it is crucial to prevent the powder from becoming airborne.
-
Personal Precautions: Avoid dust formation and do not breathe the dust.[6][7]
-
Containment and Cleanup: Gently cover the spill with an absorbent material. Sweep up the material and place it into a suitable, closed container for disposal.[6]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
The Rationale Behind Our Recommendations
-
Eye Protection: The recommendation for tightly fitting safety goggles is to prevent fine powder particles from entering the eyes and causing irritation.[7]
-
Hand Protection: While not classified as a skin irritant in all SDS, some indicate this potential.[4] Therefore, wearing gloves is a prudent measure to prevent direct skin contact.[6][7]
-
Respiratory Protection: The primary concern with this compound is the inhalation of dust, which can lead to respiratory tract irritation.[4] The use of a NIOSH-approved N95 or P1 dust mask provides a reliable barrier against inhaling these fine particles.[6] The National Institute for Occupational Safety and Health (NIOSH) provides comprehensive guidance on the selection and use of particulate respirators.[8][9]
-
Engineering Controls: The emphasis on well-ventilated areas and the use of fume hoods is a primary measure to reduce the concentration of airborne particles, thereby minimizing the reliance on respiratory protection as the sole barrier.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. Our commitment is to provide you with the knowledge and tools to work confidently and securely.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
